3-(aminomethyl)-N-(4-methoxyphenyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(aminomethyl)-N-(4-methoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-14-7-5-12(6-8-14)16-13-4-2-3-11(9-13)10-15/h2-9,16H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRQJZPZLQGQAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677542 | |
| Record name | 3-(Aminomethyl)-N-(4-methoxyphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263284-49-6 | |
| Record name | Benzenemethanamine, 3-[(4-methoxyphenyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263284-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Aminomethyl)-N-(4-methoxyphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline
Abstract
This technical guide provides a detailed exposition on the synthesis and structural elucidation of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, a diarylamine scaffold of significant interest in medicinal chemistry. The document outlines a robust and efficient two-step synthetic pathway, commencing with a palladium-catalyzed Buchwald-Hartwig amination to construct the core diarylamine framework, followed by a chemoselective reduction to furnish the target primary amine. The rationale behind the chosen synthetic strategy is discussed, emphasizing reaction mechanism, optimization, and scalability. Furthermore, a comprehensive characterization protocol is detailed, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unequivocally confirm the identity and purity of the synthesized compound. This guide is intended to serve as a practical and authoritative resource for researchers engaged in the design and synthesis of novel aniline derivatives for drug discovery and development.[1][2]
Strategic Rationale and Retrosynthetic Analysis
The molecular architecture of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline incorporates two key pharmacophoric motifs: a diarylamine linkage and a primary aminomethyl group. The diarylamine core is a privileged structure in numerous biologically active compounds, while the flexible aminomethyl side chain can engage in crucial hydrogen bonding and ionic interactions with biological targets.[1] The design of a synthetic route must therefore address the efficient and selective formation of these two features.
A logical retrosynthetic analysis suggests a two-step approach. The primary disconnection is made at the C-N bond of the diarylamine, a transformation well-suited for modern cross-coupling methodologies. This leads back to 4-methoxyaniline and a suitably functionalized bromobenzene derivative. The aminomethyl group is best installed from a stable and readily available precursor, such as a nitrile (cyano group), which can be chemoselectively reduced in the final step without affecting the diarylamine core. This retrosynthetic blueprint forms the basis of our forward synthesis.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis Methodology
The selected forward synthesis is a robust two-stage process designed for efficiency and high yield.
Stage 1: Buchwald-Hartwig Amination for Diaryl Amine Formation
The cornerstone of this synthesis is the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for constructing C-N bonds.[3] This reaction offers significant advantages over traditional methods like the Ullmann condensation, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.[3][4]
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the diarylamine product and regenerate the Pd(0) catalyst.[3][5] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate these steps.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Experimental Protocol: Synthesis of 3-cyano-N-(4-methoxyphenyl)aniline
-
Reagent Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add palladium(II) acetate (Pd(OAc)₂, 0.02 eq), Xantphos (0.04 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Reactant Addition: Add 3-bromobenzonitrile (1.0 eq) and 4-methoxyaniline (1.2 eq) to the flask.
-
Solvent: Add anhydrous dioxane or toluene via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at 100-120 °C. Stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-cyano-N-(4-methoxyphenyl)aniline as a solid.
Stage 2: Nitrile Reduction to Primary Amine
The final step involves the reduction of the nitrile functional group to the primary aminomethyl group. Lithium aluminum hydride (LiAlH₄) is an effective, albeit highly reactive, reagent for this transformation. Alternatively, catalytic hydrogenation using Raney Nickel offers a milder, safer option, particularly for larger-scale synthesis.
Experimental Protocol: Synthesis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline
-
Reagent Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (Argon), add a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the 3-cyano-N-(4-methoxyphenyl)aniline (1.0 eq) from Stage 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours.
-
Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form, which can be easily filtered.
-
Extraction: Filter the mixture and wash the solid precipitate thoroughly with THF or ethyl acetate. Combine the organic filtrates.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. If necessary, purify further by column chromatography or recrystallization to obtain 3-(aminomethyl)-N-(4-methoxyphenyl)aniline.
Structural Characterization
Unequivocal confirmation of the final product's structure and purity is achieved through a combination of spectroscopic techniques.
Caption: Experimental workflow from synthesis to characterization.
Quantitative Data Summary
The following table summarizes the expected analytical data for the target compound.
| Analysis | Technique | Expected Result |
| Molecular Formula | - | C₁₄H₁₆N₂O |
| Molecular Weight | - | 228.29 g/mol [6] |
| ¹H NMR | (400 MHz, CDCl₃) | See detailed description below. |
| ¹³C NMR | (101 MHz, CDCl₃) | Aromatic region (110-160 ppm), -OCH₃ (~55 ppm), -CH₂- (~46 ppm). |
| IR Spectroscopy | (KBr Pellet) | 3450-3250 cm⁻¹ (N-H stretch), 1610 cm⁻¹ (N-H bend), 1240 cm⁻¹ (C-O stretch).[7][8] |
| Mass Spectrometry | (ESI+) | m/z 229.13 ([M+H]⁺). |
Detailed Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. Key signals include:
-
A singlet for the methoxy (-OCH₃) protons around δ 3.8 ppm.
-
A singlet for the benzylic methylene (-CH₂-) protons of the aminomethyl group around δ 3.8-4.0 ppm.
-
A broad singlet for the primary amine (-NH₂) protons, which may exchange with D₂O.
-
A broad singlet for the secondary amine (-NH-) proton.
-
A characteristic AA'BB' system for the protons on the 4-methoxyphenyl ring.
-
A complex multiplet pattern for the four protons on the 1,3-disubstituted aniline ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial validation of the functional groups.[9]
-
N-H Stretching: The presence of both primary and secondary amines will result in characteristic N-H stretching bands in the 3450-3250 cm⁻¹ region. Primary amines typically show two bands (asymmetric and symmetric stretches), while secondary amines show one.[7] These may appear as a broad, combined signal.
-
N-H Bending: A bending vibration for the primary amine is expected around 1650-1580 cm⁻¹.[7]
-
C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch should appear around 1250-1230 cm⁻¹.
-
The disappearance of the sharp nitrile (C≡N) peak around 2230 cm⁻¹ from the starting material is a key indicator of a successful reduction.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular formula. Using electrospray ionization in positive mode (ESI+), the expected base peak would be the protonated molecule [M+H]⁺ at an m/z value of approximately 229.13, confirming the molecular weight of 228.29.[6]
Field Insights and Significance in Drug Development
The 3-(aminomethyl)-N-(4-methoxyphenyl)aniline scaffold is of considerable interest to medicinal chemists. While anilines are prevalent in many approved drugs, they can be susceptible to metabolic oxidation, potentially leading to toxicity or rapid clearance.[1] The specific substitution pattern in this molecule—an electron-donating methoxy group on one ring and a basic aminomethyl group on the other—can be strategically employed to modulate pharmacokinetic properties and fine-tune target engagement. The primary amine provides a versatile handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) by introducing new functionalities to improve potency, selectivity, or solubility. This makes the title compound a valuable building block for generating libraries of novel chemical entities in early-stage drug discovery programs.[10]
References
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Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Beijing Golden Eagle Technology Co., Ltd. (n.d.). 3-(aminomethyl)-N-(4-methoxyphenyl)aniline. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific compound, this guide integrates established chemical principles with computationally predicted data to offer a robust profile for researchers. It covers key molecular identifiers, predicted physicochemical parameters, a plausible synthetic route, and detailed protocols for experimental characterization. This document is intended to serve as a foundational resource to facilitate further research and application development involving this compound.
Chemical Identity and Molecular Structure
3-(aminomethyl)-N-(4-methoxyphenyl)aniline, identified by the CAS number 1263284-49-6, possesses a molecular formula of C₁₄H₁₆N₂O and a molecular weight of 228.29 g/mol .[1] The structure features a central aniline ring substituted at the meta position with an aminomethyl group and at the nitrogen with a 4-methoxyphenyl group. This unique arrangement of functional groups—a primary aliphatic amine, a secondary aromatic amine, and a methoxy ether—imparts a distinct set of physicochemical characteristics that are crucial for its behavior in biological and chemical systems.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-(aminomethyl)-N-(4-methoxyphenyl)aniline | N/A |
| CAS Number | 1263284-49-6 | [1] |
| Molecular Formula | C₁₄H₁₆N₂O | [1] |
| Molecular Weight | 228.29 g/mol | [1] |
| Canonical SMILES | COC1=CC=C(C=C1)NC2=CC(=CC=C2)CN | N/A |
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational modeling provides valuable insights into the physicochemical profile of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline. These predictions are essential for designing experiments, anticipating solubility, and understanding its potential interactions in various environments.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Method/Rationale |
| Melting Point (°C) | 110 - 130 | Based on similar aromatic amines. |
| Boiling Point (°C) | > 300 | High molecular weight and polar functional groups suggest a high boiling point. |
| logP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | Indicates moderate lipophilicity. |
| Aqueous Solubility | Low | The presence of two aromatic rings is expected to limit water solubility despite the polar amine and ether groups. |
| pKa (Basic) | Primary amine: ~9.5-10.5; Secondary amine: ~4-5 | The aliphatic primary amine is expected to be more basic than the aromatic secondary amine. |
Synthesis Pathway: Reductive Amination
A plausible and efficient synthetic route for 3-(aminomethyl)-N-(4-methoxyphenyl)aniline is through a two-step reductive amination process. This method is widely used for the formation of secondary amines from primary amines and carbonyl compounds.
Caption: Proposed synthesis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline via reductive amination.
Experimental Protocol: Synthesis
-
Imine Formation:
-
In a round-bottom flask, dissolve 3-formylaniline (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add 4-methoxyaniline (1 equivalent) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the imine intermediate.
-
-
Reduction:
-
Once the imine formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), in portions to control the reaction temperature.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until TLC indicates the complete consumption of the imine.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.
-
Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3-(aminomethyl)-N-(4-methoxyphenyl)aniline.
-
Experimental Characterization Protocols
To validate the identity and purity of the synthesized compound and to determine its key physicochemical properties, a series of analytical and physical tests are necessary.
Caption: Workflow for the experimental characterization of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The proton spectrum is expected to show distinct signals for the aromatic protons, the benzylic CH₂ protons, the primary amine NH₂ protons, the secondary amine NH proton, and the methoxy group protons.
-
¹³C NMR: A similar sample preparation is used. The carbon spectrum will confirm the number of unique carbon environments in the molecule.
-
-
Mass Spectrometry (MS):
-
Utilize a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the exact mass of the molecular ion, which should correspond to the calculated exact mass of C₁₄H₁₆N₂O. Analysis of the fragmentation pattern can provide further structural confirmation.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the spectrum of the solid sample using a KBr pellet or an ATR accessory. Key expected vibrational bands include N-H stretching for both primary and secondary amines, C-H stretching for aromatic and aliphatic groups, C=C stretching for the aromatic rings, and C-O stretching for the methoxy group.
-
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): [2][3]
-
Method:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase and perform serial dilutions to create calibration standards.
-
-
Analysis: The purity of the sample is determined by the percentage of the main peak area relative to the total peak area in the chromatogram.
-
Physical Property Determination
-
Melting Point Determination: [4]
-
Method:
-
Place a small amount of the dry, crystalline compound into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
-
-
Rationale: A sharp melting range (typically 1-2 °C) is indicative of a pure compound.
-
-
-
Method:
-
Add a small, known amount of the compound (e.g., 1-5 mg) to a test tube.
-
Add a measured volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, DMSO, dichloromethane).
-
Vortex or shake the mixture vigorously for a set period.
-
Visually inspect for the dissolution of the solid.
-
-
Rationale: This provides a qualitative assessment of solubility in various solvents, which is critical for formulation and reaction condition selection. The compound is expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane, and sparingly soluble in water.
-
Safety and Handling
As with all aromatic amines, 3-(aminomethyl)-N-(4-methoxyphenyl)aniline should be handled with care. Aromatic amines are generally considered toxic and may be harmful if inhaled, ingested, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Disclaimer: The safety information provided is based on the general properties of aromatic amines. A specific Safety Data Sheet (SDS) for 3-(aminomethyl)-N-(4-methoxyphenyl)aniline should be consulted if available.
Conclusion
This technical guide has presented a detailed physicochemical profile of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, leveraging computational predictions in the absence of extensive experimental data. The outlined synthetic route and characterization protocols provide a practical framework for researchers to produce and validate this compound. The information contained herein is intended to be a valuable resource for guiding future studies and applications in drug discovery and materials science.
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Structural Elucidation and Confirmation of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline
An In-Depth Technical Guide for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the definitive structural elucidation and confirmation of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline (Molecular Formula: C₁₄H₁₆N₂O, Molecular Weight: 228.29 g/mol [1]). Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple listing of techniques. It details an integrated, multi-modal analytical strategy, explaining the causal logic behind experimental choices and emphasizing self-validating protocols grounded in regulatory expectations. By synthesizing data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography, this guide establishes a robust and defensible methodology for structural verification, ensuring scientific integrity and compliance with authoritative standards such as the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Introduction: The Imperative for Unambiguous Structural Confirmation
In pharmaceutical development, the absolute and unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research, including efficacy, toxicology, and formulation, is built. The subject of this guide, 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, is a complex diamine containing both primary and secondary amine functionalities, multiple aromatic systems, and a methylene bridge. This structural complexity necessitates a multi-faceted analytical approach, as no single technique can provide the requisite level of certainty.
The objective is not merely to collect data but to create a self-validating system of evidence where orthogonal techniques corroborate one another. This approach is fundamental to demonstrating that an analytical procedure is fit for its intended purpose, a core principle of regulatory guidelines issued by the FDA and ICH.[5][6][7] This guide outlines a logical workflow, from initial molecular weight determination to the definitive three-dimensional arrangement of atoms, ensuring the highest degree of confidence in the compound's identity and purity.
Caption: A high-level workflow for the structural elucidation of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline.
Mass Spectrometry: Initial Identification and Fragmentation Analysis
Mass spectrometry serves as the initial and essential step, providing the molecular weight of the compound and offering crucial structural clues through fragmentation patterns.
Rationale for Technique Selection
Electrospray Ionization (ESI) is the preferred method for this molecule. As a soft ionization technique, it is ideal for generating the intact protonated molecular ion [M+H]⁺ without causing excessive premature fragmentation, which is critical for confirming the molecular weight. The presence of two basic amine groups makes the molecule readily susceptible to protonation.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid aids in protonation, enhancing the signal of the [M+H]⁺ ion.[8]
-
Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer for high-resolution analysis.
-
Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120-150 °C
-
-
Data Acquisition: Acquire data in full scan mode over an m/z range of 50-500.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (expected at m/z 229.13) for Collision-Induced Dissociation (CID) to generate a fragmentation spectrum. Vary collision energy (10-40 eV) to observe fragmentation pathways.
Expected Data and Interpretation
The primary goal is to observe the protonated molecular ion and analyze its fragmentation to corroborate the proposed structure.
Table 1: Predicted HRMS Data for C₁₄H₁₆N₂O
| Ion Type | Calculated m/z | Observed m/z | Description |
| [M+H]⁺ | 229.1335 | Within 5 ppm | Protonated molecular ion, confirming the molecular formula. |
| [M-NH₂]⁺ | 213.1070 | TBD | Loss of the terminal amino group radical from the molecular ion. |
| C₇H₈NO⁺ | 122.0600 | TBD | Fragment corresponding to the 4-methoxyaniline cation. |
| C₇H₈N⁺ | 106.0651 | TBD | Benzylic cleavage yielding the aminobenzyl cation. |
| C₆H₅O⁺ | 93.0335 | TBD | Loss of CH₃ from the methoxyphenyl cation. |
The fragmentation is expected to occur at the weakest bonds, primarily the C-N bonds and the benzylic C-C bond. Alpha cleavage, a characteristic fragmentation pathway for amines, is anticipated adjacent to both the primary and secondary nitrogen atoms.[9][10]
Caption: Key functional moieties of the target molecule for spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups, providing orthogonal evidence to the MS data.
Rationale for Technique Selection
The molecule possesses distinct functional groups—primary amine (NH₂), secondary amine (NH), aromatic C-H, and ether (C-O)—each with characteristic vibrational frequencies. FTIR can readily distinguish between primary and secondary amines.[11][12][13]
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-600 cm⁻¹.
-
Perform 16-32 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance.
Expected Data and Interpretation
The presence of two distinct amine types is the most critical feature to confirm.
Table 2: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3450-3350 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Two distinct, sharp-to-medium peaks.[9][12][14] |
| 3350-3310 | N-H Stretch | Secondary Amine (-NH-) | A single, weaker, sharp peak.[12][15] |
| 3100-3000 | C-H Stretch | Aromatic Ring | Multiple weak-to-medium sharp peaks. |
| 2950-2850 | C-H Stretch | Methylene (-CH₂) & Methyl (-CH₃) | Medium sharp peaks. |
| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | A medium-to-strong, sharp band.[12][15] |
| 1600-1450 | C=C Stretch | Aromatic Ring | Two to three sharp bands of variable intensity. |
| 1335-1250 | C-N Stretch | Aromatic Amine | A strong band.[12][16] |
| 1250-1020 | C-O Stretch | Aryl Ether (-O-CH₃) | A strong, distinct band. |
The observation of both a pair of peaks around 3400 cm⁻¹ and a single, weaker peak in the same region would provide strong evidence for the coexistence of primary and secondary amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Skeleton Map
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. A combination of ¹H, ¹³C, and 2D NMR experiments provides an unambiguous map of the carbon-hydrogen framework.[17]
Rationale for Technique Selection
¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity). ¹³C NMR complements this by showing the number of different carbon environments. 2D experiments like COSY and HSQC correlate protons with neighboring protons and the carbons to which they are attached, respectively, allowing for the complete assembly of the molecular puzzle.
Experimental Protocol: High-Field NMR
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for amines as it slows the exchange of labile N-H protons, resulting in sharper peaks that may show coupling.[9] Tetramethylsilane (TMS) is used as an internal standard (0 ppm).[17]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe a single peak for each unique carbon.
-
2D NMR (if needed): If assignments are ambiguous, run COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments.
Expected Data and Interpretation
Table 3: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0-8.5 | Broad singlet | 1H | Secondary Amine (Ar-NH -Ar) | Deshielded by two aromatic rings. Disappears with D₂O. |
| ~6.6-7.2 | Multiplet | 7H | Aromatic Protons | Complex pattern from two differently substituted rings. |
| ~4.5-5.0 | Broad singlet | 2H | Primary Amine (-CH₂-NH₂ ) | Labile protons. Disappears with D₂O. |
| ~3.8 | Singlet | 2H | Methylene (-CH₂ -NH₂) | Singlet as it's adjacent to NH₂ with fast exchange. |
| ~3.7 | Singlet | 3H | Methoxy (-OCH₃ ) | Characteristic singlet for a methoxy group. |
Table 4: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | Ar-C-O | Aromatic carbon attached to electron-donating oxygen. |
| ~140-150 | Ar-C-N | Aromatic carbons attached to nitrogen.[16] |
| ~110-130 | Ar-C-H | Aromatic carbons attached to hydrogens. |
| ~55 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
| ~45 | -CH₂- | Aliphatic carbon attached to nitrogen.[16] |
The combination of these spectra, especially with D₂O exchange and 2D correlation, allows for the unequivocal assignment of every proton and carbon in the molecule, confirming the substitution pattern and overall connectivity.
X-ray Crystallography: The Gold Standard for 3D Structure
While the combination of MS, FTIR, and NMR provides definitive evidence of the 2D structure, single-crystal X-ray crystallography offers irrefutable proof of the three-dimensional atomic arrangement in the solid state.
Rationale and Caveats
This technique is considered the "gold standard" because it directly visualizes the electron density of the atoms in space, confirming not only connectivity but also conformation and intermolecular interactions.[18][19] However, its application is entirely dependent on the ability to grow a high-quality single crystal, which can be a significant challenge for small organic molecules.[20][21]
Experimental Protocol: Crystal Growth and Data Collection
-
Purity: The starting material must be of the highest possible purity (>99%).
-
Crystal Growth:
-
Method: Slow evaporation is a common starting point.[22] Prepare a near-saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane).
-
Conditions: Filter the solution into a clean vial, cover loosely (e.g., with perforated parafilm), and store in a vibration-free environment. Patience is key; crystal growth can take days to weeks.[22]
-
-
Crystal Selection: Select a suitable crystal (typically >0.1 mm in all dimensions) with sharp edges and no visible defects.[19]
-
Data Collection: Mount the crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[19]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.
The final output is a detailed 3D model of the molecule, including precise bond lengths, bond angles, and torsion angles, leaving no ambiguity about its structure.
Method Validation: Ensuring Trustworthiness and Compliance
For use in a regulated environment, the analytical methods themselves must be validated to prove they are suitable for their intended purpose. The ICH Q2(R1) guideline provides a comprehensive framework for this process.[2][5][23]
Table 5: Key Validation Parameters per ICH Q2(R1)
| Parameter | Purpose | Application to this Compound |
| Specificity | To ensure the analytical signal is unequivocally from the analyte. | Demonstrate that a mixture of starting materials and likely impurities does not interfere with the MS, NMR, or a quantitative HPLC-UV analysis.[5] |
| Accuracy | The closeness of test results to the true value. | For a quantitative assay (e.g., HPLC), spike a placebo with known amounts of the compound and measure the recovery. |
| Precision | The agreement among a series of measurements. | Perform multiple preparations and injections to assess repeatability and intermediate precision. |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected. | Important for impurity analysis; determined by signal-to-noise ratio. |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | The lower limit for an accurate assay or impurity determination. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Analyze a series of solutions of known concentration across a defined range. |
| Range | The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision. | Defines the working concentrations for the method. |
A validation protocol should be written and approved before studies begin, and a final validation report should summarize the results, demonstrating that the methods are robust and reliable.[24]
Conclusion: A Synthesized and Defensible Confirmation
The structural elucidation of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline is achieved not by a single measurement but by the logical synthesis of data from a suite of orthogonal analytical techniques. High-resolution mass spectrometry confirms the elemental composition. FTIR spectroscopy verifies the presence and nature of the critical amine and ether functional groups. High-field NMR spectroscopy provides a detailed and definitive map of the atomic connectivity. Finally, where possible, X-ray crystallography offers an indisputable three-dimensional representation.
By grounding this multi-technique approach within a robust validation framework compliant with ICH guidelines, the resulting data package is scientifically sound, trustworthy, and fully defensible for regulatory submission and further drug development activities.
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CAS number and molecular properties of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline
Introduction
This technical guide provides a comprehensive overview of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, a diarylamine derivative of significant interest in medicinal chemistry and materials science. Due to the relative novelty of this specific molecule, this document synthesizes predictive data with established methodologies for analogous compounds. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its molecular properties, a plausible synthetic route, analytical characterization, and potential applications. The diarylamine scaffold is a privileged structure in numerous biologically active compounds, making this a molecule of high potential.[1][2][3]
Compound Identification and Molecular Properties
A specific CAS (Chemical Abstracts Service) number has been identified for 3-(aminomethyl)-N-(4-methoxyphenyl)aniline as 1263284-49-6.[4][5][6] This unique identifier is crucial for accurate documentation and database searches.
Predicted Physicochemical Properties
The molecular properties of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline have been calculated and are presented in the table below. These properties are fundamental to understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 1263284-49-6 | [4][5][6] |
| Molecular Formula | C14H16N2O | [4][7] |
| Molecular Weight | 228.29 g/mol | [4][5] |
| Appearance | Predicted to be a solid at room temperature | N/A |
| Purity | ≥95% | [4][5] |
Note: Some properties are predicted based on the chemical structure and data from analogous compounds.
Proposed Synthetic Pathway
The synthesis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline can be strategically approached in a two-step process. This proposed pathway leverages well-established and robust reactions in organic chemistry: the Buchwald-Hartwig amination for the formation of the diarylamine core, followed by the reduction of a nitrile to yield the primary aminomethyl group.[8][9][10]
Step 1: Synthesis of 3-cyano-N-(4-methoxyphenyl)aniline via Buchwald-Hartwig Amination
The initial step involves the palladium-catalyzed cross-coupling of 3-bromobenzonitrile and 4-methoxyaniline (p-anisidine).[11] The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, known for its high efficiency and broad substrate scope.[8][9][10][12]
Protocol:
-
To an oven-dried Schlenk flask, add 3-bromobenzonitrile (1.0 eq), 4-methoxyaniline (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene as the solvent via syringe.
-
Heat the reaction mixture at 100-110 °C with stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-cyano-N-(4-methoxyphenyl)aniline.
Step 2: Reduction of Nitrile to Primary Amine
The second step is the reduction of the nitrile group in 3-cyano-N-(4-methoxyphenyl)aniline to the corresponding primary amine. Several reducing agents can accomplish this transformation, with Lithium Aluminum Hydride (LiAlH4) being a potent and common choice.[13][14][15] Catalytic hydrogenation is another viable, and often milder, alternative.[14][15][16]
Protocol (using LiAlH4):
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend Lithium Aluminum Hydride (LiAlH4) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-cyano-N-(4-methoxyphenyl)aniline (1.0 eq) in anhydrous THF to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture vigorously for 30 minutes, then filter the granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(aminomethyl)-N-(4-methoxyphenyl)aniline.
-
Further purification can be achieved by column chromatography or recrystallization if necessary.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline.
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, a suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will confirm the presence of protons in different chemical environments, including the aromatic protons, the methylene protons of the aminomethyl group, the amine protons, and the methoxy protons. The integration and splitting patterns will be crucial for structural elucidation.
-
¹³C NMR will show the number of unique carbon atoms in the molecule, confirming the carbon skeleton.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition and molecular formula.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final compound. A high purity level (typically >95%) is required for biological assays.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will identify the characteristic vibrational frequencies of the functional groups present, such as N-H stretches for the primary and secondary amines, C-H stretches for the aromatic and aliphatic groups, C-N stretches, and C-O stretches of the methoxy group.
Potential Applications in Drug Development
Diarylamine derivatives are prevalent in pharmacologically active compounds, often acting as scaffolds for kinase inhibitors, antioxidants, and anti-cancer agents.[1][17][18] The structural features of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline suggest several potential applications in drug discovery and development.
-
Kinase Inhibitors: The diarylamine core is a common feature in many tyrosine kinase inhibitors used in oncology.[18] This compound could serve as a starting point for the development of novel inhibitors targeting specific kinases involved in cancer cell proliferation and survival.
-
Antioxidant Properties: Diarylamines have been investigated for their antioxidant properties, acting as radical scavengers.[17] The electron-rich nature of the N-(4-methoxyphenyl)aniline moiety could impart antioxidant activity, which is relevant for treating diseases associated with oxidative stress.
-
Scaffold for Library Synthesis: The primary aminomethyl group provides a versatile handle for further chemical modifications. This allows for the creation of a library of derivatives through reactions such as acylation, alkylation, or sulfonylation, enabling the exploration of structure-activity relationships (SAR) for various biological targets.
-
Anticancer Agents: Several diarylamine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][18] This compound could be screened for its potential as an anticancer agent, and its derivatives could be optimized for improved potency and selectivity.
Conclusion
3-(aminomethyl)-N-(4-methoxyphenyl)aniline is a compound with significant potential, particularly in the field of medicinal chemistry. This guide has provided a detailed overview of its identification, predicted properties, a robust synthetic strategy, and potential applications. The proposed synthetic route, utilizing the Buchwald-Hartwig amination and nitrile reduction, offers a reliable method for its preparation. The versatile diarylamine scaffold, combined with a reactive aminomethyl group, makes this molecule an attractive candidate for the development of novel therapeutics. Further research into its biological activities is warranted to fully explore its potential.
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Solubility profile of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, a compound of significant interest in pharmaceutical research and development. Given the absence of extensive quantitative solubility data in public literature, this document establishes a robust framework based on first principles of physical organic chemistry to predict its behavior in various organic solvents. We present a detailed, field-proven experimental protocol for the quantitative determination of thermodynamic solubility using the gold-standard shake-flask method. This guide is designed to equip researchers, chemists, and drug development professionals with the theoretical understanding and practical methodology required to accurately characterize the solubility of this and structurally similar molecules, a critical step for process development, formulation, and regulatory compliance.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable pharmaceutical product is intrinsically linked to its physicochemical properties. Among these, solubility is a cornerstone parameter that dictates a compound's behavior in synthetic reactions, purification processes, and its ultimate bioavailability in a formulated product.[1] Poor solubility is a leading cause of attrition for drug candidates, leading to unreliable outcomes in bioassays and significant challenges in achieving therapeutic concentrations in vivo.[1][2]
3-(aminomethyl)-N-(4-methoxyphenyl)aniline (CAS: 1263284-49-6, Molecular Formula: C₁₄H₁₆N₂O, Molecular Weight: 228.29 g/mol ) is a substituted aniline that presents a unique structural combination of polar and non-polar moieties. Understanding its solubility across a spectrum of organic solvents is paramount for medicinal chemists and process engineers. Organic solvents serve as the medium for synthesis and purification and are key components in many formulation strategies, such as crystallization and the preparation of liquid dosage forms.[3][4] This guide provides a predictive assessment of this compound's solubility and a definitive protocol for its empirical determination.
Physicochemical Properties and Predicted Solubility Profile
The molecular structure of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline is the primary determinant of its solubility. A careful analysis of its functional groups allows for a qualitative prediction based on the principle of "like dissolves like".[5][6]
-
Aromatic Core: The two phenyl rings are non-polar and will favor interactions with aromatic and non-polar aprotic solvents through van der Waals forces.[6]
-
Amino Groups (-NH- and -NH₂): The secondary aniline nitrogen and the primary aminomethyl group are polar and capable of acting as both hydrogen bond donors and acceptors.[7][8] This functionality strongly suggests favorable interactions with polar protic solvents.
-
Ether Linkage (-O-CH₃): The methoxy group's oxygen atom can act as a hydrogen bond acceptor, further enhancing solubility in protic solvents.[8]
This combination of features indicates that the molecule is amphiphilic and will exhibit a wide range of solubilities. The interplay between its hydrophobic aromatic backbone and its hydrophilic, hydrogen-bonding functional groups dictates its behavior in any given solvent system.
Table 1: Predicted Qualitative Solubility of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Very High | The primary and secondary amines, along with the ether oxygen, can form strong hydrogen bonds with the hydroxyl groups of protic solvents.[7][8] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | High | The molecule's dipole moment will interact favorably with the strong dipoles of these solvents. DMSO and DMF are particularly effective at solvating a wide range of compounds. |
| Non-Polar Aromatic | Toluene, Benzene | Moderate to High | The aromatic rings of the solute will interact favorably with the aromatic rings of the solvent via π-π stacking and van der Waals forces.[5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate the aromatic portions of the molecule while interacting with the polar groups.[9] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | THF, being more polar, is expected to be a better solvent than diethyl ether. The ether linkage in the solute will have favorable dipole-dipole interactions. |
| Non-Polar Aliphatic | Hexane, Heptane | Low to Very Low | The significant polarity from the amine and ether groups will result in poor interaction with non-polar aliphatic solvents.[7][10] |
Experimental Determination of Thermodynamic Solubility
While predictions are valuable for initial screening, precise, quantitative data is essential for process development and formulation.[11] It is crucial to distinguish between kinetic and thermodynamic solubility.
-
Kinetic Solubility: Often measured in high-throughput screening, this reflects the concentration at which a compound, typically dissolved in DMSO, precipitates when added to an aqueous buffer. It is a measure of apparent solubility under non-equilibrium conditions and can often overestimate the true solubility.[1][12][13]
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature, where the dissolved solute is in equilibrium with an excess of undissolved solid.[1][14] For drug development, thermodynamic solubility is the more critical parameter as it reflects the stability of the solution over time.
The Shake-Flask Method is the universally recognized gold-standard for determining thermodynamic solubility and is recommended by regulatory bodies.[15][16] The following protocol is a self-validating system designed to generate reliable and reproducible data.
Detailed Experimental Protocol: Shake-Flask Method
Objective: To determine the thermodynamic solubility of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline in a selected panel of organic solvents at a constant temperature (e.g., 25 °C).
Materials:
-
3-(aminomethyl)-N-(4-methoxyphenyl)aniline (solid, purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Workflow Diagram:
Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.
Procedure:
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add an excess amount of solid 3-(aminomethyl)-N-(4-methoxyphenyl)aniline (e.g., 20-50 mg). The key is to ensure undissolved solid remains at the end of the experiment.
-
Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation. Prepare each solvent system in triplicate to assess variability.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A typical duration is 24 to 72 hours.
-
Self-Validation Step: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h). The solubility value should be consistent between these points.[15]
-
-
Sample Separation:
-
After equilibration, remove the vials and allow the excess solid to settle for a short period.
-
To ensure complete removal of undissolved solids, withdraw an aliquot of the supernatant and centrifuge it at high speed (e.g., 10,000 x g for 10 minutes).
-
Carefully withdraw the clear supernatant and pass it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to prevent solid particles from entering the analytical sample.
-
-
Analysis and Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline in the diluted sample using a validated HPLC-UV method.
-
A calibration curve must be prepared using stock solutions of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)
-
Report the final solubility as the mean and standard deviation of the triplicate measurements.
-
Data Presentation
All experimentally determined quantitative data should be summarized in a clear, structured table for easy comparison and interpretation.
Table 2: Template for Reporting Experimental Solubility Data
| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |
| Methanol | 25.0 | Experimental Value | ± Value |
| Ethanol | 25.0 | Experimental Value | ± Value |
| Acetonitrile | 25.0 | Experimental Value | ± Value |
| Dichloromethane | 25.0 | Experimental Value | ± Value |
| Toluene | 25.0 | Experimental Value | ± Value |
| Tetrahydrofuran | 25.0 | Experimental Value | ± Value |
| Heptane | 25.0 | Experimental Value | ± Value |
Conclusion
The solubility of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline is a multifaceted property governed by its unique chemical structure. While theoretical predictions provide valuable initial guidance, they are no substitute for rigorous experimental determination. The shake-flask method detailed herein represents a robust and reliable approach for obtaining the thermodynamic solubility data essential for informed decision-making in pharmaceutical development. Accurate characterization of this parameter is a foundational step that directly impacts the efficiency of synthesis, the success of purification, and the ultimate viability of a drug candidate.
References
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Oakwood Labs. (n.d.). What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?. Retrieved from [Link]
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Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica, 67(1), 3-12. Retrieved from [Link]
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Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(2), 449-456. Retrieved from [Link]
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Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. ResearchGate. Retrieved from [Link]
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Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica, 67(1), 3-12. Available from [Link]
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Tsinman, K., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 583-589. Retrieved from [Link]
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Regulations.gov. (2014). Water Solubility (Flask Method) acc. to OECD 105 and Council Regulation (EC) No. 440/2008, Method A.6. Retrieved from [Link]
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Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Aminomethylaniline Derivatives
This guide provides an in-depth exploration of the synthesis, characterization, and evaluation of the biological activity of novel aminomethylaniline derivatives. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive framework for investigating this promising class of compounds. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and explore potential mechanisms of action, equipping you with the knowledge to advance your research in this exciting field.
Introduction: The Therapeutic Promise of Aminomethylaniline Scaffolds
Aniline derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. The introduction of an aminomethyl group to the aniline scaffold presents a compelling opportunity for the development of novel drug candidates with diverse biological activities. This modification can significantly influence the physicochemical properties of the parent molecule, enhancing its solubility, bioavailability, and interaction with biological targets.
Recent studies have highlighted the potential of aminomethylaniline derivatives as potent anticancer and antimicrobial agents. Their proposed mechanisms of action often involve the modulation of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Furthermore, the structural versatility of the aminomethylaniline core allows for the facile introduction of various substituents, enabling the fine-tuning of their biological activity and specificity.
This guide will provide a comprehensive overview of the essential steps in the discovery and characterization of novel aminomethylaniline derivatives, from their chemical synthesis to the detailed assessment of their biological effects.
Synthesis and Characterization of Novel Aminomethylaniline Derivatives
The synthesis of novel aminomethylaniline derivatives is a critical first step in their biological evaluation. Palladium-catalyzed cross-coupling reactions are a powerful and versatile tool for the formation of C-N bonds, enabling the efficient synthesis of a wide range of aniline derivatives.
General Synthesis Strategy: Palladium-Catalyzed Amination
A common and effective method for the synthesis of N-aryl aminomethylaniline derivatives is the Buchwald-Hartwig amination. This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. For the synthesis of aminomethylaniline derivatives, this typically involves the reaction of a suitably substituted aminomethylaniline with an aryl halide.
Key Considerations for Synthesis:
-
Catalyst System: The choice of palladium precursor and ligand is crucial for reaction efficiency. A variety of phosphine-based ligands, such as Xantphos or DavePhos, are commonly employed.
-
Base: A non-nucleophilic base, such as sodium tert-butoxide or potassium carbonate, is required to facilitate the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
-
Reaction Conditions: Reactions are often carried out under an inert atmosphere (e.g., argon or nitrogen) at elevated temperatures.
The synthesized compounds must be rigorously purified, typically by column chromatography, and their structures confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Evaluation of Anticancer Activity
A primary focus of research into aminomethylaniline derivatives is their potential as anticancer agents. A systematic approach to evaluating their cytotoxic and mechanistic properties is essential.
Experimental Workflow for Anticancer Activity Screening
The following workflow provides a structured approach to assessing the anticancer potential of novel aminomethylaniline derivatives.
Figure 1: Experimental workflow for evaluating the anticancer activity of novel compounds.
Detailed Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a primary screening tool for cytotoxicity.[1]
Materials:
-
96-well flat-bottom sterile microplates
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (medium with solvent) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Potential Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2][3] Some aniline derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.[4]
Figure 2: Proposed mechanism of action via inhibition of the PI3K/Akt/mTOR pathway.
Western blotting can be employed to investigate the effect of aminomethylaniline derivatives on the phosphorylation status of key proteins in this pathway, such as Akt and S6 ribosomal protein. A decrease in the phosphorylation of these proteins in response to treatment would provide evidence for the on-target activity of the compounds.
Quantitative Cytotoxicity Data
The following table summarizes hypothetical IC50 values for a series of novel aminomethylaniline derivatives against various cancer cell lines.
| Compound ID | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| AMA-001 | 15.2 | 22.5 | 18.9 |
| AMA-002 | 5.8 | 8.1 | 6.5 |
| AMA-003 | 2.1 | 3.5 | 2.8 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
Evaluation of Antimicrobial Activity
Aminomethylaniline derivatives also show promise as antimicrobial agents, particularly against Gram-positive bacteria. Their evaluation involves determining their minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial strains.
Detailed Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[2]
Materials:
-
96-well U-bottom sterile microplates
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., Vancomycin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Antimicrobial Activity Data
The following table presents hypothetical MIC values for a series of novel aminomethylaniline derivatives against representative bacterial strains.
| Compound ID | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) |
| AMA-001 | 16 | 32 | >64 |
| AMA-002 | 4 | 8 | >64 |
| AMA-003 | 2 | 4 | 64 |
| Vancomycin | 1 | 0.5 | >128 |
Conclusion and Future Directions
Novel aminomethylaniline derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. This guide has provided a comprehensive framework for their synthesis, characterization, and the evaluation of their potential anticancer and antimicrobial activities. The detailed protocols and experimental workflows outlined herein serve as a valuable resource for researchers in the field.
Future research should focus on elucidating the precise molecular targets of these compounds and optimizing their structure-activity relationships to enhance potency and selectivity. In vivo studies in relevant animal models will be crucial to validate their therapeutic potential and assess their pharmacokinetic and toxicological profiles. The continued exploration of aminomethylaniline derivatives holds significant promise for the discovery of next-generation therapies for cancer and infectious diseases.
References
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Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
-
Wikipedia. (2023, December 12). PI3K/AKT/mTOR pathway. Retrieved from [Link]
-
Jiang, N., et al. (2022). The PI3K/AKT/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 817128. Retrieved from [Link]
-
Zhang, Y., et al. (2023). A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. Molecules, 28(13), 5123. Retrieved from [Link]
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The Strategic Synthesis and Evaluation of 3-(Aminomethyl)-N-(4-methoxyphenyl)aniline Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological evaluation of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline and its analogs. This class of diarylamine compounds holds significant promise in the field of medicinal chemistry, particularly in the development of novel anticancer agents. This document details a robust synthetic pathway, outlines key analytical characterization techniques, and proposes a workflow for assessing the biological activity of these novel entities. The content herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to explore this promising chemical space.
Introduction: The Diarylamine Scaffold in Modern Drug Discovery
The diarylamine motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically successful drugs.[1] Its unique electronic and conformational properties allow for diverse interactions with biological targets. The incorporation of an aminomethyl group introduces a basic center, which can facilitate key salt-bridge interactions with amino acid residues in protein active sites and improve the pharmacokinetic profile of a molecule. The N-(4-methoxyphenyl)aniline backbone, in particular, has been explored for its potential in modulating various signaling pathways implicated in cancer.[1][2]
This guide focuses on the 3-(aminomethyl)-N-(4-methoxyphenyl)aniline core, a structure designed to combine the established pharmacophoric features of diarylamines with the versatile reactivity of a primary aminomethyl substituent. We will delve into a strategic synthetic approach, emphasizing the rationale behind each step, and provide a framework for the comprehensive evaluation of newly synthesized analogs.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical and efficient synthesis is paramount for the exploration of any new chemical series. Our retrosynthetic analysis of the target molecule, 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, identifies key disconnections that lead to readily available starting materials.
Caption: Retrosynthetic analysis of the target compound.
Based on this analysis, a three-step synthetic pathway is proposed, commencing with the formation of an amide bond, followed by the reduction of a nitro group, and culminating in the reduction of the amide to the desired aminomethyl functionality.
Caption: Proposed three-step synthetic pathway.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for the synthesis of the target compound and its analogs. All manipulations of air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).
Synthesis of N-(4-methoxyphenyl)-3-nitrobenzamide
Rationale: The initial acylation of p-anisidine with 3-nitrobenzoyl chloride is a straightforward and high-yielding method for constructing the diarylamide core. The nitro group serves as a precursor to the amine, which will later be transformed into the aminomethyl group.
Protocol:
-
To a solution of p-anisidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or pyridine (1.1 eq).
-
Slowly add a solution of 3-nitrobenzoyl chloride (1.05 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(4-methoxyphenyl)-3-nitrobenzamide.
Synthesis of 3-Amino-N-(4-methoxyphenyl)benzamide
Rationale: The reduction of the aromatic nitro group to a primary amine is a critical step. A variety of reducing agents can be employed, with catalytic hydrogenation being a clean and efficient method.
Protocol:
-
Dissolve N-(4-methoxyphenyl)-3-nitrobenzamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain 3-amino-N-(4-methoxyphenyl)benzamide, which can often be used in the next step without further purification.
Synthesis of 3-(Aminomethyl)-N-(4-methoxyphenyl)aniline
Rationale: The final and most challenging step is the chemoselective reduction of the amide carbonyl in the presence of the aniline and secondary amine functionalities. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[3][4][5] Careful control of the reaction conditions is necessary to avoid side reactions.
Protocol:
-
In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2-3 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and slowly add a solution of 3-amino-N-(4-methoxyphenyl)benzamide (1.0 eq) in anhydrous THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the target compound, 3-(aminomethyl)-N-(4-methoxyphenyl)aniline.
Analytical Characterization
Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following techniques are recommended:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 6.5-8.0 ppm. A singlet for the methoxy group around 3.8 ppm. A singlet for the benzylic protons of the aminomethyl group. Signals for the amine protons. |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. A signal for the methoxy carbon around 55 ppm. A signal for the benzylic carbon of the aminomethyl group. |
| FT-IR | N-H stretching vibrations for the primary and secondary amines in the range of 3200-3500 cm⁻¹. C-H stretching vibrations for aromatic and aliphatic groups. C-O stretching for the methoxy group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the compound. |
Representative spectroscopic data for a related compound, N-(4-methoxybenzyl)aniline, can be found in the literature and serves as a useful comparison.[6][7][8][9][10]
Biological Evaluation: A Framework for Anticancer Screening
Diarylamine derivatives have shown significant promise as anticancer agents, often acting as inhibitors of key signaling pathways.[1][2][11][12][13] A systematic in vitro evaluation is the first step in assessing the therapeutic potential of newly synthesized analogs.
Caption: Workflow for in vitro anticancer evaluation.
Cytotoxicity Assays
The initial assessment of anticancer activity involves determining the concentration at which the compound inhibits the growth of cancer cells by 50% (IC₅₀). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[14]
Protocol Outline:
-
Cell Culture: Maintain a panel of human cancer cell lines (e.g., breast, lung, colon) in appropriate culture media.
-
Cell Seeding: Plate the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the IC₅₀ values from the dose-response curves.
Mechanism of Action Studies
For compounds that exhibit significant cytotoxicity, further investigation into their mechanism of action is warranted.
-
Apoptosis Assays: The Annexin V/Propidium Iodide (PI) assay can determine if the compounds induce programmed cell death (apoptosis).[13][14]
-
Cell Cycle Analysis: Flow cytometry can be used to assess the effect of the compounds on the cell cycle progression of cancer cells.
-
Target-Based Assays: If a specific molecular target is hypothesized (e.g., a particular kinase), direct enzymatic or binding assays can be performed.
Structure-Activity Relationship (SAR) Insights
The systematic synthesis and evaluation of analogs will allow for the development of a structure-activity relationship (SAR). Key modifications to explore include:
-
Substitution on the aminomethyl group: Introducing alkyl or aryl substituents on the nitrogen may influence potency and selectivity.
-
Modification of the methoxy group: Replacing the methoxy group with other electron-donating or -withdrawing groups can probe the electronic requirements for activity.
-
Positional Isomers: Moving the aminomethyl group to other positions on the aniline ring can provide insights into the spatial requirements of the target binding site.
Previous studies on diarylamines have indicated that the nature and position of substituents on the aromatic rings can significantly impact their antitumor activity.[1][2]
Conclusion
The 3-(aminomethyl)-N-(4-methoxyphenyl)aniline scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive framework for the synthesis, characterization, and biological evaluation of this class of compounds. The presented protocols and workflows are designed to be adaptable and serve as a foundation for further research and optimization. Through a systematic and logical approach, the full potential of these diarylamine analogs in the field of drug discovery can be unlocked.
References
- Gamal El-Din, M. M., El-Gamal, M. I., Abdel-Maksoud, M. S., Yoo, K. H., & Oh, C.-H. (2015). Synthesis and broad-spectrum antiproliferative activity of diarylamides and diarylureas possessing 1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(8), 1692–1699.
- Wang, X.-F., Tian, X.-t., Ohkoshi, E., & Xie, L. (2012). Design and synthesis of diarylamines and diarylethers as cytotoxic antitumor agents. Bioorganic & Medicinal Chemistry Letters, 22(19), 6159–6162.
- Wang, X.-F., Ohkoshi, E., Wang, S.-B., & Xie, L. (2012). Synthesis and biological evaluation of diarylamines with antitumor activity. Yao Xue Xue Bao, 47(8), 1056–1062.
- Yin, H., et al. (2019). Synthesis and Anti-Tumor Efficacy of Novel 2, 4-diarylaminopyrimidine Derivatives Bearing N-(3-pyridinylmethyl) Urea Moiety as Anaplastic Lymphoma Kinase Inhibitors. European Journal of Medicinal Chemistry, 177, 247-263.
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A Theoretical Investigation into the Electronic Structure of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline: A Guide for Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive theoretical framework for analyzing the electronic structure of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, a molecule of interest in medicinal chemistry and materials science. By employing Density Functional Theory (DFT), this document outlines a robust computational protocol to elucidate the molecule's geometric, electronic, and reactivity characteristics. Key analyses, including Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, are detailed. The insights derived from these computational studies are crucial for understanding the molecule's behavior at a quantum level, thereby facilitating rational drug design and the development of novel functional materials.
Introduction
3-(aminomethyl)-N-(4-methoxyphenyl)aniline, with the molecular formula C₁₄H₁₆N₂O and CAS Number 1263284-49-6, is a substituted aromatic amine.[1][2] Aromatic amines are a class of compounds extensively studied for their diverse applications, ranging from precursors in polymer chemistry to core scaffolds in pharmacologically active agents.[3][4] The electronic properties of these molecules, governed by the nature and position of substituents on the aniline framework, dictate their reactivity, stability, and potential for intermolecular interactions.[5][6]
Understanding the electronic structure is paramount in drug development. It allows for the prediction of a molecule's reactivity, metabolic stability, and its ability to interact with biological targets.[7] Theoretical and computational methods, particularly Density Functional Theory (DFT), have emerged as indispensable tools for these investigations, offering a cost-effective and insightful alternative to purely experimental approaches.[8][9]
This guide presents a detailed theoretical study of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline. The primary objectives are:
-
To determine the stable, ground-state geometry of the molecule.
-
To analyze the Frontier Molecular Orbitals (HOMO and LUMO) to understand its kinetic stability and electronic transitions.
-
To map the Molecular Electrostatic Potential (MEP) to identify reactive sites for electrophilic and nucleophilic interactions.
-
To perform Natural Bond Orbital (NBO) analysis to quantify intramolecular charge transfer and hyperconjugative interactions.
The findings are intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's electronic characteristics.
Theoretical and Computational Methodology
The selection of an appropriate theoretical method is critical for obtaining reliable results. DFT, specifically with hybrid functionals, has been shown to provide an excellent balance between accuracy and computational efficiency for medium-sized organic molecules.[10]
Software and Computational Level
All calculations are performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or CP2K.[11][12][13] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed, as it has a proven track record for accurately predicting the electronic properties of aniline derivatives.[14] The 6-311+G(d,p) basis set is chosen to provide a flexible description of the electron distribution, including polarization functions on heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (+) to accurately model non-covalent interactions.
Experimental Protocol: Computational Workflow
The theoretical investigation follows a self-validating, multi-step protocol to ensure the scientific integrity of the results.
Step 1: Geometry Optimization The initial structure of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline is drawn and subjected to full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule on the potential energy surface.
Step 2: Vibrational Frequency Analysis Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local energy minimum on the potential energy surface.
Step 3: Single-Point Energy and Property Calculations Using the validated optimized geometry, single-point energy calculations are performed to derive the electronic properties. This step is the basis for the subsequent analyses:
-
Natural Bond Orbital (NBO) Analysis: To investigate intramolecular bonding, lone pairs, and charge delocalization.[15]
-
Frontier Molecular Orbital (FMO) Analysis: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions.
-
Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and predict reactivity.[16]
-
Time-Dependent DFT (TD-DFT): To calculate the theoretical electronic absorption spectrum and understand electronic transitions.[14][17]
Caption: A standardized workflow for theoretical electronic structure analysis.
Results and Discussion
Optimized Molecular Structure
The geometry optimization reveals the most stable three-dimensional arrangement of the atoms. Key structural parameters of interest include the dihedral angle between the two phenyl rings and the pyramidalization at the central nitrogen atom. In many aromatic amines, the nitrogen atom is not perfectly planar to balance the effects of sp² hybridization (which favors planarity and resonance with the phenyl ring) and sp³ hybridization (which accommodates the lone pair and steric hindrance).[6][18] The aminomethyl and methoxy groups will influence the overall conformation through both steric and electronic effects.
Frontier Molecular Orbital (FMO) Analysis
The FMOs, namely the HOMO and LUMO, are critical for understanding chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
-
HOMO: The analysis of the HOMO density distribution is expected to show significant localization on the aniline ring system and the central nitrogen atom, which are the most electron-rich parts of the molecule. This indicates that this region is the most probable site for electrophilic attack.
-
LUMO: The LUMO density is likely distributed over the phenyl rings, indicating these are the regions that would accept electrons in a reaction.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[19] A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.
| Parameter | Energy (eV) | Implication |
| EHOMO | (Calculated Value) | Electron-donating ability |
| ELUMO | (Calculated Value) | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical Reactivity / Kinetic Stability |
| Ionization Potential (I) | -EHOMO | Energy to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron |
| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | Measure of electron attraction |
| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | Resistance to change in electron distribution |
Table 1: Key Quantum Chemical Descriptors derived from FMO analysis.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a 3D visualization of the total electronic density of a molecule, which is invaluable for predicting how molecules interact.[20][21] It illustrates the charge distribution, allowing for the identification of electron-rich and electron-poor regions.[22]
-
Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, these regions are expected around the nitrogen atoms and the oxygen atom of the methoxy group due to their lone pairs of electrons.
-
Blue Regions: This color indicates areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. Positive potential is typically found around the hydrogen atoms, particularly those of the amine groups (N-H).
The MEP map provides a clear guide to the molecule's reactivity and its potential for forming non-covalent interactions, such as hydrogen bonds, which are critical in drug-receptor binding.[16][23]
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.[24][25] This method is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions.[15]
The analysis focuses on the second-order perturbation theory analysis of the Fock matrix, which evaluates the stabilization energy E(2) associated with electron delocalization from a filled donor NBO to an empty acceptor NBO. A larger E(2) value indicates a more significant interaction.
Key interactions expected in this molecule include:
-
n → π : Delocalization of the nitrogen lone pair (n) into the anti-bonding orbitals (π) of the phenyl rings. This interaction is fundamental to the electron-donating character of the amino group and the overall electronic structure of aniline derivatives.[26]
-
π → π : Delocalization of electrons from the π bonds of one phenyl ring to the anti-bonding π orbitals of the other, indicating electronic communication across the molecule.
-
n → σ : Delocalization of lone pairs (from N or O) into anti-bonding sigma (σ) orbitals of adjacent bonds, which contributes to molecular stability.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (1) N | π* (C-C)ring | (Calculated Value) | Resonance, Charge Delocalization |
| LP (1) O | π* (C-C)ring | (Calculated Value) | Resonance, Charge Delocalization |
| π (C-C)ring1 | π* (C-C)ring2 | (Calculated Value) | π-conjugation |
Table 2: Selected Second-Order Perturbation Energies E(2) from NBO Analysis.
Caption: Relationship between theoretical analyses and predicted chemical properties.
Conclusion
This guide has outlined a comprehensive theoretical protocol for the investigation of the electronic structure of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline using Density Functional Theory. The described analyses—FMO, MEP, and NBO—provide a multi-faceted understanding of the molecule's properties. The HOMO-LUMO energy gap serves as a key indicator of chemical reactivity, while the MEP map visually identifies the likely sites for electrophilic and nucleophilic interactions. Furthermore, NBO analysis quantifies the intramolecular charge transfer and hyperconjugative interactions that stabilize the molecule and dictate its electronic character. The collective insights from this computational approach offer a powerful predictive tool for researchers in drug discovery and materials science, enabling a more informed, rational design of molecules with desired properties.
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Methodological & Application
Application Notes and Protocols for the Synthesis of N-Aryl Anilines via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This application note provides a comprehensive guide for the synthesis of N-aryl anilines, a crucial structural motif in pharmaceuticals, organic electronics, and fine chemicals. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide a detailed, field-proven protocol for the synthesis of a representative triarylamine. Furthermore, a troubleshooting guide is included to address common challenges encountered during this transformation.
Introduction: A Paradigm Shift in C-N Bond Formation
The synthesis of N-aryl anilines has traditionally been hampered by the limitations of classical methods like the Ullmann condensation, which often require harsh reaction conditions and exhibit limited substrate scope and functional group tolerance.[1] The advent of the Buchwald-Hartwig amination in the mid-1990s revolutionized the construction of these valuable compounds.[1] This palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an aniline offers a milder, more general, and highly efficient alternative, significantly expanding the horizons of synthetic chemists.[1] Its broad applicability has made it an indispensable tool in both academic research and industrial-scale synthesis.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.
-
Amine Coordination and Deprotonation: The aniline coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The crucial C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired N-aryl aniline product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1]
A potential side reaction is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine.[1] The choice of ligand is critical in promoting the desired reductive elimination pathway over this competing side reaction.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters: A Guide to Rational Design
The success of a Buchwald-Hartwig amination hinges on the judicious selection of several key parameters.
The Palladium Precatalyst
While various palladium sources can be used, Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate), which is reduced in situ, are commonly employed. For improved reliability and ease of handling, pre-formed palladium precatalysts, which contain both the palladium source and a ligand, are often preferred.
The Ligand: The Heart of the Catalyst
The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst, modulates its reactivity, and promotes the desired reductive elimination step. For the synthesis of N-aryl anilines, bulky, electron-rich phosphine ligands are generally the most effective.
| Ligand Type | Examples | Key Features & Applications |
| Biaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | Highly effective for a broad range of substrates, including challenging aryl chlorides and sterically hindered anilines. They promote fast reaction rates and often allow for lower catalyst loadings. |
| Ferrocenyl Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | A versatile and robust ligand, particularly effective for the coupling of primary amines.[1] |
| Bulky Alkylphosphines | tBu₃P (Tri-tert-butylphosphine) | Effective for a range of couplings, including those involving aryl chlorides.[3] |
The selection of the optimal ligand is often substrate-dependent, and screening of a small library of ligands may be necessary for challenging transformations.
The Base: A Crucial Promoter
A stoichiometric amount of base is required to deprotonate the aniline, facilitating the formation of the palladium amido complex. The choice of base is critical and must be compatible with the functional groups present in the substrates.
| Base | pKa of Conjugate Acid | Advantages | Disadvantages |
| Sodium tert-butoxide (NaOtBu) | ~19 | Highly effective, promoting high reaction rates and allowing for low catalyst loadings.[2] | Incompatible with many base-sensitive functional groups like esters and nitro groups.[2] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Useful for substrates with protic functional groups and for low-temperature aminations.[2] | The solid is air-sensitive. |
| Cesium carbonate (Cs₂CO₃) | ~10.3 | Excellent functional group tolerance.[2] | More expensive and can lead to stirring difficulties on a larger scale.[2] |
| Potassium phosphate (K₃PO₄) | ~12.3 | Good functional group tolerance and cost-effective.[2] | May require higher catalyst loadings and longer reaction times.[2] |
In nonpolar solvents, an anionic base is generally required to deprotonate the neutral palladium-amine complex.[4][5]
The Solvent: The Reaction Medium
The choice of solvent is primarily dictated by the solubility of the reactants and the desired reaction temperature.
-
Commonly Used Solvents: Aprotic, non-polar, or polar aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common and effective solvents for this reaction.[2]
-
"Greener" Alternatives: In an effort to develop more environmentally benign protocols, solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have been successfully employed.
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can inhibit the catalyst by coordinating to the palladium center and should generally be avoided.[6]
Substrate Scope: Aryl Halides and Anilines
The Buchwald-Hartwig amination exhibits a broad substrate scope, tolerating a wide variety of functional groups on both the aryl halide and the aniline coupling partners.
-
Aryl Halides: The reactivity of the aryl halide generally follows the order: Ar-I > Ar-Br > Ar-Cl. However, with the development of modern, sterically demanding ligands, aryl chlorides have become viable and often preferred substrates due to their lower cost and wider availability.[7] Aryl triflates (Ar-OTf) are also excellent electrophiles for this transformation.
-
Anilines: Both primary and secondary anilines are excellent nucleophiles in this reaction. Sterically hindered anilines can be successfully coupled, often requiring the use of bulky biaryl phosphine ligands.
Experimental Protocol: Synthesis of 4-Methoxytriphenylamine
This protocol provides a detailed procedure for the synthesis of 4-methoxytriphenylamine from 4-chloroanisole and diphenylamine, a representative example of an N-aryl aniline synthesis.[3]
Materials and Equipment
-
Reagents:
-
Diphenylamine (≥99%)
-
4-Chloroanisole (99%)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄)
-
Sodium tert-butoxide (NaOtBu) (≥98%)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
Reaction Setup and Procedure
Note: This reaction should be performed under an inert atmosphere (nitrogen or argon) as the palladium catalyst and some of the reagents are sensitive to air and moisture.
-
To a dry, three-necked 300 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add diphenylamine (5.01 g, 29.6 mmol, 1.0 equiv.), 4-chloroanisole (4.48 g, 31.4 mmol, 1.05 equiv.), and degassed anhydrous toluene (150 mL).[3]
-
Stir the mixture at room temperature to dissolve the solids.
-
To the stirred solution, add Pd₂(dba)₃ (0.287 g, 0.313 mmol, 1.06 mol%), tBu₃P·HBF₄ (0.198 g, 0.683 mmol, 2.3 mol%), and sodium tert-butoxide (6.34 g, 66.0 mmol, 2.2 equiv.).[3]
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain at this temperature for 16 hours under a nitrogen atmosphere.[3]
-
Monitor the reaction progress by TLC (e.g., eluent: 10:1 hexane/ethyl acetate). The starting materials, diphenylamine and 4-chloroanisole, should be consumed, and a new spot corresponding to the product should appear.[3]
Workup and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane (300 mL).[3]
-
Filter the suspension through a pad of Celite to remove insoluble inorganic salts. Wash the filter cake with additional dichloromethane.
-
Combine the filtrates and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a brown solid.[3]
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (e.g., starting with 99:1 hexane/ethyl acetate and gradually increasing the polarity).[3]
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
If necessary, recrystallize the product from hexane to remove any remaining impurities, such as unreacted diphenylamine, to afford 4-methoxytriphenylamine as a white solid.[3]
Workflow for the Synthesis of 4-Methoxytriphenylamine
Caption: Step-by-step workflow for the synthesis of an N-aryl aniline.
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This section addresses common issues and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. | 1. Use a fresh source of palladium precatalyst and ligand. Ensure proper inert atmosphere techniques are used. |
| 2. Inappropriate ligand for the substrate. | 2. Screen a panel of ligands, particularly bulky biaryl phosphines for challenging substrates. | |
| 3. Insufficiently strong base. | 3. If the substrate is stable, switch to a stronger base like NaOtBu. | |
| 4. Poor solubility of the base. | 4. Ensure vigorous stirring. Consider a solvent in which the base has better solubility, if compatible with the reaction. | |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | 1. The chosen ligand favors β-hydride elimination. | 1. Switch to a bulkier, more electron-rich ligand that promotes reductive elimination. |
| 2. Reaction temperature is too high. | 2. Attempt the reaction at a lower temperature. | |
| Decomposition of Starting Material or Product | 1. The base is too strong for the functional groups present. | 1. Use a milder base such as K₃PO₄ or Cs₂CO₃.[8] |
| 2. The reaction temperature is too high. | 2. Lower the reaction temperature.[8] | |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. | 1. Increase the catalyst loading. Ensure the solvent is of high purity and properly degassed. |
| 2. Product inhibition. | 2. This can be challenging to overcome. Sometimes, a change in ligand or solvent can mitigate this effect. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of N-aryl anilines. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can reliably and efficiently construct these important molecules. The detailed protocol and troubleshooting guide provided herein serve as a practical resource for scientists in both academic and industrial settings, facilitating the successful application of this powerful synthetic tool.
References
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
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Norrby, P. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
ACS Publications. (2001). Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]
-
Royal Society of Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. [Link]
-
ACS Publications. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. [Link]
-
ResearchGate. (n.d.). Arylation of Aniline with p-CF3C6H4I Using Different Catalysts.... [Link]
-
NIH. (n.d.). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. [Link]
-
NIH. (n.d.). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. [Link]
-
UCL. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
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Ullmann condensation reaction for 3-(aminomethyl)-N-(4-methoxyphenyl)aniline synthesis
Application Note & Protocol
Ullmann Condensation for the Synthesis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline: A Detailed Guide
Introduction: The Strategic Importance of Diaryl- and Benzylamines
The synthesis of diarylamines and related N-aryl structures is a cornerstone of modern medicinal chemistry and materials science. The target molecule, 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, represents a valuable scaffold, incorporating both a diarylamine linkage and a reactive primary aminomethyl group. This structure is a versatile building block for synthesizing complex molecular architectures found in pharmaceuticals and functional materials.[1]
The Ullmann condensation, a copper-catalyzed C-N cross-coupling reaction, is a powerful and historically significant method for forging such bonds.[2] While traditional Ullmann reactions were notorious for requiring harsh conditions—high temperatures and stoichiometric copper—modern advancements have transformed the methodology.[3][4] The introduction of specialized ligands has enabled milder, more efficient, and highly functional group-tolerant transformations, making the Ullmann condensation a cost-effective and attractive alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[1]
This guide provides a comprehensive, field-tested protocol for the synthesis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline. It addresses the key challenge of regioselectivity by employing a protection-deprotection strategy, ensuring a robust and reproducible outcome.
Core Concepts: Mechanism and Key Experimental Parameters
A deep understanding of the reaction mechanism is critical for optimization and troubleshooting. The modern ligand-assisted Ullmann condensation is generally understood to proceed through a Cu(I)/Cu(III) catalytic cycle, a departure from early theories involving radical intermediates.[1][5]
The Catalytic Cycle
The reaction can be broken down into four key steps:
-
Amine Coordination & Deprotonation: The aniline starting material coordinates to the active Cu(I) catalyst. In the presence of a base, the aniline is deprotonated to form a more nucleophilic copper-amido complex.
-
Oxidative Addition: The aryl halide oxidatively adds to the copper-amido complex. This is often the rate-limiting step and results in the formation of a transient, high-energy Cu(III) intermediate.[1][2]
-
Reductive Elimination: The Cu(III) species rapidly undergoes reductive elimination, forming the desired C-N bond of the diarylamine product.
-
Catalyst Regeneration: This final step regenerates the active Cu(I) catalyst, allowing the cycle to continue.
Caption: The Cu(I)/Cu(III) catalytic cycle for the Ullmann C-N condensation.
Causality of Component Selection
| Component | Choice & Rationale |
| Copper Source | Copper(I) Iodide (CuI): CuI is an inexpensive, readily available, and effective precatalyst. It is generally more active than Cu(II) salts, although the latter can sometimes be reduced in situ. Using a fresh, high-purity source is critical, as oxidation to inactive Cu(II) species is a common cause of reaction failure.[6] |
| Ligand | N,N'-Dimethylethylenediamine (DMEDA): Simple bidentate N,N-ligands like DMEDA are highly effective at accelerating the Ullmann condensation.[7] They stabilize the copper center, increase its solubility, and facilitate the oxidative addition and reductive elimination steps, thereby allowing for significantly lower reaction temperatures compared to ligand-free systems.[8] |
| Base | Potassium Carbonate (K₂CO₃): A moderately strong inorganic base is required to deprotonate the aniline, forming the active nucleophile. K₂CO₃ is cost-effective, easy to handle, and generally provides excellent results without being overly harsh, which could degrade sensitive functional groups. Stronger bases like K₃PO₄ or Cs₂CO₃ can be used for less reactive substrates.[1] |
| Solvent | 1,4-Dioxane: A high-boiling point, polar aprotic solvent is necessary to solubilize the reagents and to reach the required reaction temperature. Dioxane is an excellent choice for modern Ullmann reactions, which often run in the 90-110 °C range.[1] Other options include DMF or DMSO, but dioxane is often easier to remove during workup. |
| Atmosphere | Inert (Argon or Nitrogen): Oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II), stalling the reaction.[6] Therefore, performing the reaction under an inert atmosphere using standard Schlenk techniques or a glovebox is mandatory for achieving high, reproducible yields. |
Experimental Design and Protocols
The presence of two primary amine groups in 3-(aminomethyl)aniline—one aromatic (aniline) and one aliphatic (benzylamine)—presents a regioselectivity challenge. The aliphatic amine is more nucleophilic and would likely react preferentially or lead to di-arylation. To ensure selective N-arylation at the aniline position, a protection/deprotection strategy is employed.
Caption: Three-stage workflow for the selective synthesis of the target molecule.
Reagents and Stoichiometry
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Part A: Protection | ||||
| 3-(aminomethyl)aniline | 122.17 | 1.22 g | 10.0 | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 2.29 g | 10.5 | 1.05 |
| Tetrahydrofuran (THF) | - | 50 mL | - | - |
| Part B: Ullmann Coupling | ||||
| tert-butyl (3-aminobenzyl)carbamate | 222.28 | 2.22 g | 10.0 | 1.0 |
| 4-Bromoanisole | 187.04 | 2.06 g | 11.0 | 1.1 |
| Copper(I) Iodide (CuI) | 190.45 | 95 mg | 0.5 | 0.05 |
| DMEDA | 88.15 | 110 µL | 1.0 | 0.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | - | 40 mL | - | - |
| Part C: Deprotection | ||||
| 4M HCl in Dioxane | - | 20 mL | 80.0 | 8.0 |
Step-by-Step Protocol
Part A: Synthesis of tert-butyl (3-aminobenzyl)carbamate (Protection)
-
Dissolve 3-(aminomethyl)aniline (1.22 g, 10.0 mmol) in THF (50 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (2.29 g, 10.5 mmol) in THF (10 mL) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the protected amine as a white solid.
Part B: Ullmann Condensation
-
Inert Atmosphere Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add tert-butyl (3-aminobenzyl)carbamate (2.22 g, 10.0 mmol), Copper(I) Iodide (95 mg, 0.5 mmol), and Potassium Carbonate (2.76 g, 20.0 mmol).
-
Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Reagent Addition: Through the septum, add anhydrous 1,4-dioxane (40 mL), 4-bromoanisole (2.06 g, 11.0 mmol), and N,N'-dimethylethylenediamine (110 µL, 1.0 mmol) via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 100 °C. Stir the mixture vigorously for 18-24 hours. The mixture will typically turn a dark brown or black color.[9]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the inorganic salts and copper residues.
-
Wash the filter pad with additional ethyl acetate (2 x 20 mL).
-
Combine the filtrates and wash with water (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the Boc-protected diarylamine.
Part C: Synthesis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline (Deprotection)
-
Dissolve the purified product from Part B in a 50 mL round-bottom flask.
-
Add 4M HCl in dioxane (20 mL, 80 mmol) and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC. A white precipitate of the hydrochloride salt should form.
-
Upon completion, remove the solvent under reduced pressure.
-
Treat the resulting solid with saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9 to neutralize the HCl salt.
-
Extract the free amine product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 3-(aminomethyl)-N-(4-methoxyphenyl)aniline.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Cu(I) catalyst (oxidized).2. Presence of oxygen in the reaction vessel.3. Insufficient temperature. | 1. Use a fresh bottle of CuI or from a trusted supplier.[6] Ensure it has been stored properly under inert gas.2. Improve Schlenk technique. Ensure solvents are properly degassed.[6]3. Increase temperature in 10 °C increments, up to 120 °C. |
| Dehalogenation of Aryl Halide | 1. Presence of trace water or protic impurities.2. Reaction is too slow, allowing side reactions to dominate. | 1. Use anhydrous solvents and thoroughly dry all glassware and reagents.[6]2. Consider switching to a more reactive aryl halide (Aryl-I > Aryl-Br). A different ligand system may also accelerate the desired coupling.[2] |
| Homocoupling of Aryl Halide | Reaction temperature is too high, promoting the Ullmann biaryl coupling side reaction. | Lower the reaction temperature. The use of an effective ligand should allow for milder conditions that disfavor this pathway.[6] |
| Difficult Purification | Product co-elutes with starting materials or byproducts. | Optimize the solvent gradient for column chromatography. If the product is basic, a small amount of triethylamine (0.5-1%) can be added to the eluent to reduce tailing on the silica gel. |
Conclusion
This application note provides a robust and reproducible three-stage protocol for the synthesis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline via a modern, ligand-assisted Ullmann condensation. By employing a Boc-protection strategy, this method overcomes the inherent challenge of regioselectivity. The detailed explanation of the mechanism and the rationale behind the selection of each reagent empower researchers to not only execute the synthesis successfully but also to troubleshoot and adapt the protocol for analogous transformations. This approach highlights the enduring utility and versatility of the Ullmann reaction in contemporary organic synthesis.
References
-
Wikipedia. Ullmann reaction. [Link]
-
ResearchGate. Copper‐Catalyzed N‐Arylation of Indoles and Anilines with Aryltrialkoxysilanes. [Link]
-
Slideshare. Ullmann reaction. [Link]
-
Beilstein Journal of Organic Chemistry. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. [Link]
-
ResearchGate. Copper‐Catalyzed the N‐arylation of Various Anilines 5 with.... [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
National Center for Biotechnology Information (NCBI). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]
-
L.S.College, Muzaffarpur. Ullmann reaction. [Link]
-
ResearchGate. Copper-Catalyzed Arylation of Nitrogen Heterocycles from Anilines under Ligand-Free Conditions. [Link]
-
Wiley Online Library. CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. [Link]
-
MDPI. Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. [Link]
-
ResearchGate. 1.1 Modern Ullmann-Type Couplings. [Link]
-
ResearchGate. Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. [Link]
-
Reddit. Ullmann coupling. [Link]
-
Reddit. Troubleshooting Ullmann Couplint. [Link]
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- 9. reddit.com [reddit.com]
HPLC method development for 3-(aminomethyl)-N-(4-methoxyphenyl)aniline analysis
Title: A-LC001: Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for the Analysis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline
Abstract
This document provides a comprehensive guide for the development and subsequent validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline. The strategy detailed herein is designed for researchers, quality control analysts, and drug development professionals, offering a systematic approach from initial analyte characterization to full validation in accordance with ICH guidelines. The narrative emphasizes the scientific rationale behind each experimental choice, ensuring technical accuracy and field-proven insights. The final proposed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a buffered aqueous mobile phase, offering excellent selectivity and peak shape for the target analyte and its potential degradation products.
Analyte Characterization & Preliminary Assessment
A foundational step in any method development is to understand the physicochemical properties of the target analyte. 3-(aminomethyl)-N-(4-methoxyphenyl)aniline (Molecular Formula: C₁₄H₁₆N₂O, Molecular Weight: 228.29 g/mol ) is a substituted aniline derivative.[1] Its structure contains two basic amine functionalities (a primary aliphatic amine and a secondary aromatic amine) and two aromatic rings, one of which is electron-rich due to the methoxy substituent.
Key Physicochemical Considerations:
-
pKa (Predicted): The presence of two amine groups makes the molecule basic. The primary aminomethyl group is expected to have a pKa around 9-10, while the secondary aromatic amine will be significantly less basic, with a pKa likely in the range of 4-5. This dual basicity is a critical factor for controlling retention and peak shape via mobile phase pH.[2][3][4]
-
logP (Predicted): The molecule possesses significant hydrophobic character from its two phenyl rings, but this is balanced by the polar amine and methoxy groups. The predicted octanol-water partition coefficient (logP) suggests moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.
-
UV Absorbance: The presence of substituted benzene rings results in strong UV absorbance.[5] A UV-Vis spectrophotometric scan is recommended to determine the wavelength of maximum absorbance (λ-max), which is anticipated to be in the 240-280 nm range, providing excellent sensitivity for detection.
Based on this assessment, a reversed-phase HPLC method is the logical choice. The strategy will focus on manipulating mobile phase pH to control the ionization state of the amine groups, thereby optimizing retention and peak symmetry.
Phase 1: Initial Method Screening & Development
The goal of this phase is to establish initial chromatographic conditions, including the selection of the column, mobile phases, and detector settings.
Instrument & Consumables Selection
-
HPLC System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector is suitable.
-
Stationary Phase (Column): A C18 (L1) column is the recommended starting point due to its versatility and hydrophobic nature, which will effectively retain the aromatic rings of the analyte.[6][7][8] A column with high-purity silica and robust end-capping is crucial to minimize peak tailing from secondary interactions with the basic amine groups.[6][9]
-
Initial Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm or equivalent.
-
-
Mobile Phase:
-
Aqueous (A): 20 mM Potassium Phosphate buffer. A buffer is essential to control the mobile phase pH and ensure reproducible retention times.
-
Organic (B): Acetonitrile. It is chosen for its low viscosity and UV cutoff. Methanol can be explored as an alternative.
-
Protocol: Preparation of Standards & Mobile Phases
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Mobile Phase A (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic (KH₂PO₄) in 1 L of HPLC-grade water. Adjust the pH to 3.0 with dilute phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase A (20 mM Potassium Phosphate, pH 7.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 7.0 with dilute potassium hydroxide. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (100% Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter.
Rationale for Starting Conditions
The initial screening will evaluate two pH levels to assess their impact on analyte retention and peak shape.
-
Low pH (e.g., pH 3.0): At this pH, both amine groups will be protonated (positively charged). This suppresses silanol interactions, potentially improving peak shape, but may reduce retention due to increased analyte polarity.[10]
-
Neutral pH (e.g., pH 7.0): At this pH, the primary amine (pKa ~9-10) will be protonated, while the secondary aromatic amine (pKa ~4-5) will be neutral. This can provide a different selectivity profile.
A generic gradient is used to elute the analyte in a reasonable time.
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM KH₂PO₄ (pH 3.0 and 7.0 to be tested) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detector | PDA/UV at 254 nm (or determined λ-max) |
| Gradient | 5% to 95% B in 15 minutes, hold 3 min, return to 5% B in 1 min, equilibrate 5 min |
Diagram: HPLC Method Development Workflow
Caption: A systematic workflow for HPLC method development and validation.
Phase 2: Method Optimization
Based on the initial screening, the conditions are refined to achieve optimal separation (Resolution > 2 from nearest impurity), peak symmetry (Tailing Factor 0.8-1.5), and analysis time.
Protocol: Systematic Optimization
Assuming the low pH (3.0) mobile phase provided better peak shape, optimization would proceed as follows:
-
Gradient Optimization:
-
Adjust the gradient slope to improve resolution between the main peak and any impurities. If the initial run showed a retention time of 10 minutes with 50% B, a shallower gradient (e.g., 30% to 60% B over 15 minutes) could be tested to increase separation.
-
-
Temperature Optimization:
-
Analyze the sample at different column temperatures (e.g., 25°C, 30°C, 40°C). Higher temperatures decrease mobile phase viscosity, which can reduce backpressure and sharpen peaks.
-
-
Flow Rate Adjustment:
Diagram: Optimization Parameter Interdependence
Caption: Interplay of key parameters during HPLC method optimization.
Table: Summary of Optimized Method Parameters
After optimization, the final proposed method parameters are summarized below.
| Parameter | Final Optimized Condition |
| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 35 °C |
| Detector | PDA at 254 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 15.1 | |
| 18.0 | |
| 18.1 | |
| 23.0 |
Phase 3: Method Validation (per ICH Q2(R1))
The optimized method must be validated to ensure it is suitable for its intended purpose. The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[14][15][16]
System Suitability Testing (SST)
Purpose: To verify that the chromatographic system is adequate for the intended analysis. Protocol:
-
Inject the working standard solution (100 µg/mL) five times.
-
Calculate the mean and relative standard deviation (%RSD) for retention time and peak area.
-
Determine the theoretical plates (N) and tailing factor (T).
| Parameter | Acceptance Criteria |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
Specificity / Selectivity
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Protocol:
-
Forced Degradation: Subject the analyte solution to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.
-
Analyze the stressed samples.
-
Assess the purity of the analyte peak using a PDA detector to ensure no co-eluting peaks are present. The method is considered stability-indicating if all degradation product peaks are resolved from the analyte peak.
Linearity
Purpose: To demonstrate that the method's response is directly proportional to the analyte concentration over a given range. Protocol:
-
Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
Accuracy (as Recovery)
Purpose: To determine the closeness of the test results obtained by the method to the true value. Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix, if available.
-
Analyze the samples and calculate the percentage recovery.
-
% Recovery = (Measured Concentration / Theoretical Concentration) * 100
| Parameter | Acceptance Criteria |
| Mean Recovery | 98.0% to 102.0% |
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate samples of the working standard (100 µg/mL) on the same day, with the same analyst and instrument.
-
Acceptance Criteria: %RSD ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: %RSD of the combined data from both days should be ≤ 2.0%.
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD)
Purpose: To determine the lowest concentration of analyte that can be reliably quantified and detected, respectively. Protocol:
-
These can be estimated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.
-
-
The determined LOQ concentration should be prepared and injected to verify its accuracy and precision.
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:
-
Vary critical parameters one at a time, such as:
-
Mobile Phase pH (± 0.2 units)
-
Column Temperature (± 5 °C)
-
Flow Rate (± 10%)
-
-
Inject the working standard and evaluate the impact on system suitability parameters. Acceptance Criteria: System suitability criteria must be met under all varied conditions.
Example Data Interpretation & Reporting
The following tables serve as templates for presenting validation data.
Table: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 510234 |
| 75 | 764890 |
| 100 | 1019876 |
| 125 | 1275123 |
| 150 | 1530456 |
| r² | 0.9998 |
Table: Example Accuracy & Precision Data
| Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) | Repeatability (%RSD, n=6) |
| 80% | 80 | 79.5 | 99.4 | |
| 100% | 100 | 100.8 | 100.8 | 0.85% |
| 120% | 120 | 119.2 | 99.3 |
Conclusion
The systematic approach detailed in this application note, beginning with analyte characterization and proceeding through phased development, optimization, and rigorous validation, provides a clear pathway to establishing a reliable and robust RP-HPLC method for the analysis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline. The proposed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability studies in a regulated environment.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Agilent Technologies. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
-
Phenomenex. Selecting the Right Column for Your Reversed Phase Method. [Link]
-
Waters Corporation. What is a good column choice for analysis of a quaternary amine compound? [Link]
-
ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]
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Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]
-
PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
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Chromtech. HPLC Column Selection Guide. [Link]
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Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. [Link]
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LCGC International. Column Selection for Reversed-Phase HPLC. [Link]
-
Taylor & Francis Online. Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [Link]
-
Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
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ResearchGate. Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. [Link]
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The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
Industry News. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Beijing xinhua technology co., LTD. 3-(aminomethyl)-N-(4-methoxyphenyl)aniline. [Link]
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PubChem. 3,4-dimethoxy-N-[(4-methoxyphenyl)methyl]aniline. [Link]
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PubChem. P-Anisidine. [Link]
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Journal of Applied Pharmaceutical Science. Spectrophotometric Determination of pKa and Log P of Risperidone. [Link]
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Gas chromatography-mass spectrometry (GC-MS) analysis of aniline derivatives
Aniline and its derivatives are foundational chemical intermediates in the synthesis of a vast array of industrial products, including dyes, pharmaceuticals, polymers, and agrochemicals.[1][2] However, their potential toxicity and persistence in the environment necessitate robust and sensitive analytical methods for their detection and quantification.[3] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and definitive technique for this purpose, offering high-resolution separation and highly specific identification of these compounds.[1][2][3]
This technical guide provides a comprehensive overview and detailed protocols for the GC-MS analysis of aniline derivatives, designed for researchers, scientists, and drug development professionals. The methodologies herein cover sample preparation from diverse matrices, chemical derivatization to enhance analytical performance, and optimized GC-MS parameters for both qualitative and quantitative analyses.
Principle of the Method: Causality and Experimental Choices
The successful GC-MS analysis of aniline derivatives hinges on a systematic workflow that addresses the inherent chemical properties of these compounds. The polarity of the amine functional group can lead to poor chromatographic peak shape (tailing) and potential thermal degradation within the hot GC inlet.[4] Therefore, the analytical approach often involves a critical decision between direct analysis and chemical derivatization.
-
Direct Analysis: Suitable for less polar, more volatile aniline derivatives. This approach is faster but may suffer from lower sensitivity and poor peak symmetry for more polar analytes.
-
Analysis with Derivatization: This is a chemical modification process that converts the polar N-H group into a less polar, more thermally stable, and more volatile derivative.[2][4] Acylation is a common and effective strategy.[4] The primary goals of derivatization are:
-
Increased Volatility: Replacing the polar N-H bond with a nonpolar group lowers the boiling point, allowing for more efficient passage through the GC column.[4]
-
Improved Thermal Stability: The resulting derivative is often more stable at the high temperatures of the GC inlet and column.[4]
-
Enhanced Peak Shape: Reducing polarity minimizes unwanted interactions with active sites in the GC system, leading to sharper, more symmetrical peaks.[4]
-
Improved Mass Spectral Characteristics: Derivatization can introduce specific fragmentation patterns that aid in structural confirmation and enhance detection sensitivity.[4]
-
The overall analytical workflow is a multi-step process, from sample acquisition to final data interpretation.
Caption: High-level workflow for the GC-MS analysis of aniline derivatives.
Detailed Experimental Protocols
The choice of sample preparation is dictated by the sample matrix. The following protocols are robust starting points that can be adapted as needed.
Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples
This method is suitable for extracting aniline derivatives from liquid matrices like groundwater, wastewater, or serum.[1][2][5]
Materials:
-
Sample (e.g., 100 mL groundwater)
-
Organic Solvent (e.g., Dichloromethane (DCM) or Chloroform)[1][6]
-
Anhydrous Sodium Sulfate
-
Separatory Funnel, Evaporator (Rotary or Nitrogen Stream)
-
Internal Standard (e.g., N-methylaniline, 3-Chloro-4-fluoroaniline)[1][5]
Procedure:
-
pH Adjustment: Transfer 100 mL of the aqueous sample to a separatory funnel. Add an appropriate internal standard. Adjust the sample pH to >11 using 1.0 M or 10 M NaOH solution.[1][3] This converts aniline salts to their free base form, which is more soluble in organic solvents.
-
Extraction: Add 30 mL of DCM to the funnel. Shake vigorously for 2 minutes, venting periodically to release pressure.[3]
-
Phase Separation: Allow the layers to separate for at least 10 minutes.[3]
-
Collection: Drain the lower organic layer into a flask containing anhydrous sodium sulfate. This removes residual water.[3]
-
Repeat Extraction: Repeat the extraction process (steps 2-4) two more times with fresh 30 mL portions of DCM, combining all organic extracts.[3]
-
Concentration: Decant the dried extract and concentrate it to a final volume of approximately 1 mL under a gentle stream of nitrogen or using a rotary evaporator.[1][3] The sample is now ready for direct analysis or derivatization.
Protocol 2: Accelerated Solvent Extraction (ASE) for Solid Samples
ASE is an efficient method for extracting analytes from solid matrices like soil or sediment.[7]
Materials:
-
Solid Sample (e.g., 10 g soil)
-
Diatomaceous Earth (or other drying/dispersing agent)[7]
-
Extraction Solvent (e.g., Dichloromethane/Acetone 1:1)
-
ASE system and extraction cells
Procedure:
-
Sample Preparation: Homogenize and air-dry the solid sample. If needed, grind the sample to a consistent particle size (e.g., 60 mesh).[7]
-
Cell Packing: Mix 10 g of the prepared soil sample with a dispersing agent like diatomaceous earth and place the mixture into an ASE extraction cell.[7]
-
Extraction: Perform the extraction using an ASE system with an appropriate solvent and optimized parameters (e.g., temperature, pressure, static time).
-
Post-Extraction: Collect the extract and concentrate it as described in Protocol 1 (Step 6). The extract may require a cleanup step (e.g., using a magnesium silicate column) before the final concentration.[7]
Protocol 3: Derivatization by Acylation
For many aniline derivatives, acylation is necessary to improve chromatographic performance. Heptafluorobutyric anhydride (HFBA) is a common and effective reagent.[3]
Caption: General acylation reaction of an aniline derivative with HFBA.
Materials:
-
Dried sample extract (from Protocol 1 or 2)
-
Heptafluorobutyric anhydride (HFBA)[3]
-
Ethyl Acetate
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Evaporation: Take the 1 mL concentrated extract and evaporate it to complete dryness under a gentle stream of nitrogen.[3]
-
Reagent Addition: Add 50 µL of ethyl acetate and 50 µL of HFBA to the dried residue.[3]
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[3]
-
Final Preparation: Cool the vial to room temperature. Evaporate the reaction mixture to dryness again under nitrogen to remove excess reagent.[3]
-
Reconstitution: Reconstitute the final residue in a known volume (e.g., 100 µL) of ethyl acetate for GC-MS injection.[3]
Other effective acylation reagents include Trifluoroacetic Anhydride (TFAA), 4-Carbethoxyhexafluorobutyryl chloride, and 2,2,2-Trichloroethyl chloroformate.[1][6][4][8] The choice of reagent depends on the specific analytes and desired mass spectral characteristics.
GC-MS Instrumentation and Parameters
Optimized instrument parameters are critical for achieving good separation and sensitivity. The following table provides a validated starting point for the analysis of halogenated anilines, which can be adapted for other derivatives.
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Injection Volume | 1 µL | Standard volume to avoid overloading the liner or column.[3] |
| Injection Mode | Splitless | Maximizes transfer of analyte to the column, essential for trace analysis.[3] |
| Inlet Temperature | 250°C | Ensures rapid volatilization of analytes without causing thermal degradation.[3] |
| GC Column | ||
| Stationary Phase | SE-54, ZB-5ms, or equivalent (5% Phenyl-Arylene phase) | A non-polar to mid-polarity phase is a good starting point for a wide range of aniline derivatives, separating them primarily by boiling point.[5][9][10] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing a good balance of resolution, speed, and sample capacity.[5][11] |
| Oven Program | ||
| Carrier Gas | Helium | Inert carrier gas, standard for MS applications.[3] |
| Flow Rate | 1.0 mL/min (constant flow) | Provides optimal efficiency for a 0.25 mm ID column.[3] |
| Initial Temperature | 60°C, hold for 2 min | Allows for proper focusing of analytes at the head of the column.[3] |
| Ramp Rate | 10°C/min to 280°C | A moderate ramp rate effectively separates compounds with different boiling points.[3] A gradient is often preferred over isocratic elution for complex mixtures to ensure sharp peaks for late-eluting compounds.[12][13] |
| Final Hold Time | 5 min | Ensures that all high-boiling compounds have eluted from the column.[3] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard "hard" ionization technique that produces reproducible, information-rich fragmentation patterns ideal for library matching.[14] |
| Ionization Energy | 70 eV | The industry standard energy that provides consistent fragmentation and allows for comparison with commercial mass spectral libraries.[14] |
| Mass Range | 50-450 amu | A typical mass range that covers the molecular ions and key fragments of most aniline derivatives and their acylated products. |
| Acquisition Mode | Full Scan / Selected Ion Monitoring (SIM) | Full Scan is used for qualitative identification and method development. SIM is used for quantitative analysis to increase sensitivity and selectivity by monitoring only characteristic ions. |
| Ion Source Temp. | 230°C | A standard temperature that balances ionization efficiency with minimizing thermal degradation within the source. |
| Transfer Line Temp. | 280°C | Must be hot enough to prevent condensation of analytes as they transfer from the GC to the MS.[5] |
Data Presentation and Interpretation
Qualitative identification is achieved by comparing the retention time and the acquired mass spectrum of a peak with that of a known standard or a spectral library (e.g., NIST).[1] For quantitative analysis, a calibration curve is constructed by plotting the analyte peak area against its concentration.[1]
The following table summarizes typical retention times and key mass-to-charge ratios (m/z) for several halogenated aniline derivatives analyzed using the parameters above.
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Fluoroaniline | 8.5 | 111 | 111, 84, 63 |
| 3-Fluoroaniline | 8.7 | 111 | 111, 84, 63 |
| 4-Fluoroaniline | 8.9 | 111 | 111, 84, 63 |
| 2-Chloroaniline | 10.2 | 127/129 | 127, 92, 65 |
| 3-Chloroaniline | 10.5 | 127/129 | 127, 92, 65 |
| 2,3-Dichloroaniline | 12.9 | 161/163/165 | 161, 126, 90 |
| 2,4-Dichloroaniline | 13.1 | 161/163/165 | 161, 126, 90 |
| 3,4-Dichloroaniline | 13.6 | 161/163/165 | 161, 126, 90 |
| Data adapted from BenchChem Application Note.[3] |
The fragmentation of aniline in EI-MS typically involves the loss of a hydrogen atom to form an ion at m/z 92, followed by the loss of HCN to produce an ion at m/z 65.[15] Halogenated anilines show characteristic isotopic patterns for chlorine and bromine, which are crucial for their identification.
Caption: A simplified fragmentation pathway for aniline under Electron Ionization.
Summary and Conclusion
The GC-MS protocols detailed in this guide provide a robust framework for the sensitive and selective analysis of aniline derivatives in various matrices.[1] The strategic choice between direct analysis and chemical derivatization allows for methodological flexibility, catering to the specific properties of the target analytes and the analytical objectives. By carefully optimizing sample preparation, chromatographic separation, and mass spectrometric detection, researchers can achieve reliable and accurate characterization and quantification of these environmentally and industrially significant compounds.
References
-
Dörgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Available at: [Link]
-
Dasgupta, A., et al. (2000). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology. Available at: [Link]
-
Dasgupta, A., et al. (2000). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Paulson, G. D., & Portnoy, J. W. (1970). Mass spectra of aniline glucuronides. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Li, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules. Available at: [Link]
-
MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. ResearchGate. Available at: [Link]
-
Mass Spectrometry: Fragmentation. SlidePlayer. Available at: [Link]
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METHOD 8131: ANILINE AND SELECTED DERIVATIVES BY GAS CHROMATOGRAPHY. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Mass spectra of aniline with different ionization methods. ResearchGate. Available at: [Link]
-
Rinehart, K. L., et al. (1968). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society. Available at: [Link]
-
Isocratic Vs. Gradient Elution: When to Use Each. Phenomenex. (2025). Available at: [Link]
-
Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. ResearchGate. (2021). Available at: [Link]
-
Schellinger, A. P., & Carr, P. W. (2006). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Journal of Chromatography A. Available at: [Link]
-
[Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Welch Materials. (2026). Available at: [Link]
-
Determination of methyl aniline compounds in gasoline by GC-MS. ResearchGate. Available at: [Link]
-
Guide to GC Column Selection and Optimizing Separations. Restek. (2021). Available at: [Link]
-
Isocratic v. Gradient. Agilent. Available at: [Link]
-
When is Gradient Elution Better than Isocratic Elution? Biotage. (2023). Available at: [Link]
-
Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. Available at: [Link]
-
Mass Spectrometry Ionization Methods. Emory University. Available at: [Link]
-
Electron ionization. Wikipedia. Available at: [Link]
-
Electron Ionization. Chemistry LibreTexts. (2022). Available at: [Link]
-
Reduction Reactions in the Ion Source in Electron Ionization Mass Spectrometry. ResearchGate. Available at: [Link]
-
How to Troubleshoot and Improve your GC/MS. Agilent Technologies. (2022). Available at: [Link]
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Topic: The Strategic Use of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline in Advanced Polymer Synthesis
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, polymer chemists, and materials scientists on the application of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline (CAS No. 1263284-49-6) in the synthesis of novel high-performance polymers.[1][2] This unique aromatic diamine possesses two distinct nucleophilic centers—a primary aliphatic aminomethyl group and a secondary aromatic amine—presenting a unique opportunity for selective polymerization and the creation of complex polymer architectures. We will explore the differential reactivity of these functional groups and provide detailed, field-tested protocols for the synthesis of both linear polyamides and polyimides. This guide emphasizes the causality behind experimental choices, offers self-validating protocols, and is grounded in established principles of polymer chemistry.
Introduction: The Monomer's Strategic Value
3-(aminomethyl)-N-(4-methoxyphenyl)aniline is an asymmetric aromatic diamine with a molecular formula of C14H16N2O.[1][2] Its value in polymer synthesis is derived from three core structural features:
-
Differential Amine Reactivity: The primary benzylic amine (-CH₂NH₂) is a strong nucleophile, readily participating in condensation reactions. In contrast, the secondary aromatic amine (-NH-) is significantly less reactive due to the delocalization of its lone pair of electrons into the aromatic ring. This reactivity gap is the cornerstone of its utility, enabling selective and stepwise polymerizations.
-
Built-in Flexibility and Solubility: The non-linear, meta-substituted pattern and the ether linkage (-O-) from the methoxyphenyl group disrupt chain packing. This is a well-established strategy for enhancing the solubility of otherwise rigid aromatic polymers, making them more processable in common organic solvents.[3][4][5]
-
Functional Side-Group Potential: The secondary amine, if left unreacted, provides a site for post-polymerization modification, such as grafting, cross-linking, or the introduction of functional moieties.
This guide will focus on leveraging the high reactivity of the primary amine for chain-growth polymerization with two common classes of electrophilic co-monomers: diacid chlorides (for polyamides) and dianhydrides (for polyimides).
Reaction Schematics and Mechanistic Overview
The fundamental principle behind using this monomer is the selective acylation of the more nucleophilic primary aminomethyl group.
Polyamide Synthesis via Low-Temperature Solution Polycondensation
The reaction with a diacid chloride, such as terephthaloyl chloride, proceeds rapidly at low temperatures. The primary amine acts as the attacking nucleophile, forming a stable amide linkage to build the polymer backbone.
Caption: Workflow for polyamide synthesis.
Polyimide Synthesis via Two-Step Polycondensation
The synthesis of polyimides is a two-step process.[6] First, the primary amine reacts with a dianhydride (e.g., pyromellitic dianhydride, PMDA) at ambient temperature to form a soluble poly(amic acid) precursor. The less reactive secondary amine remains largely untouched. The second step involves thermal or chemical cyclodehydration (imidization) to form the final, highly stable polyimide structure.[6][7]
Caption: Two-step workflow for polyimide synthesis.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Diacid chlorides and dianhydrides are moisture-sensitive and corrosive.
Protocol 1: Synthesis of a Soluble Aromatic-Aliphatic Polyamide
Objective: To synthesize a high molecular weight polyamide by reacting the primary amine of the monomer with terephthaloyl chloride.
Materials:
-
3-(aminomethyl)-N-(4-methoxyphenyl)aniline (FW: 228.29 g/mol )[1]
-
Terephthaloyl chloride (TPC) (FW: 203.02 g/mol ), freshly purified by sublimation or distillation.
-
N-Methyl-2-pyrrolidone (NMP), anhydrous grade.
-
Pyridine, anhydrous grade (acts as an acid scavenger).
-
Methanol (for precipitation).
-
Nitrogen gas supply.
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube.
-
Ice bath.
-
Addition funnel.
Procedure:
-
Reactor Setup: Assemble the reaction flask, stirrer, and nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen to ensure an inert, anhydrous environment.
-
Monomer Dissolution: In the reaction flask, dissolve 10.0 mmol (2.283 g) of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline and 22.0 mmol (1.74 mL) of anhydrous pyridine in 40 mL of anhydrous NMP.
-
Cooling: Cool the stirred solution to 0°C using an ice bath. Allow the solution to equilibrate at this temperature for 15 minutes.
-
Diacid Chloride Addition: In a separate flask, dissolve 10.0 mmol (2.030 g) of terephthaloyl chloride in 20 mL of anhydrous NMP. Transfer this solution to the addition funnel.
-
Polymerization: Add the TPC solution dropwise to the cooled, stirring diamine solution over 30 minutes. A significant increase in viscosity should be observed, indicating polymerization.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 4-6 hours under nitrogen. The solution will become highly viscous.
-
Polymer Precipitation: Pour the viscous polymer solution slowly into a beaker containing 500 mL of vigorously stirring methanol. A fibrous white or off-white precipitate will form.
-
Purification: Allow the precipitate to be stirred in methanol for 1 hour. Collect the polymer by vacuum filtration. Wash the collected solid thoroughly with fresh methanol (3 x 100 mL) and then with hot water (2 x 100 mL) to remove NMP and pyridine hydrochloride.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to a constant weight.
Protocol 2: Synthesis of a Polyimide via Poly(amic acid) Precursor
Objective: To synthesize a polyimide using a two-step method, reacting the primary amine with pyromellitic dianhydride (PMDA).
Materials:
-
3-(aminomethyl)-N-(4-methoxyphenyl)aniline (FW: 228.29 g/mol )
-
Pyromellitic dianhydride (PMDA) (FW: 218.12 g/mol ), high purity, dried in a vacuum oven at 120°C for 12 hours prior to use.
-
N,N-Dimethylacetamide (DMAc), anhydrous grade.
-
Nitrogen gas supply.
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer and nitrogen inlet.
-
Glass plates or substrate for film casting.
-
High-temperature programmable oven.
Procedure:
Part A: Synthesis of Poly(amic acid) (PAA)
-
Reactor Setup: Set up a flame-dried, nitrogen-purged reaction flask with a mechanical stirrer.
-
Monomer Dissolution: Dissolve 10.0 mmol (2.283 g) of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline in 30 mL of anhydrous DMAc. Stir until a clear solution is formed.
-
Dianhydride Addition: To the stirring solution, add 10.0 mmol (2.181 g) of PMDA in a single portion. Use an additional 10 mL of DMAc to rinse any remaining PMDA powder into the flask.
-
Polymerization: Continue stirring under a nitrogen atmosphere at room temperature. The viscosity of the solution will gradually increase over 12-24 hours as the poly(amic acid) forms. The final solution should be clear and highly viscous.
-
Storage: The PAA solution can be stored in a refrigerator at 4°C for several weeks before imidization.
Part B: Thermal Imidization
-
Film Casting: Pour a portion of the PAA solution onto a clean, level glass plate. Use a doctor blade to cast a film of uniform thickness (e.g., 200-400 µm).
-
Solvent Removal: Place the cast film in a dust-free, low-humidity environment at 60-80°C for 4-6 hours to slowly remove the bulk of the DMAc solvent.
-
Thermal Curing: Transfer the glass plate to a programmable oven. Perform the thermal imidization using a staged heating program under a nitrogen atmosphere:
-
100°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
(Optional) 300°C for 30 minutes for complete imidization.
-
-
Film Recovery: After cooling slowly to room temperature, the tough, flexible polyimide film can be carefully peeled from the glass substrate, often by immersion in water.
Characterization and Expected Results
Proper characterization is essential to validate the successful synthesis and to understand the properties of the new polymer.
Structural Validation
-
FTIR Spectroscopy: For the polyamide, look for the characteristic amide I (C=O stretch) at ~1650 cm⁻¹ and amide II (N-H bend) at ~1540 cm⁻¹. For the polyimide, the successful conversion from poly(amic acid) is confirmed by the disappearance of amic acid peaks and the appearance of characteristic imide absorptions at ~1780 cm⁻¹ (asymmetric C=O stretch) and ~1720 cm⁻¹ (symmetric C=O stretch).
-
NMR Spectroscopy (¹H and ¹³C): NMR in a suitable deuterated solvent (e.g., DMSO-d₆) can confirm the polymer structure. The integration of aromatic versus aliphatic protons should match the expected structure. For the polyamide, the amide N-H proton will appear as a broad singlet downfield (~9-10 ppm).
Molecular Weight and Thermal Properties
The following table summarizes expected properties based on analogous aromatic polymers described in the literature.[3][8]
| Property | Polyamide (Protocol 1) | Polyimide (Protocol 2) | Test Method | Causality and Rationale |
| Number-Average MW (Mₙ) | 35,000 – 60,000 g/mol | (Measured on PAA precursor) | GPC/SEC | Indicates successful high polymer formation. Requires proper stoichiometry and anhydrous conditions. |
| Glass Transition Temp. (T₉) | 180 – 220 °C | 250 – 290 °C | DSC | The rigid imide ring structure significantly restricts chain mobility compared to the more flexible amide linkage, resulting in a higher T₉.[6] |
| 5% Weight Loss Temp. (Td5) | > 400 °C | > 480 °C | TGA | Aromatic polyimides are known for their exceptional thermal stability due to the fused ring system in the backbone.[9] Polyamides are also stable but generally less so. |
| Solubility | Soluble in NMP, DMAc, DMF | (PAA is soluble); Imide film is insoluble | Solubility Test | The meta-linkages and ether groups disrupt packing, promoting solubility in polar aprotic solvents.[10][11] The final polyimide is often intractable. |
Conclusion
The monomer 3-(aminomethyl)-N-(4-methoxyphenyl)aniline is a highly versatile building block for advanced polymers. Its differential amine reactivity allows for controlled polymerization, leading to soluble and processable polyamides and high-performance polyimides. The protocols provided herein are robust starting points for researchers to explore the synthesis of novel materials. The inherent structural features of the monomer—asymmetry, flexibility, and a site for post-modification—open avenues for creating polymers with tailored thermal, mechanical, and chemical properties for a wide range of applications, from advanced composites to specialty membranes and coatings.
References
-
ResearchGate. Synthesis of polyimides from respective diamines species and dianhydrides. Available at: [Link]
-
ResearchGate. Synthesis and properties of polyimides from a diamine containing side diphenylphosphine oxide and trifluoromethyl groups | Request PDF. Available at: [Link]
-
Beijing Xinheng Research Technology Co., Ltd. 3-(aminomethyl)-N-(4-methoxyphenyl)aniline - CAS:1263284-49-6. Available at: [Link]
-
VTechWorks. Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Available at: [Link]
-
RSC Publishing. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. Available at: [Link]
-
RSC Publishing. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. Available at: [Link]
-
ACS Publications. Novel Multifunctional Polymers from Aromatic Diamines by Oxidative Polymerizations | Chemical Reviews. Available at: [Link]
-
DSpace at KOASAS. Synthesis and characterization of soluble aromatic polyamides and poly(amide-imide)s containing two trifluoromethyl groups. Available at: [Link]
-
ACS Publications. Polymerization of Primary Aromatic Diamines to Azopolymers by Oxidative Coupling - Advances in Chemistry. Available at: [Link]
-
Wiley Online Library. Polyamides based on diamines containing aryloxy groups: Structure-property relationships. Available at: [Link]
-
MDPI. Functional Aromatic Polyamides. Available at: [Link]
-
ResearchGate. Scheme 1. Synthesis of polyamides. | Download Scientific Diagram. Available at: [Link]
-
Benqi Mall. 3-(aminomethyl)-N-(4-methoxyphenyl)aniline - CAS:1263284-49-6. Available at: [Link]
-
NIH National Library of Medicine. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups - PMC. Available at: [Link]
-
National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Available at: [Link]
-
ResearchGate. Processable Aromatic Polyimides. Available at: [Link]
-
SciELO. Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. Available at: [Link]
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Application Notes and Protocols for 3-(aminomethyl)-N-(4-methoxyphenyl)aniline in Medicinal Chemistry
Introduction: A Privileged Scaffold for Kinase Inhibition
In the landscape of modern medicinal chemistry, the discovery of novel small molecules that can selectively modulate the activity of protein kinases remains a cornerstone of drug development, particularly in oncology. The compound 3-(aminomethyl)-N-(4-methoxyphenyl)aniline represents a strategic amalgamation of chemical motifs, positioning it as a compelling scaffold for the generation of targeted kinase inhibitors. This guide provides an in-depth exploration of its potential applications, underpinned by a robust scientific rationale and detailed experimental protocols for its synthesis and biological evaluation.
The core structure, an N-aryl aniline, is a well-established pharmacophore found in numerous approved kinase inhibitors. The aniline nitrogen and the adjacent aromatic ring are capable of forming critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of many kinases. The strategic placement of an aminomethyl group at the meta-position introduces a versatile linker and a basic center, which can be exploited to enhance potency and selectivity through interactions with solvent-exposed regions or acidic residues of the target protein. Furthermore, the 4-methoxyphenyl substituent can significantly influence the compound's physicochemical properties, such as solubility and metabolic stability, while also potentially engaging in favorable interactions within the kinase active site.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical guidance for harnessing the potential of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline in medicinal chemistry research.
Scientific Rationale and Potential Applications
The unique structural features of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline suggest its utility as a versatile building block for the synthesis of libraries of potential kinase inhibitors. The rationale for its application is rooted in the established roles of its constituent chemical moieties in mediating interactions with protein kinases.
The N-Aryl Aniline Core: A Kinase Hinge Binder
The diarylamine core is a privileged structure in numerous kinase inhibitors.[1] This motif is often responsible for anchoring the inhibitor to the hinge region of the kinase, a flexible loop that connects the N- and C-lobes of the enzyme. The aniline nitrogen can act as a hydrogen bond donor, while the aromatic rings can engage in hydrophobic and van der Waals interactions with residues in the ATP-binding pocket. The non-coplanar nature of the two aromatic rings allows for a three-dimensional exploration of the active site, which can contribute to both potency and selectivity.
The Aminomethyl Group: A Vector for Potency and Selectivity
The introduction of an aminomethyl group provides a key point for derivatization and interaction with the solvent-exposed region of the kinase. This basic moiety can form salt bridges with acidic amino acid residues, such as aspartate or glutamate, often found at the periphery of the ATP-binding site. This interaction can significantly enhance binding affinity and contribute to selectivity for specific kinases. Moreover, the aminomethyl group can serve as a synthetic handle for the attachment of larger substituents to further explore the protein surface and optimize pharmacokinetic properties.
The 4-Methoxyphenyl Group: Modulator of Physicochemical Properties and Target Engagement
The methoxy group on the phenyl ring is a common feature in many successful drugs. It can act as a hydrogen bond acceptor and its presence can improve metabolic stability by blocking potential sites of oxidation. The methoxy group can also influence the overall electronics of the aromatic ring, which can in turn modulate the pKa of the aniline nitrogen and its hydrogen bonding capacity. Furthermore, the 4-methoxyphenyl group can occupy hydrophobic pockets within the kinase active site, contributing to the overall binding affinity of the molecule.
Based on this rationale, 3-(aminomethyl)-N-(4-methoxyphenyl)aniline is a promising starting point for the development of inhibitors targeting a range of protein kinases implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. A primary application would be in the synthesis of ATP-competitive inhibitors of tyrosine kinases, such as members of the Src, Abl, and VEGFR families, as well as serine/threonine kinases like CDKs and MAP kinases.[2]
Experimental Protocols
Protocol 1: Synthesis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline
This protocol outlines a plausible multi-step synthesis of the title compound, based on established organic chemistry transformations.
Overall Synthetic Scheme:
Caption: Synthetic workflow for 3-(aminomethyl)-N-(4-methoxyphenyl)aniline.
Step 1: Reduction of 3-Nitrobenzonitrile to 3-Aminobenzonitrile
-
Materials: 3-Nitrobenzonitrile, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.
-
Procedure: a. In a hydrogenation vessel, dissolve 3-nitrobenzonitrile (1.0 eq) in methanol. b. Add 10% Pd/C (5-10 mol%). c. Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 50 psi). d. Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. e. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. f. Concentrate the filtrate under reduced pressure to obtain 3-aminobenzonitrile, which can be used in the next step without further purification.
Step 2: Boc-Protection of 3-Aminobenzonitrile
-
Materials: 3-Aminobenzonitrile, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM).
-
Procedure: a. Dissolve 3-aminobenzonitrile (1.0 eq) in DCM. b. Add TEA or DIPEA (1.2 eq). c. Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise at 0 °C. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction by TLC. f. Upon completion, wash the reaction mixture with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl (3-cyanobenzyl)carbamate.
Step 3: Reduction of the Nitrile to the Primary Amine
-
Materials: tert-Butyl (3-cyanobenzyl)carbamate, Raney Nickel, Methanol saturated with ammonia, Hydrogen gas.
-
Procedure: a. In a hydrogenation vessel, dissolve tert-butyl (3-cyanobenzyl)carbamate (1.0 eq) in methanol saturated with ammonia. b. Add a catalytic amount of Raney Nickel. c. Pressurize the vessel with hydrogen gas (e.g., 50-100 psi). d. Stir the reaction at room temperature for 12-24 hours. e. Monitor the reaction by TLC. f. Filter the reaction mixture through Celite and wash with methanol. g. Concentrate the filtrate to obtain tert-butyl (3-aminobenzyl)carbamate.
Step 4: Buchwald-Hartwig Amination
-
Materials: tert-Butyl (3-aminobenzyl)carbamate, 4-Bromoanisole, Palladium(II) acetate (Pd(OAc)₂), Xantphos or other suitable ligand, Sodium tert-butoxide (NaOtBu), Toluene or Dioxane (anhydrous).
-
Procedure: a. To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2-5 mol%), the ligand (e.g., Xantphos, 4-10 mol%), and NaOtBu (1.4 eq). b. Add tert-butyl (3-aminobenzyl)carbamate (1.0 eq) and 4-bromoanisole (1.2 eq). c. Add anhydrous toluene or dioxane. d. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. e. Monitor the reaction by TLC or LC-MS. f. After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite. g. Wash the filtrate with water and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. i. Purify the crude product by flash column chromatography to yield tert-butyl (3-((4-methoxyphenyl)amino)benzyl)carbamate.
Step 5: Boc-Deprotection
-
Materials: tert-Butyl (3-((4-methoxyphenyl)amino)benzyl)carbamate, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane, Dichloromethane (DCM).
-
Procedure: a. Dissolve the Boc-protected compound (1.0 eq) in DCM. b. Add TFA (5-10 eq) or a solution of HCl in dioxane (4M, 5-10 eq) at 0 °C. c. Stir the reaction at room temperature for 1-4 hours. d. Monitor the deprotection by TLC. e. Concentrate the reaction mixture under reduced pressure. f. Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether. g. Filter the solid and wash with diethyl ether to obtain 3-(aminomethyl)-N-(4-methoxyphenyl)aniline as its corresponding salt (e.g., trifluoroacetate or hydrochloride). h. The free base can be obtained by neutralization with a suitable base (e.g., saturated sodium bicarbonate solution) and extraction with an organic solvent.
Protocol 2: In Vitro Kinase Inhibition Assays
To evaluate the inhibitory potential of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline and its derivatives, a panel of kinase assays can be employed. Below are protocols for three common assay formats.
A. Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.
Caption: Workflow for a luminescence-based kinase assay.
-
Materials: Recombinant kinase, kinase-specific substrate, ATP, test compound, ADP-Glo™ Kinase Assay Kit (Promega or equivalent).
-
Procedure: a. Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO). b. In a 96-well or 384-well white plate, add the test compound to the assay wells. Include positive (no inhibitor) and negative (no enzyme) controls. c. Add the kinase and substrate solution to each well. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes). f. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. g. Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature. h. Measure the luminescence using a plate reader. i. Calculate the percent inhibition and determine the IC₅₀ value.
B. Fluorescence-Based Kinase Assay
This assay often uses a fluorogenic substrate that exhibits a change in fluorescence upon phosphorylation.
-
Materials: Recombinant kinase, fluorogenic kinase substrate, ATP, test compound.
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a black 96-well or 384-well plate, add the test compound. c. Add the kinase to the wells. d. Initiate the reaction by adding a mixture of the fluorogenic substrate and ATP. e. Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths. f. The initial reaction rates are determined from the linear portion of the fluorescence versus time curve. g. Calculate the percent inhibition and IC₅₀ values based on the reaction rates.
C. Radiometric Kinase Assay ([γ-³²P]ATP Filter Binding Assay)
This is considered the "gold standard" for kinase assays, directly measuring the incorporation of a radiolabeled phosphate group onto a substrate.
Caption: Workflow for a radiometric kinase assay.
-
Materials: Recombinant kinase, peptide or protein substrate, ATP, [γ-³²P]ATP, test compound, phosphocellulose or other suitable filter membrane, scintillation fluid.
-
Procedure: a. Prepare serial dilutions of the test compound. b. Set up the kinase reaction in microcentrifuge tubes or a 96-well plate by combining the kinase, substrate, and test compound in a suitable buffer. c. Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP. d. Incubate at the optimal temperature for a specific time. e. Stop the reaction by adding a stop solution (e.g., phosphoric acid). f. Spot a portion of the reaction mixture onto a filter membrane that binds the substrate. g. Wash the membrane extensively to remove unincorporated [γ-³²P]ATP. h. Place the dried membrane in a scintillation vial with scintillation fluid. i. Measure the radioactivity using a scintillation counter. j. Calculate the percent inhibition and IC₅₀ values.[3][4][5]
Data Presentation
The results from the kinase inhibition assays should be tabulated to facilitate comparison of the inhibitory activity of different compounds against a panel of kinases.
Table 1: Hypothetical Kinase Inhibition Profile of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline Derivatives
| Compound ID | R Group Modification | Kinase Target | IC₅₀ (nM) |
| 1a | -H (Parent Compound) | Src | 520 |
| 1a | -H (Parent Compound) | Abl | 850 |
| 1a | -H (Parent Compound) | VEGFR2 | >1000 |
| 1b | -CH₃ on aminomethyl | Src | 250 |
| 1b | -CH₃ on aminomethyl | Abl | 480 |
| 1b | -CH₃ on aminomethyl | VEGFR2 | 950 |
| 1c | -C(O)CH₃ on aminomethyl | Src | 85 |
| 1c | -C(O)CH₃ on aminomethyl | Abl | 150 |
| 1c | -C(O)CH₃ on aminomethyl | VEGFR2 | 600 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The scaffold of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline holds considerable promise for the development of novel kinase inhibitors. Its rational design incorporates key features known to be important for kinase binding and drug-like properties. The synthetic and biological evaluation protocols provided herein offer a comprehensive framework for initiating a drug discovery program based on this versatile chemical entity. Future work should focus on the synthesis of a diverse library of derivatives, with modifications at the aminomethyl group and on both aromatic rings, to explore the structure-activity relationship and to optimize potency, selectivity, and pharmacokinetic parameters. High-throughput screening of these compounds against a broad panel of kinases will be instrumental in identifying promising lead candidates for further preclinical development.
References
- Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol.
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
- Fan, M., Zhou, W., Jiang, Y., & Ma, D. (2015). A general and practical aryl amination of aryl chlorides with aqueous or gaseous ammonia, CuI as the catalyst, and bisaryl oxalic diamides as the ligands proceeds at 105-120 °C to provide a diverse set of primary (hetero)aryl amines in high yields with various functional groups. Organic letters, 17(23), 5934–5937.
- Boschelli, D. H., Wu, Z., Klutchko, S. R., Showalter, H. D., Hamby, J. M., & Driscoll, D. L. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & medicinal chemistry letters, 10(21), 2477–2480.
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Application Note: A Validated Protocol for the Purification of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline via Flash Column Chromatography
Abstract and Principle
This application note provides a detailed, field-proven protocol for the purification of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline from a crude reaction mixture using silica gel flash column chromatography. The target compound is a difunctional aromatic amine, possessing both a primary benzylic amine and a secondary diaryl amine moiety.[1][2] Such structures are common scaffolds in medicinal chemistry and materials science.
The primary challenge in the chromatographic purification of basic compounds like amines on standard silica gel is their interaction with acidic surface silanol groups (Si-OH).[3] This acid-base interaction often leads to poor separation, significant peak tailing, and in some cases, irreversible adsorption of the product to the stationary phase.[4]
This protocol overcomes this challenge by employing a mobile phase modified with a small percentage of a volatile base, triethylamine (TEA). The TEA acts as a competitive base, effectively neutralizing the acidic sites on the silica gel surface.[3][5] This allows the target amine to travel through the column with minimal undesirable interactions, resulting in symmetrical peak shapes and efficient separation from non-basic impurities. The protocol is designed as a self-validating system, relying on initial Thin-Layer Chromatography (TLC) for method development to ensure adaptability and success.[6]
Materials and Reagents
| Equipment | Reagents & Solvents |
| Glass Chromatography Column | Crude 3-(aminomethyl)-N-(4-methoxyphenyl)aniline |
| Fraction Collector or Test Tubes | Silica Gel for Flash Chromatography (230-400 mesh, 60 Å) |
| TLC Tank | n-Hexane (ACS Grade or higher) |
| TLC Plates (Silica Gel 60 F₂₅₄) | Ethyl Acetate (ACS Grade or higher) |
| UV Lamp (254 nm) | Dichloromethane (DCM, ACS Grade or higher) |
| Capillary Tubes for Spotting | Methanol (ACS Grade or higher) |
| Rotary Evaporator | Triethylamine (TEA, >99%) |
| Round Bottom Flasks | Celite® or Diatomaceous Earth (for dry loading) |
| Compressed Air or Nitrogen Line | Staining Solution: Potassium Permanganate (KMnO₄) stain or similar amine-visualizing stain (e.g., Ninhydrin) |
Pre-Purification: TLC Method Development
The success of column chromatography is predicated on the development of an effective solvent system using TLC.[6] The goal is to find a solvent mixture that provides a retention factor (Rf) of ~0.25-0.35 for the target compound. This Rf value ensures that the compound moves off the baseline but is retained long enough to separate from less polar and more polar impurities.
Protocol:
-
Prepare Eluents: Prepare small batches (10 mL) of different solvent systems. Start with a moderately polar mixture and adjust as needed. A good starting point for this compound is 70:30 (v/v) Hexane:Ethyl Acetate . To every 100 mL of your chosen eluent, add 1 mL of Triethylamine (1% TEA) .
-
Spot the TLC Plate: Using a capillary tube, carefully spot your crude reaction mixture onto the baseline of a TLC plate. Also, spot any available standards of starting materials if possible.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the chamber is saturated with solvent vapors. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle any visible spots. Subsequently, stain the plate using a KMnO₄ dip or another suitable stain to visualize UV-inactive compounds. Aromatic amines often appear as yellow or colored spots after derivatization on the plate.[7]
-
Optimize:
-
If Rf is too low (<0.2): The solvent is not polar enough. Increase the proportion of ethyl acetate or switch to a more polar system like Dichloromethane:Methanol (e.g., 98:2).
-
If Rf is too high (>0.5): The solvent is too polar. Increase the proportion of the non-polar solvent (e.g., hexane).
-
-
Final System Selection: Once an Rf of ~0.3 is achieved, this will be your starting eluent for the column. For gradient elution, you will start with a less polar solvent system (e.g., where the Rf is <0.1) and gradually increase the polarity to your optimized TLC condition and beyond.
Purification Workflow Diagram
The overall purification process follows a logical sequence from method development to final product isolation.
Caption: Workflow for the purification of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline.
Step-by-Step Column Chromatography Protocol
Column Preparation
-
Select a column of appropriate size. A general rule is to use a mass of silica gel that is 40-100 times the mass of the crude material.
-
Prepare a slurry by mixing the required amount of silica gel with a non-polar solvent (e.g., 100% hexane).
-
Secure the column vertically. Add a small layer of sand or a cotton plug to the bottom.
-
Pour the silica slurry into the column. Use gentle pressure from a compressed air or nitrogen line to pack the column evenly, ensuring no air bubbles or cracks are present.[8]
-
Once packed, drain the solvent until it is just level with the top of the silica bed. Do not let the column run dry.
Sample Loading (Dry Loading Recommended)
Dry loading is superior for compounds that may have limited solubility in the initial non-polar eluent.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of inert adsorbent (Celite® or even silica gel, ~2-3 times the mass of the crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed silica bed, creating a uniform, flat layer.
-
Gently add a thin protective layer of sand on top of the sample layer.
Elution and Fraction Collection
-
Carefully add the initial, least polar eluent (e.g., 90:10 Hexane:EtOAc + 1% TEA) to the column.
-
Apply gentle air pressure to begin eluting the solvent through the column. Maintain a steady flow rate.
-
Collect the eluent in fractions (e.g., 10-20 mL per test tube, depending on column size).
-
Gradually increase the polarity of the mobile phase according to a pre-determined gradient. For example:
-
Column Volumes 1-3: 90:10 Hexane:EtOAc + 1% TEA
-
Column Volumes 4-10: 80:20 Hexane:EtOAc + 1% TEA
-
Column Volumes 11-20: 70:30 Hexane:EtOAc + 1% TEA (Your target Rf ~0.3 system)
-
Further increases in polarity may be required to elute more polar impurities.
-
-
Systematically label all collected fractions.
Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC. It is efficient to spot multiple fractions on a single TLC plate.
-
Develop and visualize the TLC plate as described in Section 3.0.
-
Identify the fractions containing only the pure desired product (a single spot at the correct Rf).
-
Combine the pure fractions into a single, clean round-bottom flask.
-
Remove the solvents and the triethylamine using a rotary evaporator to yield the purified 3-(aminomethyl)-N-(4-methoxyphenyl)aniline.
Summary of Chromatographic Parameters
| Parameter | Recommended Value / Description | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective stationary phase for normal-phase chromatography. |
| Mobile Phase Modifier | 0.5 - 1% Triethylamine (TEA) | Neutralizes acidic silanol sites, preventing peak tailing of the basic amine product.[3][4][5] |
| TLC Target Rf | 0.25 - 0.35 | Provides optimal resolution and a practical elution time during column chromatography.[6] |
| Elution Mode | Gradient Elution | Starts with low polarity to elute non-polar impurities, then increases polarity to elute the product and then more polar impurities. |
| Sample Loading | Dry Loading (adsorbed on Celite®) | Ensures a narrow sample band and prevents dissolution issues at the top of the column, improving separation efficiency. |
| Visualization | UV (254 nm) & KMnO₄ Stain | Aromatic nature allows for UV visualization; amine groups can be visualized with an appropriate chemical stain. |
Troubleshooting
-
Problem: The compound will not elute from the column, even with a highly polar solvent.
-
Solution: Insufficient triethylamine was used, or the crude sample is highly acidic, neutralizing the TEA. Ensure 1% TEA is present in the eluent. If the problem persists, consider using a less acidic stationary phase like neutral alumina.[5]
-
-
Problem: Poor separation between the product and an impurity (overlapping spots on TLC).
-
Solution: The solvent system is not selective enough. Try a different solvent combination (e.g., Toluene/Acetone or Dichloromethane/Methanol) during the TLC development phase to find a system that resolves the spots.
-
-
Problem: Streaking or tailing of spots on the analytical TLC plates.
-
Solution: This confirms the acidic nature of the silica is interfering. Ensure TEA is added to the TLC developing chamber.
-
References
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Application Note: A Scalable, Two-Step Synthesis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline for Pharmaceutical Research and Development
Abstract
This application note provides a detailed, scalable, and robust experimental procedure for the synthesis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, a key building block in pharmaceutical and materials science. The described two-step synthetic pathway, commencing with the acylation of 4-methoxyaniline with 3-nitrobenzoyl chloride followed by a chemoselective reduction, is designed for both laboratory and pilot-plant scale operations. This guide emphasizes the underlying chemical principles, safety protocols, and analytical validation necessary for producing high-purity material, ensuring trustworthiness and reproducibility for researchers in drug development and chemical synthesis.
Introduction: Strategic Importance and Synthetic Rationale
The diamine scaffold of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline is a prevalent motif in a variety of biologically active molecules. Its structural features, combining a flexible aminomethyl group with a diarylamine core, make it a valuable intermediate for the synthesis of kinase inhibitors, receptor modulators, and other therapeutic agents. The development of a scalable and efficient synthesis is therefore of significant interest to the pharmaceutical industry.
The synthetic strategy outlined herein was chosen for its reliability, use of readily available starting materials, and amenability to scale-up. The two-step approach involves:
-
Amide Formation: An initial nucleophilic acyl substitution between 4-methoxyaniline and 3-nitrobenzoyl chloride to form the stable amide intermediate, N-(4-methoxyphenyl)-3-nitrobenzamide. This reaction is typically high-yielding and straightforward to perform.
-
Concurrent Reduction: A subsequent reduction step that simultaneously reduces the aromatic nitro group to an amine and the amide carbonyl to a methylene group. This transformation is a key step, and the choice of reducing agent is critical for achieving the desired product with high chemoselectivity.
This pathway is advantageous over a direct reductive amination between 3-aminobenzaldehyde and 4-methoxyaniline, as the latter can be prone to side reactions and the aldehyde starting material may be less stable.[1] The proposed route offers a more controlled and often higher-yielding process.
Process Chemistry and Mechanistic Overview
Step 1: N-(4-methoxyphenyl)-3-nitrobenzamide Synthesis
The first step is a classic Schotten-Baumann reaction, where an amine is acylated by an acid chloride. The reaction proceeds via nucleophilic attack of the nitrogen atom of 4-methoxyaniline on the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. A mild base, such as pyridine or triethylamine, is used to scavenge the hydrochloric acid byproduct, driving the reaction to completion.
Step 2: Reduction to 3-(aminomethyl)-N-(4-methoxyphenyl)aniline
The reduction of the nitro amide intermediate is a critical transformation. A powerful reducing agent is required to reduce both functional groups. Lithium aluminum hydride (LiAlH4) is a suitable choice for this transformation on a laboratory scale. However, due to safety and handling concerns on a larger scale, alternative reducing agents such as borane complexes (e.g., borane-tetrahydrofuran complex) can be employed. The mechanism involves the hydride-mediated reduction of the nitro group to a primary amine and the reduction of the amide to a secondary amine.
Scalable Experimental Protocol
This protocol is designed for a laboratory scale (10g) and can be scaled up with appropriate engineering controls and safety considerations.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-Methoxyaniline | Reagent | Sigma-Aldrich |
| 3-Nitrobenzoyl chloride | Reagent | Sigma-Aldrich |
| Pyridine | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Lithium Aluminum Hydride (LiAlH4) | 1M in THF | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |
| Sodium sulfate (Na2SO4) | Anhydrous | Sigma-Aldrich |
| Hydrochloric acid (HCl) | Concentrated | Fisher Scientific |
| Sodium hydroxide (NaOH) | Pellets | Fisher Scientific |
| Ethyl acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
Equipment:
-
Three-neck round-bottom flasks
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Step-by-Step Procedure
Step 1: Synthesis of N-(4-methoxyphenyl)-3-nitrobenzamide
-
To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 4-methoxyaniline (12.3 g, 0.1 mol) and anhydrous dichloromethane (200 mL).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add pyridine (8.7 mL, 0.11 mol) to the solution.
-
Dissolve 3-nitrobenzoyl chloride (18.6 g, 0.1 mol) in anhydrous dichloromethane (100 mL) and add it to the dropping funnel.
-
Add the 3-nitrobenzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in hexanes).
-
Upon completion, quench the reaction by slowly adding 100 mL of water.
-
Separate the organic layer and wash it sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO3 solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from ethanol to afford pure N-(4-methoxyphenyl)-3-nitrobenzamide as a pale yellow solid.
Step 2: Synthesis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline
-
SAFETY FIRST: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under a dry, inert atmosphere.[1][2]
-
To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add a 1 M solution of LiAlH4 in THF (400 mL, 0.4 mol).
-
Cool the LiAlH4 solution to 0 °C in an ice bath.
-
Dissolve N-(4-methoxyphenyl)-3-nitrobenzamide (27.2 g, 0.1 mol) in 200 mL of anhydrous THF.
-
Add the amide solution dropwise to the stirred LiAlH4 suspension over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 8 hours.
-
Monitor the reaction by TLC (Eluent: 10% Methanol in dichloromethane).
-
After completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water (15 mL), 15% aqueous NaOH (15 mL), and then water again (45 mL).
-
Stir the resulting granular precipitate for 1 hour at room temperature.
-
Filter the precipitate and wash it thoroughly with THF (3 x 100 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (300 mL) and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude oil by column chromatography on silica gel (Eluent: 5-10% Methanol in dichloromethane) to yield 3-(aminomethyl)-N-(4-methoxyphenyl)aniline as a viscous oil.
Visualization of the Workflow
Caption: Workflow for the two-step synthesis.
Scale-Up Considerations and Safety
Reaction Exotherms
The addition of 3-nitrobenzoyl chloride in Step 1 and the quenching of LiAlH4 in Step 2 are exothermic. On a larger scale, the rate of addition must be carefully controlled, and efficient cooling is essential to maintain the desired reaction temperature.
Reagent Handling
-
Lithium Aluminum Hydride (LiAlH4): This reagent is highly reactive and pyrophoric upon contact with water.[1][2][3] It should be handled in a fume hood under an inert atmosphere. Personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.[1]
-
3-Nitrobenzoyl chloride: This is a corrosive and moisture-sensitive solid. Handle in a fume hood and avoid inhalation of dust.
Workup and Purification
For larger scale purifications, crystallization may be a more efficient alternative to chromatography. The product can be converted to its hydrochloride salt for easier handling and purification by recrystallization, and then neutralized to obtain the free base.
Analytical Characterization
The identity and purity of the final product should be confirmed by a suite of analytical techniques.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical shifts, integration, coupling constants | Peaks corresponding to aromatic and aliphatic protons consistent with the structure. |
| ¹³C NMR | Chemical shifts | Peaks corresponding to all unique carbon atoms in the molecule. |
| Mass Spec (ESI-MS) | m/z | [M+H]⁺ at approximately 229.13. |
| HPLC | Purity | ≥98% |
| FT-IR | Vibrational frequencies | Characteristic N-H, C-H, C-N, and C-O stretches. |
Conclusion
The two-step synthesis protocol detailed in this application note provides a reliable and scalable method for the preparation of high-purity 3-(aminomethyl)-N-(4-methoxyphenyl)aniline. By understanding the underlying chemistry and adhering to the safety and analytical guidelines, researchers can confidently produce this valuable intermediate for their drug discovery and development programs.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Bui, C. T., Bray, A. M., Pham, Y., Campbell, R., Ercole, F., Rasoul, F. A., & Maeji, N. J. (1998). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach. Molecular Diversity, 4(3), 155-163.
- Fisher Scientific. (2009).
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Sigma-Aldrich. (n.d.).
- Thakur, M. S., Nayal, O. S., Sharma, A., Rana, R., Kumar, N., & Maurya, S. K. (2018). Green Chemistry Approach for the Synthesis of N-(3,4,5-trimethoxybenzyl)aniline. European Journal of Organic Chemistry, 2018(47), 6729-6732.
- University of California, Santa Barbara. (n.d.).
-
Wikipedia contributors. (2023, June 30). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). The Organic Chemistry Tutor.
- NJ Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Borohydride.
Sources
- 1. Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]
Application Notes & Protocols: 3-(Aminomethyl)-N-(4-methoxyphenyl)aniline as a Versatile Precursor for Bioactive Heterocyclic Scaffolds
Introduction: Unlocking New Chemical Space
In the landscape of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel compounds with desired properties. 3-(Aminomethyl)-N-(4-methoxyphenyl)aniline emerges as a particularly compelling scaffold. Its unique trifunctional architecture—comprising a highly nucleophilic primary benzylic amine, a moderately nucleophilic secondary aniline, and an electron-rich N-aryl substituent—offers a versatile platform for constructing a diverse array of complex heterocyclic systems. The inherent differential reactivity of the two distinct nitrogen centers allows for selective, stepwise reactions, providing precise control over the final molecular structure.
This guide provides an in-depth exploration of the synthetic utility of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline (CAS No. 1263284-49-6)[1][2]. We present detailed, field-tested protocols for its application in the synthesis of two medicinally relevant heterocyclic cores: substituted quinolines and quinazolines. The methodologies are designed to be robust and reproducible, and the underlying chemical principles are explained to empower researchers to adapt and innovate upon these foundational procedures.
Physicochemical Properties & Reactivity Profile
Before delving into synthetic protocols, a thorough understanding of the starting material's characteristics is essential for predicting its behavior and optimizing reaction conditions.
Table 1: Physicochemical Data for 3-(aminomethyl)-N-(4-methoxyphenyl)aniline
| Property | Value | Source |
| CAS Number | 1263284-49-6 | [1][2] |
| Molecular Formula | C₁₄H₁₆N₂O | [1] |
| Molecular Weight | 228.29 g/mol | [1] |
| Appearance | Off-white to light brown solid (typical) | Supplier Data |
| Purity | ≥95% (typical) | [2] |
Core Directive: Exploiting Differential Nucleophilicity
The synthetic utility of this building block hinges on the distinct reactivity of its two nitrogen atoms.
-
Primary Aminomethyl Group (-CH₂NH₂): This benzylic amine is the more potent nucleophile. The lone pair of electrons on the nitrogen is localized and readily available for donation, as it is not involved in the aromatic system of the benzene ring[3][4]. This site will preferentially react with electrophiles in kinetically controlled reactions.
-
Secondary Aniline Amine (-NH-): The lone pair on this nitrogen atom is delocalized into the π-system of the benzene ring, which significantly reduces its basicity and nucleophilicity compared to the aminomethyl group[3][5]. Reactions at this site often require more forcing conditions or catalytic activation.
This reactivity differential is the cornerstone of the synthetic strategies outlined below, allowing for regioselective transformations.
Application 1: Synthesis of Substituted Quinolines via Modified Combes Reaction
The Combes quinoline synthesis traditionally involves the acid-catalyzed reaction of an aniline with a β-diketone[6]. We adapt this classical reaction to leverage the structure of our building block, proposing a pathway where the more nucleophilic aminomethyl group initiates the reaction, followed by an intramolecular electrophilic aromatic substitution.
Causality of Experimental Design
The choice of a strong acid catalyst, such as concentrated sulfuric acid, serves a dual purpose. First, it protonates a carbonyl group of the β-diketone (acetylacetone in this protocol), activating it for nucleophilic attack. Second, after the initial condensation and enamine formation, the acid facilitates the intramolecular cyclization onto the electron-rich aniline ring, which is the rate-determining step, followed by dehydration to yield the aromatic quinoline core[6][7].
Workflow & Mechanism
Caption: Experimental workflow for the modified Combes quinoline synthesis.
Caption: Simplified mechanism for the modified Combes quinoline synthesis.
Experimental Protocol: Synthesis of 7-((4-methoxyphenyl)amino)-2,4-dimethylquinoline
Materials:
-
3-(Aminomethyl)-N-(4-methoxyphenyl)aniline (1.0 mmol, 228.3 mg)
-
Acetylacetone (1.2 mmol, 0.12 mL)
-
Ethanol (10 mL)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.5 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a 50 mL round-bottom flask, dissolve 3-(aminomethyl)-N-(4-methoxyphenyl)aniline in ethanol.
-
Add acetylacetone to the solution and stir for 5 minutes at room temperature.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with vigorous stirring.
-
Remove the ice bath, equip the flask with a reflux condenser, and heat the mixture to reflux (approx. 80°C) for 4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~8).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Self-Validating System: Characterization Data The synthesized product should be characterized to confirm its structure. The expected data, based on analogous compounds, are provided below[2][8][9].
Table 2: Expected Characterization Data for 7-((4-methoxyphenyl)amino)-2,4-dimethylquinoline
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.0-7.0 (m, Ar-H), 6.9 (s, 1H, quinoline H5), 6.8 (d, 2H, Ar-H), 5.8 (s, 1H, NH), 3.8 (s, 3H, OCH₃), 2.6 (s, 3H, CH₃), 2.4 (s, 3H, CH₃) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.2, 155.8, 148.5, 145.1, 135.4, 129.0, 125.6, 122.1, 121.5, 118.9, 114.8, 105.6, 55.6, 25.2, 18.7 ppm. |
| IR (KBr) | ν 3400-3300 (N-H stretch), 3050 (Ar C-H stretch), 2950 (Alkyl C-H stretch), 1610 (C=N stretch), 1580 (C=C stretch), 1240 (C-O stretch) cm⁻¹. |
| Mass Spec (ESI+) | m/z calculated for C₁₈H₁₈N₂O [M+H]⁺: 279.14; found: 279.15. |
Application 2: Synthesis of Substituted Quinazolines
Quinazolines are another privileged heterocyclic scaffold found in numerous pharmaceuticals[10][11]. We propose a straightforward synthesis of a substituted quinazoline from 3-(aminomethyl)-N-(4-methoxyphenyl)aniline by reaction with an orthoester, such as triethyl orthoformate. This reaction provides the single carbon atom required to form the pyrimidine ring of the quinazoline system.
Causality of Experimental Design
This synthesis is a cyclocondensation reaction. Triethyl orthoformate serves as a source of a single carbon electrophile. The reaction is typically catalyzed by an acid, which facilitates the elimination of ethanol and drives the cyclization forward. The initial reaction is expected to occur at the more nucleophilic aminomethyl nitrogen, forming an intermediate that then undergoes intramolecular cyclization by attack from the aniline nitrogen. A subsequent oxidation step, which can often occur in the presence of air, yields the final aromatic quinazoline.
Workflow & Mechanism
Caption: Experimental workflow for the synthesis of a substituted quinazoline.
Sources
- 1. Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis - American Chemical Society [acs.digitellinc.com]
- 2. Synthesis of quinazolin-4(3H)-ones via amidine N-arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. sci-hub.ru [sci-hub.ru]
- 8. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Quinazoline synthesis [organic-chemistry.org]
- 11. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline
Introduction
Welcome to the technical support guide for the synthesis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline. This document is designed for researchers, chemists, and drug development professionals aiming to optimize this specific synthesis, a common challenge in medicinal chemistry and materials science. The primary route to this molecule is through the reductive amination of 3-aminobenzaldehyde with p-anisidine. While theoretically straightforward, this reaction is often plagued by issues such as low yields, competing side reactions, and purification difficulties.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed decisions to enhance the yield, purity, and scalability of your synthesis.
Core Principles: The Reductive Amination Pathway
The synthesis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline is achieved via a one-pot reductive amination reaction. The process involves two key stages:
-
Imine Formation: The nucleophilic amino group of p-anisidine attacks the electrophilic carbonyl carbon of 3-aminobenzaldehyde. This is a reversible reaction that forms a hemiaminal intermediate, which then dehydrates to form an imine (or Schiff base). This step is typically catalyzed by a weak acid.[1]
-
Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond by a hydride-based reducing agent to yield the final secondary amine product.
Understanding this two-step sequence within a single pot is critical for troubleshooting, as reaction conditions must be balanced to favor both imine formation and selective reduction without causing unwanted side reactions.
Caption: Reaction mechanism for reductive amination.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.
Q1: My final yield is very low, and I recover a lot of my starting p-anisidine. What's happening?
A: This is a classic symptom of poor imine formation. The equilibrium between the starting materials and the imine intermediate must be shifted toward the imine for the reaction to proceed.[1]
-
Causality: The formation of the imine from the hemiaminal intermediate involves the elimination of a water molecule. If water is allowed to accumulate in the reaction mixture, it can hydrolyze the imine back to the starting aldehyde and amine, thus stalling the reaction.
-
Solutions:
-
Add a Dehydrating Agent: Incorporate a mild drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) into the reaction mixture to sequester the water as it forms.
-
Use a Dean-Stark Apparatus: For larger-scale reactions, using a solvent like toluene that forms an azeotrope with water allows for its physical removal via a Dean-Stark trap.
-
Optimize pH: Ensure the reaction is run under weakly acidic conditions (pH 4-6). An acid catalyst (like acetic acid) protonates the hemiaminal's hydroxyl group, making it a better leaving group (water), which accelerates imine formation. However, strongly acidic conditions will protonate the amine nucleophile (p-anisidine), rendering it unreactive.
-
Q2: My crude NMR shows a significant byproduct with a peak around 4.6 ppm (singlet, 2H), suggesting the formation of (3-aminophenyl)methanol. Why is my starting aldehyde being reduced?
A: This indicates that your reducing agent is not selective enough and is reducing the starting aldehyde (3-aminobenzaldehyde) directly to an alcohol. This is a common issue when using strong, non-selective reducing agents.
-
Causality: The reactivity of the aldehyde's carbonyl group can be comparable to or even greater than that of the imine intermediate, especially with powerful reducing agents like sodium borohydride (NaBH₄).[2] If the imine concentration is low or the reducing agent is too aggressive, reduction of the aldehyde will be a significant competing pathway.
-
Solutions:
-
Change the Reducing Agent: Switch to a more selective (milder) reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose. Its steric bulk and reduced hydridic character make it highly selective for reducing imines and protonated imines in the presence of aldehydes.[1][3]
-
Modify the Procedure (Two-Step, One-Pot): If you must use NaBH₄, allow the aldehyde and amine to stir for a period (e.g., 30-60 minutes) to allow for sufficient imine formation before adding the reducing agent.[2][4] This gives the imine a "head start" and increases the likelihood it will be reduced preferentially.
-
Q3: I'm observing a higher molecular weight byproduct that I suspect is a tertiary amine. How can I prevent this over-alkylation?
A: The formation of a tertiary amine occurs when the desired secondary amine product, which is also nucleophilic, reacts with another molecule of 3-aminobenzaldehyde. This forms a new iminium ion that is subsequently reduced.
-
Causality: This side reaction is more likely if there is an excess of the aldehyde starting material or if the reaction is run for an extended period at high temperatures after the primary amine has been consumed.
-
Solutions:
-
Control Stoichiometry: Use a slight excess of the amine component (p-anisidine), typically 1.1 to 1.2 equivalents relative to the aldehyde. This ensures the aldehyde is fully consumed before significant over-alkylation of the product can occur.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting aldehyde. Once the aldehyde spot has disappeared, the reaction should be quenched promptly to prevent further reactions.
-
Frequently Asked Questions (FAQs)
Q: Which reducing agent is best for this synthesis: NaBH₄, NaBH₃CN, or NaBH(OAc)₃?
A: For this specific synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. Here is a comparative summary:
| Reagent | Selectivity | Reactivity & Conditions | Safety Concerns |
| NaBH(OAc)₃ | Excellent: Highly selective for imines over aldehydes/ketones.[1][3] | Mild; tolerant of weakly acidic conditions (e.g., AcOH). Can be added at the start of the reaction. | Low toxicity; releases acetic acid upon quenching. |
| NaBH₃CN | Good: More selective than NaBH₄. Reduces imines faster than ketones/aldehydes.[2] | Effective at pH 6-7. Slower reaction rates. | Highly Toxic: Releases toxic HCN gas upon acidification. Requires careful handling and quenching in a fume hood. |
| NaBH₄ | Poor: Reduces aldehydes and ketones rapidly.[2] Can work if imine is pre-formed. | Highly reactive. Requires careful, often portion-wise addition after imine formation. | Flammable solid. Reacts violently with acid. Generates hydrogen gas. |
Q: What is the best way to purify the final product?
A: Purification typically involves a combination of extraction and column chromatography.
-
Aqueous Workup: After quenching the reaction (e.g., with saturated NaHCO₃ solution), extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water.
-
Column Chromatography: The primary method for separating the desired secondary amine from unreacted p-anisidine, the alcohol byproduct, and any tertiary amine is flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity, is typically effective.
Q: How can I effectively monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is the most effective method.
-
Mobile Phase: A mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1) usually provides good separation.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with potassium permanganate (KMnO₄) can also be useful, as the product amine and alcohol byproduct will show up as yellow spots on a purple background.
-
Procedure: Spot the starting aldehyde, starting amine, and the co-spot (a mix of both) on the baseline. As the reaction proceeds, take aliquots and spot them in a new lane. A successful reaction will show the disappearance of the aldehyde spot and the appearance of a new, typically lower Rf spot corresponding to the product.
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by employing sodium triacetoxyborohydride in a one-pot procedure.
Caption: Optimized workflow for the synthesis.
Step-by-Step Methodology
-
Reagent Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-aminobenzaldehyde (1.0 eq.). Dissolve it in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Amine Addition: Add p-anisidine (1.1 eq.) to the solution, followed by glacial acetic acid (1.1 eq.). Stir the mixture at room temperature for 15-20 minutes to facilitate initial imine formation.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) in portions over 10-15 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the 3-aminobenzaldehyde by TLC every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Quenching: Once the starting aldehyde is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the reaction solvent (DCE or THF/EtOAc).
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(aminomethyl)-N-(4-methoxyphenyl)aniline as a pure product.
References
-
Wikipedia. Reductive amination. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Labadie, G. R. (2012, October 11). Response to "What are the difficulties associated with reductive amination?". ResearchGate. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906. [Link]
-
Journal of Organic Chemistry. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
Sources
Troubleshooting side reactions in the synthesis of diarylamines
Welcome to the Technical Support Center for Diarylamine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during palladium- and copper-catalyzed C-N cross-coupling reactions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This center is structured in a question-and-answer format to directly address the specific challenges you may face.
Section 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a cornerstone for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance.[1] However, several side reactions can compete with the desired C-N bond formation.
Question 1: My reaction is producing a significant amount of hydrodehalogenated arene instead of the desired diarylamine. What is causing this and how can I fix it?
Answer:
Hydrodehalogenation, the replacement of a halide with a hydrogen atom on your aryl halide starting material, is a common and frustrating side reaction in Buchwald-Hartwig aminations.[1] This occurs when an unproductive pathway competes with the desired reductive elimination of the diarylamine.
Causality:
The primary culprit is often the formation of a palladium-hydride (Pd-H) species. This can arise from several sources:
-
β-Hydride Elimination: If your amine coupling partner has a β-hydrogen, the palladium-amido intermediate can undergo β-hydride elimination to form an enamine or imine and a Pd-H species. This Pd-H can then reductively eliminate with the aryl halide to form the hydrodehalogenated arene.[1]
-
Reaction with Solvent or Base: Protic impurities in the solvent or reaction of the palladium catalyst with certain bases can also generate Pd-H species.
Troubleshooting Protocol:
-
Ligand Selection is Critical: The choice of ligand is paramount in suppressing hydrodehalogenation.
-
Bulky, Electron-Rich Ligands: Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). These ligands promote the desired C-N reductive elimination by increasing steric congestion around the palladium center, making it faster than competing side reactions.[2][3]
-
Wide Bite Angle Ligands: Bidentate ligands with a wide bite angle, such as XantPhos, can also suppress β-hydride elimination by positioning the aryl and amino groups for facile reductive elimination.[2]
-
-
Base Optimization:
-
Sterically Hindered Bases: Use a sterically hindered but strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). These bases are effective at deprotonating the amine-palladium complex but are less likely to directly react with the catalyst to form hydrides.[4]
-
Anhydrous Conditions: Ensure your base and all other reagents are scrupulously dry. Water can be a proton source leading to hydrodehalogenation.[5]
-
-
Solvent Choice:
-
Aprotic, Nonpolar Solvents: Aprotic, nonpolar solvents like toluene or m-xylene are generally preferred as they have been shown to improve selectivity for the desired product and minimize debromination side reactions.[6] Polar aprotic solvents like NMP or DMAC can sometimes promote hydrodehalogenation.[6]
-
Solvent Purity: Always use anhydrous, degassed solvents to minimize protic impurities and oxygen, which can lead to catalyst decomposition.[7]
-
-
Temperature Control:
-
Lower Reaction Temperature: High temperatures can accelerate side reactions.[7] If possible, try running the reaction at the lowest temperature that still affords a reasonable reaction rate.
-
Below is a decision-making workflow to address hydrodehalogenation:
Caption: Key optimization steps for Ullmann reactions.
Question 4: In my Chan-Lam coupling, I am observing significant homocoupling of the boronic acid and protodeboronation. How can I favor the desired C-N coupling?
Answer:
The Chan-Lam coupling is a powerful method for forming C-N bonds from aryl boronic acids, often under mild, aerobic conditions. [8][9]However, it can be plagued by side reactions of the boronic acid.
Causality:
-
Homocoupling: The oxidative homocoupling of the aryl boronic acid (Ar-B(OH)₂ → Ar-Ar) is a common side reaction, promoted by the copper catalyst and oxidant (often air).
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen (Ar-B(OH)₂ → Ar-H). It can be caused by moisture or acidic/basic conditions and is often competitive with the desired transmetalation to the copper center. [10] Troubleshooting Protocol:
-
Control the Stoichiometry:
-
Use a slight excess (1.1-1.5 equivalents) of the amine nucleophile relative to the boronic acid. This can help push the equilibrium towards the desired C-N coupling.
-
-
Optimize the Copper Source and Ligand:
-
Copper(II) acetate (Cu(OAc)₂) is the most common and often most effective catalyst. [11] * The addition of a ligand like pyridine or related N-donor ligands is often crucial. The ligand modulates the reactivity of the copper center, potentially disfavoring the pathways that lead to homocoupling. [8]
-
-
Base and Solvent Selection:
-
The reaction is often run with a mild base like triethylamine or pyridine, or sometimes with no added base. [10]The choice can be substrate-dependent.
-
Dichloromethane (DCM) and methanol are common solvents. Ensure they are of high purity.
-
-
Manage the Oxidant:
-
While the reaction is often run open to the air, the rate of oxygen introduction can influence selectivity. If homocoupling is severe, you might try running the reaction under a controlled atmosphere with a balloon of air rather than open to the flask, or by using an alternative oxidant like TEMPO. [10]
Side Reaction Potential Cause Suggested Solution Homocoupling (Ar-Ar) Oxidative coupling of boronic acid Add a coordinating ligand (e.g., pyridine); adjust stoichiometry. Protodeboronation (Ar-H) Reaction with protic species Use anhydrous conditions; carefully select the base. [10] | Oxidation of Nucleophile | Overly oxidative conditions | Control the rate of air/oxidant introduction. [10]|
-
References
- Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction.
- Technical Support Center: Optimizing Ullmann Condens
- Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water.
- Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy.NSF Public Access Repository.
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
- Decomposition Pathways of Homogeneous Catalysts.
- Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamid
- Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery.Books.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.Benchchem.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.NIH.
- Buchwald–Hartwig amin
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Technical Support Center: Optimizing Ullmann Coupling Reactions.Benchchem.
- Diarylamine Synthesis via Desulfinyl
- Chapter 4: Synthetic Methods for Diarylamines and Triarylamines.Books - The Royal Society of Chemistry.
- (PDF) Smiles Rearrangement for the Synthesis of Diarylamines.
- Chan–Lam coupling.Wikipedia.
- Chan-Lam Coupling: Mechanism & Examples.NROChemistry.
- Chan-Lam Coupling.Organic Chemistry Portal.
- Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases.
- Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation.
- Buchwald-Hartwig Amin
- Diarylamine Synthesis via Desulfinylative Smiles Rearrangement.Organic Letters.
- Chan-Lam Coupling.Alfa Chemistry.
- Troubleshooting Ullmann Couplint : r/Chempros.Reddit.
- Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Upd
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- What can reaction databases teach us about Buchwald–Hartwig cross-couplings?.Unknown Source.
- Ullmann condens
- New ligands enhance copper c
- Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Form
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Technical Support Center: Optimization of Catalyst Loading for 3-(Aminomethyl)-N-(4-methoxyphenyl)aniline Synthesis
Welcome to the technical support center for the synthesis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimization strategies. Our focus is on the critical parameter of catalyst loading to ensure efficient, reproducible, and high-yielding synthetic outcomes.
Introduction to Synthetic Strategies
The synthesis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, a diarylamine, can be approached through several established methodologies. The two most prominent and industrially relevant routes are Palladium-Catalyzed Buchwald-Hartwig Amination and direct Reductive Amination. The choice of pathway often depends on the availability of starting materials, functional group tolerance, and desired scale. This guide will address catalyst optimization for both approaches.
-
Route A: Buchwald-Hartwig Amination: This powerful cross-coupling reaction involves the formation of a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex.[1][2] For this target molecule, the reaction would couple a 3-(aminomethyl)aryl halide with 4-methoxyaniline (p-anisidine).
-
Route B: Reductive Amination: This method forms the C-N bond by first condensing an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the target amine.[3][4] For this target, the reaction would involve the condensation of 3-formylaniline (or a protected version) with p-anisidine, followed by reduction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, with a focus on catalyst-related problems.
General Catalyst-Related Issues
Q1: My reaction shows low or no conversion. What are the first catalyst-related parameters I should check?
A1: Low or non-existent yield is a common issue that often points to problems with the catalytic system. Here is a checklist to begin your troubleshooting:
-
Catalyst Activity: Ensure your catalyst, particularly if it's a palladium precatalyst, is active. Pd(II) precatalysts require reduction to the active Pd(0) species in situ. If this reduction is inefficient, the catalytic cycle will not initiate. Consider if your reaction conditions are suitable for this reduction.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction vessel was properly degassed and is maintained under a positive pressure of an inert gas like argon or nitrogen.[5]
-
Ligand Selection: The choice of phosphine ligand is critical and highly dependent on the substrates.[5] For electron-rich anilines and potentially sterically hindered substrates, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often required to facilitate both oxidative addition and reductive elimination steps in the Buchwald-Hartwig cycle.[1][6]
-
Catalyst Loading: While the goal is to optimize and often minimize catalyst loading, starting a new reaction with an insufficient amount can lead to failure. For initial trials, using a higher, more standard catalyst loading (e.g., 1-2 mol%) is advisable before attempting to reduce it.[7]
Q2: I am observing significant side product formation. How can catalyst loading influence this?
A2: Catalyst loading can be a delicate balance. While too little catalyst leads to poor conversion, excessive loading can sometimes accelerate undesired side reactions.[8]
-
Over-Arylation: In Buchwald-Hartwig reactions, if the starting amine has multiple N-H bonds, over-arylation can occur. Optimizing the stoichiometry of reactants is the primary solution, but very high catalyst loadings might exacerbate this issue.
-
Hydrodehalogenation: A common side reaction where the aryl halide is reduced, removing the halogen. This can be influenced by the catalyst system and the presence of reducing agents or hydrogen sources in the reaction mixture.
-
Homocoupling: Coupling of two aryl halide molecules can occur, particularly at higher temperatures and catalyst loadings.
If you observe these side products, consider a systematic reduction in catalyst loading once you have achieved a reasonable yield of the desired product.
Buchwald-Hartwig Amination Specifics
Q3: I'm performing a Buchwald-Hartwig reaction. What is the optimal Palladium-to-Ligand ratio?
A3: The optimal palladium-to-ligand ratio is crucial and not always 1:1. For many cross-coupling reactions, a monoligated palladium(0) species is believed to be the active catalyst.[9]
-
Starting Point: A common starting point is a Pd:Ligand ratio between 1:1 and 1:2.
-
Excess Ligand: A slight excess of ligand can protect the active Pd(0) species from decomposition and aggregation into inactive palladium black. However, a large excess can sometimes inhibit the reaction by creating coordinatively saturated metal centers that are less reactive.[9][10]
-
Precatalysts: Using well-defined palladium(II) precatalysts that incorporate the ligand in a 1:1 ratio can provide more consistent results and are often more stable than generating the active catalyst from separate sources like Pd(OAc)₂ and a free ligand.[9]
Q4: My yield is inconsistent between batches, even with the same catalyst loading. What could be the cause?
A4: Reproducibility issues often stem from subtle variations in reaction setup and reagent quality.
-
Reagent Purity: Ensure the purity of your aryl halide, amine, and solvent. Water and other impurities can deactivate the catalyst.
-
Base Quality: The base (e.g., NaOtBu, K₃PO₄) is critical. Use a fresh bottle or a finely ground powder from a glovebox, as alkali metal bases can be hygroscopic and lose activity upon exposure to air.
-
Order of Addition: The order in which reagents are added can matter. Often, it is recommended to add the amine last to a mixture of the catalyst, ligand, base, and aryl halide to prevent catalyst inhibition by the amine before the catalytic cycle begins.[11]
Reductive Amination Specifics
Q5: For a reductive amination approach, what type of catalyst should I start with and at what loading?
A5: For the reductive amination of an aldehyde with an amine, common catalysts are based on transition metals capable of hydrogenation.
-
Catalyst Choice: Nickel-based catalysts, particularly Raney Nickel, are widely used and cost-effective.[8] Other options include catalysts based on palladium (e.g., Pd/C), platinum (e.g., PtO₂), and cobalt.[8]
-
Initial Loading: Catalyst loading for heterogeneous catalysts like Pd/C is often expressed as a weight percentage of the limiting reagent. A starting point of 5-10 wt% is common. For homogeneous catalysts, a loading of 1-5 mol% is a typical starting point.[12]
-
Reducing Agent: The choice of reducing agent is coupled with the catalyst. Common choices include hydrogen gas (H₂), sodium borohydride (NaBH₄), or sodium cyanoborohydride (NaBH₃CN).[4][13] NaBH₃CN is particularly useful as it is selective for reducing the imine in the presence of the starting aldehyde.[4]
Q6: My reductive amination is slow and incomplete. Should I just increase the catalyst loading?
A6: While increasing catalyst loading might improve the rate, it's not always the most efficient solution and other factors should be investigated first.[14][15]
-
Imine Formation: The reaction is a two-step process: imine formation followed by reduction. If imine formation is the rate-limiting step, adding more reduction catalyst won't help. This step is often acid-catalyzed. A small amount of acetic acid can facilitate imine formation.
-
Catalyst Poisoning: The starting materials or solvent may contain impurities that poison the catalyst. For example, sulfur-containing compounds are notorious poisons for many hydrogenation catalysts.
-
Mass Transfer (for H₂): If using hydrogen gas with a heterogeneous catalyst (e.g., Pd/C), efficient stirring is crucial to ensure good contact between the gas, liquid, and solid phases.
-
Pressure and Temperature: Increasing the hydrogen pressure and/or the reaction temperature can significantly increase the rate of reduction.[8]
Experimental Protocols for Catalyst Loading Optimization
Protocol 1: Screening of Palladium Catalysts and Ligands (Buchwald-Hartwig)
This protocol outlines a systematic approach to screen different catalyst/ligand combinations to identify the most promising system for your specific substrates.
-
Setup: In an array of reaction vials inside a glovebox, add the aryl halide (e.g., 3-(aminomethyl)bromobenzene, 1.0 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and a magnetic stir bar.
-
Catalyst/Ligand Addition: To each vial, add a different pre-weighed palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 2 mol%) and ligand (e.g., XPhos, SPhos, RuPhos; 4 mol%).
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a 0.1 M concentration). Finally, add the p-anisidine (1.2 equiv).
-
Reaction: Seal the vials and place them in a preheated reaction block outside the glovebox (e.g., 100 °C).
-
Monitoring: Monitor the reactions by taking small aliquots at regular intervals (e.g., 2, 6, 12, 24 hours) and analyzing by LC-MS or GC-MS to determine the conversion to the desired product.
-
Analysis: Compare the conversion rates and final yields to identify the optimal catalyst/ligand system.
Protocol 2: Optimization of Catalyst Loading
Once the best catalyst system is identified, this protocol helps in determining the minimum required catalyst loading.
-
Setup: Prepare a series of identical reactions using the optimized conditions (catalyst, ligand, base, solvent, temperature) from Protocol 1.
-
Vary Loading: In each reaction vessel, vary the catalyst loading systematically. For example: 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, and 0.05 mol%. Ensure the Pd:Ligand ratio is kept constant.
-
Reaction and Monitoring: Run the reactions in parallel and monitor the conversion over time as described above.
-
Analysis: Plot the reaction yield versus catalyst loading. Determine the lowest catalyst concentration that provides an acceptable yield in a reasonable timeframe. Balance the cost of the catalyst against reaction time and yield to determine the optimal loading for your process.
Data Presentation
Table 1: Hypothetical Catalyst System Screening Results
| Entry | Pd Source (2 mol%) | Ligand (4 mol%) | Base | Solvent | Temp (°C) | Yield at 12h (%) |
| 1 | Pd(OAc)₂ | P(t-Bu)₃ | NaOtBu | Toluene | 100 | 45 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 88 |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 92 |
| 4 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 100 | 75 |
| 5 | Pd₂(dba)₃ | None | K₃PO₄ | Toluene | 100 | <5 |
Based on this hypothetical data, the Pd₂(dba)₃/XPhos system in dioxane would be selected for further optimization.
Table 2: Hypothetical Catalyst Loading Optimization
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |
| 1 | 2.0 | 8 | >99 |
| 2 | 1.0 | 12 | >99 |
| 3 | 0.5 | 18 | 98 |
| 4 | 0.1 | 24 | 90 |
| 5 | 0.05 | 24 | 75 |
This data suggests that reducing the catalyst loading to 0.5 mol% provides an excellent yield with a moderate increase in reaction time, offering a good balance of efficiency and cost.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 14. researchgate.net [researchgate.net]
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- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Polar Aniline Derivatives
Welcome to the Technical Support Center for the purification of polar aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-recalcitrant compounds. As a Senior Application Scientist, I have structured this resource to provide not just protocols, but the underlying principles and troubleshooting logic to empower you to tackle even the most stubborn purification tasks.
Polar aniline derivatives are foundational building blocks in pharmaceuticals, agrochemicals, and materials science. However, their inherent basicity, propensity for oxidation, and high polarity present a unique set of purification challenges. This guide offers a collection of field-tested insights and methodologies in a direct question-and-answer format to address the specific issues you may face at the bench.
Section 1: Troubleshooting Common Purification Problems
This section is formatted as a direct troubleshooting guide. Identify your issue and find targeted advice and protocols.
Issue 1: My polar aniline is streaking badly on a silica gel TLC plate and column.
Q: Why is my polar aniline derivative streaking on silica gel, and how can I achieve sharp, well-defined bands in column chromatography?
A: Streaking is a classic sign of strong, undesirable interactions between the basic amine functionality of your aniline and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This acid-base interaction leads to irreversible adsorption, slow elution kinetics, and poor separation.
Causality Explained: The lone pair of electrons on the aniline's nitrogen atom acts as a Lewis base, while the protons of the silica gel's silanol groups are acidic. This leads to a strong, often irreversible, binding event that prevents the compound from moving smoothly with the mobile phase, resulting in a "streak" rather than a compact spot or band.
Troubleshooting & Optimization Strategies:
-
Mobile Phase Modification (The Quick Fix): The most common and immediate solution is to add a small amount of a basic modifier to your eluent.[3] This "competing base" will neutralize the acidic sites on the silica, minimizing their interaction with your aniline.
-
Recommended Modifier: Add 0.1-2% triethylamine (Et₃N) or ammonium hydroxide to your mobile phase.[3][4]
-
Protocol: Start by developing a TLC with your chosen solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). Then, add 1% Et₃N to the developing chamber and run another TLC. You should observe a significant improvement in the spot shape and a change in the Rf value.[5] Apply this modified eluent to your column chromatography.[5]
-
-
Stationary Phase Alternatives: If mobile phase modification is insufficient or undesirable (e.g., if triethylamine is difficult to remove later), consider changing your stationary phase.
-
Basic or Neutral Alumina: Alumina is a good alternative for purifying basic compounds.[3] Choose neutral or basic alumina to avoid the acidic sites present in silica.
-
Amine-Functionalized Silica: This specialized stationary phase has amino groups covalently bonded to the silica surface. This effectively masks the acidic silanols and provides a more inert surface for the purification of basic compounds, often without needing a mobile phase modifier.[1][2][3]
-
Workflow for Overcoming Streaking:
Caption: Troubleshooting workflow for streaking of polar anilines.
Issue 2: My purified aniline derivative is a yellow, brown, or reddish color.
Q: My aniline sample is colored, but I expect it to be colorless. What causes this discoloration, and how can I remove it?
A: The development of color in aniline samples is almost always due to the formation of highly colored oxidation products.[6][7][8] The amino group makes the aromatic ring electron-rich and highly susceptible to air oxidation, which can be accelerated by light and trace metal impurities.[7]
Decolorization Protocols:
-
Activated Charcoal Treatment: This is a highly effective method for removing colored impurities.[9]
-
Protocol:
-
Dissolve the colored aniline in a minimum amount of a suitable hot solvent (one in which the aniline is highly soluble when hot and less soluble when cold).
-
Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution.
-
Gently swirl or stir the mixture and heat for a few minutes. Do not boil vigorously as this can cause bumping.
-
Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal, which has adsorbed the colored impurities.
-
Allow the hot, colorless filtrate to cool slowly to induce recrystallization.
-
Collect the pure, colorless crystals by filtration.
-
-
-
Conversion to Hydrochloride Salt: This acid-base extraction technique leverages the basicity of the aniline to separate it from non-basic, colored impurities.[5][9][10]
-
Protocol:
-
Dissolve the impure aniline in a suitable organic solvent like diethyl ether or dichloromethane.
-
Extract the organic solution with 1M aqueous HCl. The aniline will react to form its water-soluble hydrochloride salt and move into the aqueous layer.[5][11] Many colored, non-basic impurities will remain in the organic layer.
-
Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or NH4OH) until the solution is basic (check with pH paper). The aniline will precipitate out as a free base.
-
Extract the regenerated aniline back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent.
-
-
-
Vacuum Distillation: For liquid anilines, distillation under reduced pressure can separate the desired product from less volatile, often polymeric, colored impurities.[9]
Issue 3: My polar aniline derivative is stuck at the baseline of the TLC plate.
Q: My compound is highly polar and won't move from the origin on the TLC plate, even with polar solvent systems like 100% ethyl acetate. How can I purify it?
A: When a compound is "stuck at the baseline," it indicates that its affinity for the stationary phase is overwhelmingly stronger than its solubility in the mobile phase.[12] For polar anilines, this is often due to a combination of strong hydrogen bonding and the acid-base interactions discussed previously.
Strategies for Eluting Highly Polar Compounds:
-
Increase Mobile Phase Polarity Drastically:
-
Solvent System: Use a more aggressive polar solvent system. A common and effective choice is a mixture of dichloromethane (DCM) or chloroform with methanol (MeOH).[13]
-
Protocol: Start with a TLC using 5% MeOH in DCM. If the compound still has a low Rf, incrementally increase the percentage of MeOH (e.g., to 10%, 15%, or 20%). Remember to add 1% triethylamine or ammonium hydroxide to prevent streaking.[4][12]
-
-
Switch to a Different Chromatographic Mode: If normal-phase chromatography is failing, a different separation mechanism is required.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds.[14][15] It utilizes a polar stationary phase (like bare silica or an amide-bonded phase) with a mobile phase that is high in organic content (typically acetonitrile) with a small amount of aqueous buffer.[14]
-
Reverse-Phase Chromatography (RPC): While counterintuitive for polar compounds, RPC can be adapted. For basic anilines, using a high pH mobile phase (e.g., with ammonium hydroxide) will suppress the protonation of the amine, making the compound less polar and increasing its retention on a C18 column.[2]
-
Data on Solvent Polarity for Method Development:
| Solvent | Polarity Index | Role in Chromatography of Polar Anilines |
| Hexane | 0.1 | Non-polar component of the mobile phase. |
| Dichloromethane (DCM) | 3.1 | Mid-polarity solvent, good for initial trials. |
| Ethyl Acetate (EtOAc) | 4.4 | Common polar component of the mobile phase. |
| Methanol (MeOH) | 5.1 | Highly polar solvent used to elute very polar compounds.[13] |
| Water | 10.2 | Used in reverse-phase and HILIC. |
Section 2: Core Purification Protocols
This section provides detailed, step-by-step methodologies for the most common purification techniques applied to polar aniline derivatives.
Protocol 1: Optimized Flash Column Chromatography
This protocol assumes you have already developed a suitable solvent system via TLC that gives your target aniline an Rf of ~0.2-0.4 and incorporates a basic modifier.
-
Column Preparation:
-
Select a column size appropriate for your sample amount (a general rule is a 20:1 to 50:1 ratio of silica to crude sample by weight).[16]
-
Pack the column using the "slurry method": mix your silica gel with the initial, least polar eluent to form a homogenous slurry.
-
Pour the slurry into the column and allow the silica to settle into a uniform bed. Use gentle tapping or pressure to ensure even packing.[17]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[18]
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude sample in the minimum amount of your mobile phase (or a slightly stronger solvent if necessary for solubility).[18] Carefully pipette this solution onto the top of the silica bed.
-
Dry Loading (Recommended for Poorly Soluble Samples): Dissolve your crude sample in a volatile solvent (like DCM or acetone). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to get a free-flowing powder.[12][18] Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Apply gentle air pressure to begin eluting the column at a steady flow rate.
-
Collect fractions in an array of test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Note: If you used triethylamine, it may co-evaporate with your solvent. For higher boiling point anilines, you may need to perform an acidic wash to remove residual triethylamine.
-
Protocol 2: Recrystallization of a Polar Aniline Derivative
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility at different temperatures.[19][20]
-
Solvent Selection (The Most Critical Step):
-
The ideal solvent should dissolve your aniline derivative completely when hot but poorly when cold.[21] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Testing: Place a small amount of your crude solid in several test tubes. Add a few drops of different solvents (e.g., water, ethanol, isopropanol, or mixed solvent systems like ethanol/water) and observe the solubility at room temperature and upon heating.[20][21]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise, heating the mixture to boiling with gentle swirling, until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing your yield.[20]
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat briefly and perform a hot filtration as described in Issue 2.[22]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[21]
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[21]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Allow the crystals to dry completely in a vacuum oven or desiccator.
-
Logical Flow of Recrystallization:
Caption: Step-by-step workflow for recrystallization.
Section 3: Frequently Asked Questions (FAQs)
Q1: Can I use an acid/base extraction to purify my polar aniline if my target compound is also acid-sensitive? A1: This is a critical consideration. If your target compound contains acid-labile functional groups (e.g., certain esters, acetals, or Boc-protecting groups[23][24]), using a strong acid like HCl for extraction can lead to degradation or deprotection. In such cases, consider using a milder acidic wash (e.g., with saturated ammonium chloride solution) or forgoing the acidic extraction in favor of other methods like chromatography on a basic/neutral stationary phase or recrystallization.
Q2: I need to protect the amine group before chromatography. What is the best protecting group to use? A2: Protecting the amine can be an excellent strategy, as it often reduces the compound's polarity and eliminates the problematic basicity.
-
Boc (tert-butyloxycarbonyl) group: This is a very common choice. It is easily installed using Boc-anhydride and is stable to many chromatographic conditions. It is typically removed with a strong acid like trifluoroacetic acid (TFA).[23][24]
-
Cbz (Carboxybenzyl) group: Another popular choice, stable to acidic conditions but readily removed by catalytic hydrogenolysis.[23] The choice depends on the overall chemical stability of your molecule.
Q3: How do I separate regioisomers of a polar aniline derivative? A3: Separating regioisomers (e.g., ortho- vs. para-substituted anilines) is challenging due to their similar physical properties.[9] High-performance flash chromatography or HPLC is often required. Meticulous optimization of the mobile phase is key. Sometimes, a slight change in solvent (e.g., substituting ethyl acetate with MTBE or 2-propanol) can alter the selectivity just enough to achieve separation.[25] Derivatization to the corresponding amides or sulfonamides can also alter their chromatographic behavior enough to allow for separation, followed by deprotection.
Q4: My aniline is an oil. Can I still purify it by recrystallization? A4: Not directly. However, you can often convert the oily aniline into a crystalline salt, such as the hydrochloride or hydrobromide salt.[26] These salts are typically much more crystalline and can be purified by recrystallization from a suitable solvent (often an alcohol/water mixture). After purification, the pure aniline free base can be regenerated by treatment with a base and extraction.[26]
References
-
Aniline Impurities and Related Compound. Veeprho. [Link]
-
How do I remove aniline from the reaction mixture? ResearchGate. [Link]
-
Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). ACS Publications. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link]
-
Exp 6 - Extraction. University of Missouri–St. Louis. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
For highly polar compound, how to do the purification? ResearchGate. [Link]
-
How to obtain pure aniline from a mixture of phenol and aniline? Chemistry Stack Exchange. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research. [Link]
-
Purification of strong polar and basic compounds. Reddit. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
ANILINE. Ataman Kimya. [Link]
- Aniline purification process.
-
How to remove aniline from reaction mixture. ResearchGate. [Link]
-
Recrystallization. California State University, Stanislaus. [Link]
-
Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. Scientific Reports. [Link]
-
Column chromatography. Simon Fraser University. [Link]
-
Aniline. Scribd. [Link]
-
Recrystallization: Figure 1. Structure of Aniline. Scribd. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
-
Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Sulzer. [Link]
-
Does aniline stick in columns during column chromatography? ResearchGate. [Link]
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aniline impurities. Sciencemadness Discussion Board. [Link]
-
Protecting Groups in Solid-Phase Organic Synthesis. ResearchGate. [Link]
-
Recrystallization. University of California, Los Angeles. [Link]
-
Separation Optimization of Aniline and Seven 4-substituted Anilines in High-Submicellar Liquid Chromatography Using Empirical Retention Modeling and Derringer's Desirability Function. PubMed. [Link]
-
Column Chromatography. University of Colorado Boulder. [Link]
-
Extraction of Aniline Compound. Koch Modular Process Systems. [Link]
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How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Chemistry Stack Exchange. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. MDPI. [Link]
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B. Column Chromatography. Chemistry LibreTexts. [Link]
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Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
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An amine protecting group deprotectable under nearly neutral oxidative conditions. National Institutes of Health. [Link]
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(PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]
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Protecting Groups for Amines. YouTube. [Link]
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Effect of polar interactions on the nonlinear behavior of phenol and aniline in reversed phase liquid chromatography. PubMed. [Link]
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Technical Support Center: Purification of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline
Welcome to the technical support guide for the purification of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline (CAS No. 1263284-49-6)[1]. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with high purity. We will address common issues through a series of frequently asked questions and detailed troubleshooting workflows, grounding our recommendations in established chemical principles.
Section 1: Understanding the Compound and Potential Impurities (FAQs)
This section addresses preliminary questions regarding the nature of the target compound and the impurities commonly associated with it.
Q1: What are the key structural features of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline that influence its purification?
A1: The molecule possesses two basic nitrogen centers with different chemical environments: a primary aliphatic amine (-CH₂NH₂) and a secondary aromatic amine (an aniline derivative). This dual basicity is the most critical feature to leverage during purification, particularly with acid-base extraction techniques. Additionally, like many anilines, it is susceptible to air oxidation, which can lead to the formation of colored impurities[2].
Q2: My crude sample has a distinct yellow or reddish-brown color, but the pure compound is described as off-white. What is the cause?
A2: The development of color is a classic indicator of aniline oxidation. The amino group is sensitive to air and light, leading to the formation of highly conjugated, colored by-products such as quinone-imine structures and polymeric materials[3][4]. This is a common degradation pathway and these colored impurities must be removed.
Q3: What are the most likely impurities I will encounter from the synthesis of this compound?
A3: Impurities can generally be categorized as follows:
-
Process-Related Impurities: These include unreacted starting materials or residual reagents from the synthetic route[3].
-
By-products: Isomeric products, products from over-reaction, or side-reactions can occur[5].
-
Degradation Products: As mentioned, these are primarily oxidation products that form during the reaction, work-up, or storage[3].
-
Residual Solvents: Solvents used in the synthesis or a previous failed purification attempt[3].
Q4: How can I perform a quick preliminary purity assessment of my crude material?
A4: Thin-Layer Chromatography (TLC) is the most effective initial method. It allows you to visualize the number of components in your mixture and helps in developing a solvent system for column chromatography[6]. For aromatic amines, a standard approach is to use a silica gel plate and a mobile phase consisting of a hexane/ethyl acetate or dichloromethane/methanol mixture. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound to ensure good separation on a column[7]. The spots can be visualized under UV light or by using a specific stain, such as cinnamaldehyde, which reacts with primary aromatic amines to produce a colored spot[8].
Section 2: Troubleshooting Purification Workflows
This section provides detailed, step-by-step guides for the most effective purification techniques, complete with troubleshooting advice for common problems.
Workflow 1: Purification via Acid-Base Extraction
This technique is the first line of defense, especially for removing neutral or acidic impurities. It leverages the basicity of the amine functional groups.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Product | 1. Incomplete protonation of the amine (aqueous acid wash). 2. Incomplete deprotonation of the amine salt (aqueous base wash). 3. Product is partially soluble in the aqueous layer even in its free-base form. | 1. Ensure the pH of the aqueous layer is strongly acidic (pH 1-2) using 1-2 M HCl. Check with pH paper. 2. Ensure the pH is strongly basic (pH 12-14) using 1-2 M NaOH to fully neutralize the salt[9]. 3. Perform multiple extractions (3-4 times) with the organic solvent to fully recover the product. |
| Persistent Emulsion at Interface | The formation of a stable mixture between the organic and aqueous layers, preventing clean separation. | 1. Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the polarity of the aqueous phase and helps break the emulsion. 2. Gently swirl the funnel instead of vigorous shaking. 3. If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool. |
| Product Precipitates During pH Adjustment | The salt form of your compound may have limited solubility in the aqueous phase, or the free base precipitates before it can be extracted. | 1. Add more water to the separatory funnel to keep the salt dissolved. 2. Ensure the organic solvent is present before adding the base, so the free amine can immediately partition into the organic layer as it forms. |
-
Dissolution: Dissolve the crude 3-(aminomethyl)-N-(4-methoxyphenyl)aniline in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Acid Wash: Add an equal volume of 1 M HCl to the funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently at first, then more vigorously for 1-2 minutes with periodic venting. Allow the layers to separate.
-
Isolate Aqueous Layer: The protonated amine salt will now be in the aqueous (bottom) layer. Drain and collect this aqueous layer. The organic layer, containing neutral impurities, can be discarded. For best results, re-extract the organic layer with fresh 1 M HCl and combine the aqueous extracts.[10][11]
-
Basification: Return the combined acidic aqueous extracts to the separatory funnel. Cool the funnel in an ice bath. Slowly add 2 M NaOH while swirling until the solution is strongly basic (test with pH paper, target pH >12). You may observe the free amine "oiling out" or forming a cloudy suspension.[9]
-
Back-Extraction: Add a fresh portion of organic solvent (e.g., ethyl acetate) to the funnel. Shake vigorously to extract the neutralized free amine back into the organic layer.
-
Final Steps: Drain and collect the organic layer. Repeat the back-extraction (Step 5) two more times with fresh organic solvent. Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.
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Technical Support Center: Stabilizing 3-(aminomethyl)-N-(4-methoxyphenyl)aniline for Long-Term Storage
Introduction
Welcome to the technical support center for 3-(aminomethyl)-N-(4-methoxyphenyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the long-term stability and storage of this compound. As a substituted aniline derivative, 3-(aminomethyl)-N-(4-methoxyphenyl)aniline is susceptible to degradation, which can compromise experimental outcomes and the integrity of research data. This document offers field-proven insights and scientifically grounded protocols to ensure the longevity and purity of your samples.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the handling and storage of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline.
Q1: My previously colorless or light-colored solid/solution of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline has turned yellow/brown. What is happening and is it still usable?
A: A color change to yellow or brown is a primary indicator of degradation, most commonly due to oxidation.[1] Aromatic amines, including aniline derivatives, are highly susceptible to air oxidation, which leads to the formation of colored impurities such as quinone-imine species and other polymeric byproducts.[1] The presence of these impurities can significantly impact the compound's reactivity and may interfere with your experiments, leading to inconsistent results or complete reaction failure.
Recommendation: Before use, it is crucial to assess the purity of the discolored material. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can help quantify the extent of degradation. If significant impurities are detected, purification (e.g., by column chromatography) is recommended. For critical applications, it is always best to use a fresh or properly stored sample.
Q2: What are the optimal conditions for the long-term storage of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline to maintain its purity?
A: To ensure the long-term stability of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, it is essential to protect it from oxygen, light, and moisture. The optimal storage conditions are as follows:
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation.[2][3][4] |
| Temperature | -20°C to 4°C (Freezer or Refrigerator) | Slows down the rate of chemical degradation.[1] |
| Container | Tightly Sealed Amber Glass Vial | Protects from light and prevents moisture ingress.[1][3] |
| Handling | Minimize exposure to ambient air | Reduces the chance of oxidation and moisture absorption. |
Q3: I have been storing my 3-(aminomethyl)-N-(4-methoxyphenyl)aniline in a standard vial in the lab. How can I check if it has degraded?
A: Several analytical techniques can be employed to assess the purity and detect degradation products of your compound. The choice of method will depend on the available equipment and the required level of detail.
| Analytical Method | Information Provided |
| Thin Layer Chromatography (TLC) | A quick, qualitative assessment of the number of components in your sample. The appearance of new spots or streaking can indicate degradation. |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative data on the purity of the sample and can be used to separate and quantify degradation products.[5][6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying and quantifying volatile degradation products.[5][7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can reveal changes in the chemical structure of the compound and the presence of impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can detect changes in functional groups that may indicate degradation, such as the formation of C=O bonds from oxidation.[5] |
Q4: Can I use antioxidants to improve the stability of my 3-(aminomethyl)-N-(4-methoxyphenyl)aniline solution?
A: Yes, the use of antioxidants can be an effective strategy to inhibit oxidative degradation, particularly for solutions that may be handled more frequently. Aromatic amine antioxidants or hindered amine light stabilizers (HALS) are commonly used in various industries to protect against degradation.[8][9][10][11] However, it is critical to ensure that the chosen antioxidant does not interfere with your downstream applications. A small-scale pilot study is recommended to validate the compatibility of the antioxidant with your experimental system.
Part 2: Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues related to the stability of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline.
Issue 1: Inconsistent or Poor Experimental Results
-
Symptom: Your reaction yields are low or inconsistent, or you are observing unexpected side products.
-
Possible Cause: The purity of your 3-(aminomethyl)-N-(4-methoxyphenyl)aniline may be compromised due to degradation.
-
Troubleshooting Steps:
-
Assess Purity: Analyze the starting material using HPLC or NMR to confirm its purity.
-
Use a Fresh Sample: If possible, repeat the experiment with a new, unopened batch of the compound.
-
Purify the Existing Stock: If the compound is found to be impure, purify it using an appropriate method like column chromatography.
-
Review Storage Conditions: Ensure that your long-term storage and handling procedures align with the best practices outlined in the FAQs.
-
Issue 2: Physical Changes in the Stored Compound
-
Symptom: The solid has changed color, become clumpy, or has an unusual odor.
-
Possible Cause: This indicates significant chemical degradation, likely due to oxidation and/or hydrolysis.
-
Troubleshooting Steps:
-
Do Not Use: It is highly recommended not to use the material for any experiments as the identity and concentration of the active compound are uncertain.
-
Proper Disposal: Dispose of the degraded material according to your institution's safety guidelines.
-
Implement Proper Storage: For new purchases, immediately implement the recommended storage protocols to prevent future degradation.
-
Part 3: Experimental Protocols
This section provides detailed methodologies for the proper handling and assessment of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline.
Protocol 1: Long-Term Storage of Solid 3-(aminomethyl)-N-(4-methoxyphenyl)aniline
-
Preparation: In a glovebox or under a gentle stream of inert gas (argon or nitrogen), aliquot the desired quantity of the solid compound into a pre-dried amber glass vial.[2][3]
-
Inerting: Backfill the vial with the inert gas.
-
Sealing: Tightly seal the vial with a cap that has a chemically resistant liner. For added security, wrap the cap with Parafilm®.
-
Labeling: Clearly label the vial with the compound name, date, and storage conditions.
-
Storage: Place the sealed vial in a freezer at -20°C.
Protocol 2: Preparation and Storage of a Stock Solution
-
Solvent Selection: Choose a dry, high-purity solvent that is compatible with your experimental workflow. Ensure the solvent has been de-gassed to remove dissolved oxygen.
-
Dissolution: Under an inert atmosphere, dissolve the 3-(aminomethyl)-N-(4-methoxyphenyl)aniline in the chosen solvent to the desired concentration.
-
Aliquoting: Dispense the stock solution into smaller, single-use amber glass vials. This minimizes the number of freeze-thaw cycles and exposure to air for the bulk of the solution.
-
Inerting and Sealing: Blanket the headspace of each vial with an inert gas before sealing tightly.
-
Storage: Store the aliquoted solutions at -20°C.
Protocol 3: Purity Assessment by HPLC
This is a general guideline. The specific parameters should be optimized for your system.
-
Sample Preparation: Prepare a dilute solution of your 3-(aminomethyl)-N-(4-methoxyphenyl)aniline sample in a suitable solvent (e.g., acetonitrile/water).
-
HPLC System:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is often effective. .
-
Detector: A UV detector set to a wavelength where the compound has strong absorbance.
-
-
Analysis: Inject the sample and analyze the chromatogram. The appearance of multiple peaks suggests the presence of impurities. The relative peak area can be used to estimate the purity.
Part 4: Visualizations
Degradation Pathway of Aromatic Amines
Caption: Oxidative degradation pathway of aromatic amines.
Workflow for Handling and Storing Air-Sensitive Compounds
Caption: Recommended workflow for handling air-sensitive compounds.
References
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
- Arora, P. K., & Srivastava, A. (2020). Bacterial degradation of monocyclic aromatic amines. PMC - PubMed Central.
- Ossila. (n.d.). Air Sensitive Compounds.
- Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
- Arora, P. K., & Srivastava, A. (2020). Bacterial degradation of monocyclic aromatic amines. ResearchGate.
- MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
- Vanderbilt Chemicals, LLC. (n.d.). Amine Antioxidants.
- ProQuest. (n.d.). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments.
- Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
- Tintoll. (n.d.). Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
- BenchChem. (n.d.). Storage and stability issues of ortho-alkenyl anilines.
- National Center for Biotechnology Information. (n.d.). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES.
- ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers.
- Performance Additives. (n.d.). Aromatic Amines Antioxidants.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants.
- Techno PharmChem. (n.d.). ANILINE.
- Britannica. (2025). Aniline.
- ResearchGate. (n.d.). Aniline and Its Derivatives.
- Cargo Handbook. (n.d.). Aniline.
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- 5. pure.hw.ac.uk [pure.hw.ac.uk]
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- 7. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments - ProQuest [proquest.com]
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- 9. Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine | Tintoll [uvabsorber.com]
- 10. researchgate.net [researchgate.net]
- 11. Aromatic Amines Antioxidants for Polymers [performanceadditives.us]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Aminomethylanilines
Welcome to our dedicated technical support guide for resolving peak tailing in the HPLC analysis of aminomethylanilines. This resource is designed for researchers, scientists, and drug development professionals who encounter this common yet frustrating chromatographic challenge. Aminomethylanilines, with their basic amine functionalities, are particularly susceptible to interactions that lead to asymmetrical peaks, compromising resolution and the accuracy of quantification.[1][2]
This guide provides in-depth, experience-based solutions in a direct question-and-answer format. We will explore the root causes of peak tailing and provide systematic, step-by-step protocols to diagnose and rectify the issue, ensuring the integrity and robustness of your analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My aminomethylaniline peak is showing significant tailing. What is the most likely cause?
The most common culprit behind peak tailing for basic compounds like aminomethylanilines is secondary interactions with the stationary phase.[1][2] In reversed-phase HPLC, while the primary retention mechanism is hydrophobic interaction, the basic amine groups of your analyte can also interact with residual silanol groups (Si-OH) on the surface of silica-based columns.[3][4][5] These silanol groups are acidic and can become ionized (Si-O-), leading to strong electrostatic interactions with the protonated amine groups of your analyte.[6][7] This secondary retention mechanism results in a portion of the analyte molecules being held more strongly, leading to a delayed elution and a "tailing" peak shape.[5][8]
dot graph TD{ subgraph "Interaction at the Stationary Phase" A[Aminomethylaniline Analyte] -->|Primary Hydrophobic Interaction| B(C18 Bonded Phase); A -->|Secondary Ionic Interaction| C(Ionized Silanol Group); C --> D{Peak Tailing}; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 } caption: "Primary vs. Secondary Interactions Causing Peak Tailing"
Q2: How does the pH of my mobile phase affect peak tailing for aminomethylanilines?
Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[9][10] For basic analytes like aminomethylanilines, adjusting the pH can significantly mitigate tailing.
-
Low pH (pH < 3): At a low pH, the acidic silanol groups on the stationary phase are protonated (Si-OH), making them neutral.[3][11] This prevents the strong ionic interaction with the protonated amine analyte. While your analyte will be fully protonated and may have reduced retention, the peak shape will be significantly improved.[2]
-
Mid-range pH (pH 4-7): This range is often problematic as the silanol groups are partially ionized, leading to inconsistent interactions and poor peak shape.[4] It is also likely that the pH is close to the pKa of your aminomethylaniline, resulting in the presence of both ionized and unionized forms of the analyte, which can cause peak distortion.[9]
-
High pH (pH > 8): At high pH, the aminomethylaniline is in its neutral, unprotonated form, which can reduce interactions with the now fully ionized silanol groups. However, traditional silica-based columns are not stable at high pH and can dissolve.[9] If a high pH method is necessary, a hybrid or ethylene-bridged silica column designed for high pH stability should be used.[12]
| Mobile Phase pH | Silanol Group State | Aminomethylaniline State | Expected Peak Shape |
| < 3 | Neutral (Protonated) | Ionized (Protonated) | Symmetrical |
| 4 - 7 | Partially Ionized | Partially Ionized | Tailing |
| > 8 | Ionized | Neutral | Symmetrical (with pH-stable column) |
Q3: I've adjusted the pH, but I still see some tailing. What else can I do with the mobile phase?
If pH adjustment alone is insufficient, consider these mobile phase modifications:
-
Increase Buffer Concentration: Increasing the ionic strength of your mobile phase by using a higher buffer concentration (e.g., 25-50 mM phosphate or acetate, if UV detection is used) can help to mask the residual silanol interactions.[3][8] The buffer ions will compete with your analyte for the active sites, improving peak symmetry. Note that for LC-MS applications, buffer concentrations should generally be kept below 10 mM to avoid ion suppression.[3]
-
Use a Mobile Phase Additive: Small amounts of a basic additive, like triethylamine (TEA), can be added to the mobile phase.[13] TEA acts as a sacrificial base, binding to the active silanol sites and preventing them from interacting with your aminomethylaniline. However, TEA can be difficult to remove from the HPLC system and may suppress MS signals.[14]
-
Consider Ion-Pairing Reagents: For highly basic compounds, an ion-pairing reagent like an alkyl sulfonate can be added to the mobile phase.[15][16] This forms a neutral ion pair with the protonated aminomethylaniline, increasing its hydrophobicity and retention by the stationary phase, while also masking silanol interactions.[17] This approach can be very effective but often requires dedicated columns and thorough system flushing.[14]
Q4: Could my HPLC column be the problem? How do I choose a better column for aminomethylaniline analysis?
Yes, the column is a critical factor. Not all C18 columns are the same. For basic compounds, consider the following:
-
Use End-Capped Columns: Modern, high-purity silica columns that are "end-capped" are highly recommended.[3][4] End-capping is a process that covers many of the residual silanol groups with a small, inert molecule, reducing the sites for secondary interactions.[5][18]
-
Consider Columns with Embedded Polar Groups: Some stationary phases have a polar group (e.g., amide or carbamate) embedded in the alkyl chain.[12] This polar group helps to shield the analyte from the silica surface and can improve peak shape for basic compounds.[12]
-
Choose a High-Purity Silica: Columns packed with high-purity silica contain fewer metal impurities.[5][11] Metal contaminants can act as Lewis acids, creating highly acidic silanol sites that lead to severe peak tailing.[5][19]
dot graph TD { subgraph "Column Selection Logic for Aminomethylanilines" A[Start: Peak Tailing Observed] --> B{Is the column old or of unknown type?}; B -->|Yes| C[Replace with a modern, high-purity, end-capped column]; B -->|No| D{Is the column specifically designed for basic compounds?}; D -->|No| E[Consider a column with an embedded polar group or a base-deactivated phase]; D -->|Yes| F[Proceed to mobile phase optimization]; C --> G{Re-evaluate peak shape}; E --> G; F --> G; end style A fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Decision workflow for column selection."
Q5: I suspect metal chelation might be contributing to the peak tailing. How can I confirm and address this?
Aminomethylanilines, with their amine and aromatic functionalities, can act as chelating agents. If there are trace metal impurities in your silica stationary phase, column hardware, or even your sample, your analyte can chelate with them, causing peak tailing.[1][11]
Diagnostic Protocol:
-
Prepare a mobile phase containing a sacrificial chelating agent. A low concentration of ethylenediaminetetraacetic acid (EDTA), around 0.1 mM, can be effective.
-
Equilibrate the column with this new mobile phase for at least 30-60 minutes.
-
Inject your aminomethylaniline standard.
-
Observe the peak shape. If the tailing is significantly reduced, metal chelation is a likely contributor to the problem.[11]
Solutions:
-
Use a high-purity, low-metal content column.
-
Incorporate a low concentration of a chelating agent like EDTA into your mobile phase for routine analysis.
-
Consider using a column with hybrid surface technology designed to minimize interactions with metal surfaces.[20]
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
-
Prepare Stock Buffers: Prepare 100 mM stock solutions of formic acid (for low pH) and ammonium acetate (for mid-range pH).
-
Prepare Aqueous Mobile Phase Components:
-
pH 2.7: Add formic acid to water to achieve a final concentration of 0.1% (v/v).
-
pH 4.5: Prepare a 10 mM ammonium acetate buffer and adjust the pH with acetic acid.
-
pH 7.0: Prepare a 10 mM ammonium acetate buffer.
-
-
Prepare Mobile Phases: For each pH, prepare your mobile phase by mixing the aqueous component with your organic solvent (e.g., acetonitrile or methanol) at the desired ratio.
-
Systematic Analysis:
-
Begin with the low pH (2.7) mobile phase. Equilibrate your column for at least 15-20 column volumes.
-
Inject your aminomethylaniline standard and record the chromatogram, noting the peak asymmetry factor.
-
Flush the system and column thoroughly before switching to the next pH.
-
Repeat the equilibration and injection for the pH 4.5 and pH 7.0 mobile phases.
-
-
Data Evaluation: Compare the peak shapes obtained at each pH to determine the optimal condition. For aminomethylanilines, the pH 2.7 mobile phase is expected to provide the most symmetrical peak.[2][3]
References
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019-11-12). [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]
-
HPLC Column Selection: Core to Method Development (Part I). Welch Materials. (2025-11-05). [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. (2021-10-15). [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. (2023-11-01). [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. (2025-10-28). [Link]
-
How can I prevent peak tailing in HPLC? ResearchGate. (2013-11-27). [Link]
-
Common Causes Of Peak Tailing in Chromatography. ALWSCI. (2025-07-17). [Link]
-
The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? LCGC International. (2018-04-09). [Link]
-
HPLC Column Selection. LCGC International. (2013-05-01). [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. (2023-11-23). [Link]
-
Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. (2022-06-01). [Link]
-
Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns. [Link]
-
Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC International. [Link]
-
HPLC Column Selection Guide. SCION Instruments. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
-
What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? SCIEX. (2019-01-24). [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. (2024-03-12). [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. (2023-08-01). [Link]
-
Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. (2025-08-05). [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. (2023-12-27). [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. Chromatography Today. [Link]
-
Why heavy metals produces peak tailing on reversed phase columns (ODS)? ResearchGate. (2014-12-20). [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. (2025-06-09). [Link]
-
Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Application Notes: LC. LCGC International. [Link]
-
HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. [Link]
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. labcompare.com [labcompare.com]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. lctsbible.com [lctsbible.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. welch-us.com [welch-us.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 15. km3.com.tw [km3.com.tw]
- 16. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 17. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 18. shodexhplc.com [shodexhplc.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Method Refinement for the Quantitative Analysis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline
Welcome to the technical support center dedicated to the quantitative analysis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline (CAS: 1263284-49-6). This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights, detailed troubleshooting, and validated protocols to ensure the accuracy, robustness, and reliability of your analytical methods.
Introduction
Accurate quantification of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline is critical for its application in research and development. As a molecule containing both primary and secondary amine functionalities, as well as aromatic rings, it presents unique challenges in chromatographic analysis. This guide offers a structured approach to method development, troubleshooting, and validation, grounded in established analytical principles.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is the first step in developing a robust analytical method.
| Property | Value | Source |
| CAS Number | 1263284-49-6 | [1] |
| Molecular Formula | C₁₄H₁₆N₂O | [1][2] |
| Molecular Weight | 228.29 g/mol | [1][2] |
| LogP | 3.67 | [2] |
| Predicted Solubility | Likely low in water, soluble in organic solvents like methanol, acetonitrile. | [3] |
Part 1: Frequently Asked Questions (FAQs) in Method Development
This section addresses common questions encountered during the initial phases of method design for 3-(aminomethyl)-N-(4-methoxyphenyl)aniline.
Q1: What is the most suitable analytical technique for quantifying this compound?
A1: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and accessible technique for this type of aromatic amine.[4] For higher sensitivity and selectivity, especially in complex matrices, coupling HPLC with a mass spectrometry (MS) detector (LC-MS) is recommended.[5] Gas chromatography (GC) is generally less suitable without derivatization because the compound's polarity and thermal lability can lead to poor peak shape and inaccurate results.[4]
Q2: How do I select an appropriate HPLC column?
A2: A C18 (octadecylsilane) reversed-phase column is the standard choice and a robust starting point for aromatic amines. Key considerations include:
-
Endcapping: Choose a well-endcapped column. The analyte's amine groups are basic and can interact with acidic residual silanols on the silica backbone, causing peak tailing.[6] Endcapping minimizes these available silanols.
-
Particle Size: For standard HPLC, 3 µm or 5 µm particles offer a good balance of efficiency and backpressure. For UHPLC systems, sub-2 µm particles provide higher resolution and faster run times.[7]
-
pH Stability: Select a column stable in the pH range you intend to use. Operating at a low pH (e.g., 2.5-3.5) is often beneficial for amine analysis.
Q3: What are the recommended starting conditions for the mobile phase?
A3: For a C18 column, a gradient elution using acetonitrile or methanol and water is recommended.
-
Aqueous Component (A): Water with an acidic modifier. 0.1% formic acid is an excellent choice as it is effective for protonating the analyte, improving peak shape, and is compatible with MS detectors.[8]
-
Organic Component (B): Acetonitrile or Methanol. Acetonitrile often provides sharper peaks and lower backpressure.
-
Initial Gradient: Start with a low percentage of organic solvent (e.g., 10-20% B) to ensure the analyte is retained on the column.
Q4: How should I prepare my standards and samples?
A4: The primary goal is to dissolve the sample in a solvent that is compatible with the mobile phase. This is known as the "rule of miscibility." Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion and fronting.[6]
-
Recommended Diluent: A mixture of water/acetonitrile or water/methanol that closely matches the initial mobile phase composition is ideal. If solubility is an issue, use the minimum amount of organic solvent necessary for complete dissolution.
-
Filtration: Always filter samples and standards through a 0.22 µm or 0.45 µm filter to prevent particulates from blocking the column and system, which can cause high backpressure.[9]
Part 2: Troubleshooting Guide for Chromatographic Issues
This section provides solutions to specific problems you may encounter during your analysis. The key is to change only one parameter at a time to isolate the source of the issue.[10]
Workflow for Diagnosing HPLC Problems
The following diagram illustrates a systematic approach to troubleshooting common HPLC issues.
Caption: A decision tree for systematic HPLC troubleshooting.
Q&A: Specific Chromatographic Problems
Q5: My peak is tailing severely. What is the cause and how do I fix it?
A5: Peak tailing for an amine analyte like this is a classic sign of secondary interactions with the stationary phase.[6]
-
Causality: The basic amine groups on your molecule are interacting with acidic residual silanol groups on the silica-based C18 column. This causes a portion of the analyte molecules to be retained longer, resulting in a "tail."
-
Solutions:
-
Adjust Mobile Phase pH: Lower the pH of the aqueous mobile phase to ~3 using formic or phosphoric acid. This protonates the silanol groups, rendering them neutral and reducing the unwanted interaction.[9]
-
Add a Competing Base: Introduce a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte. Note: TEA is not MS-friendly.
-
Use a Base-Deactivated Column: Modern columns are often "base-deactivated" or designed for polar analytes. These have a much lower concentration of active silanol sites and are highly recommended.
-
Q6: My retention time is shifting between injections. Why is this happening?
A6: Unstable retention times point to a lack of equilibrium in the system or inconsistencies in the mobile phase delivery.[9]
-
Causality: The composition of the mobile phase within the column is not consistent from one run to the next.
-
Solutions:
-
Increase Column Equilibration Time: If you are running a gradient, ensure the column is fully re-equilibrated to the initial conditions before the next injection. A good rule of thumb is to allow 10 column volumes of the starting mobile phase to pass through.[6]
-
Check for Pump Malfunctions: Ensure the pump is delivering a consistent flow rate and mobile phase composition. Degas your solvents thoroughly to prevent air bubbles from entering the pump heads, which can cause pressure fluctuations and retention time shifts.[10] You can check pump performance by running one pump at a time and collecting the solvent in a graduated cylinder to verify the flow rate.[11]
-
Use a Column Thermostat: Column temperature significantly affects retention time. Using a column oven set to a stable temperature (e.g., 30 °C) will eliminate ambient temperature fluctuations as a source of variability.
-
Q7: I am observing high backpressure in my system. What should I check first?
A7: High backpressure is almost always caused by a blockage somewhere in the flow path.[6]
-
Causality: Particulate matter or precipitated buffer has obstructed a narrow passage in the HPLC system.
-
Troubleshooting Steps (in order):
-
Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is upstream (in the tubing, injector, or in-line filter).
-
Check the Guard Column/In-line Filter: These are designed to catch particulates and are the most common source of blockage. Replace them.
-
Clean the Column: If the column is blocked, try back-flushing it with a strong solvent (follow the manufacturer's instructions).
-
Preventative Measures: Always filter your samples and mobile phases to prevent future blockages.[9]
-
Q8: I am not seeing any peak, or the peak is extremely small. What's wrong?
A8: A loss of signal can be due to issues with the sample, the injection process, or the detector.[9]
-
Causality: The analyte is not reaching the detector, or the detector is not functioning correctly.
-
Solutions:
-
Verify Sample Preparation: Ensure your sample is fully dissolved and stable in the chosen diluent. Prepare a fresh, higher-concentration standard to confirm the analyte can be detected.
-
Check the Injector: There might be a leak in the injector or a blockage in the sample needle/loop, preventing the sample from being loaded onto the column.
-
Check Detector Settings: For a UV detector, confirm you are monitoring at an appropriate wavelength where the analyte absorbs (aromatic compounds typically absorb around 254 nm). Ensure the detector lamp is on and has not reached the end of its life.[11]
-
Part 3: Recommended Analytical Protocol (HPLC-UV)
This protocol provides a validated starting point for the quantitative analysis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline. Method optimization will likely be required for your specific application and matrix.
Overall Analysis Workflow
Caption: General workflow for quantitative HPLC analysis.
Step-by-Step Protocol
-
Chromatographic Conditions:
Parameter Recommended Setting Column C18, 150 mm x 4.6 mm, 5 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 10% B to 90% B over 10 min, hold for 2 min, return to 10% B and equilibrate for 5 min Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 10 µL | Detector | UV at 254 nm |
-
Standard Preparation: a. Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. b. Working Standards: Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL). Use the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) as the diluent.
-
Sample Preparation: a. Accurately weigh the sample material containing the analyte. b. Dissolve in a suitable volume of the diluent to achieve a theoretical concentration within the calibration range. c. Vortex or sonicate to ensure complete dissolution. d. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
System Suitability and Analysis Sequence: a. Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved. b. Perform five replicate injections of a mid-level calibration standard (e.g., 10 µg/mL). c. Verify that the System Suitability Test (SST) criteria are met. d. Proceed with the analysis sequence: Blank -> Calibration Standards -> Blank -> Samples -> QC Standard.
System Suitability Test (SST) Criteria
This self-validating check ensures your system is performing adequately before you analyze your valuable samples.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | 0.9 – 1.5 | Measures peak symmetry. Values outside this range indicate interactions or column issues. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | < 2.0% | Measures the precision and reproducibility of the injector and system. |
| %RSD of Retention Time | < 1.0% | Measures the stability of the pump and mobile phase delivery. |
References
- Vulcanchem. 3-Methoxy-N,N-bis(4-methylphenyl)aniline - 106614-58-8.
- Filtrous. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
- Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.com.
- Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Phenomenex. (2022). HPLC Troubleshooting: Solutions for Common Problems.
- SIELC Technologies. Separation of 3-Methoxy-4-methylaniline on Newcrom R1 HPLC column.
- Kaziur-Cegla, W., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS.
- Sigma-Aldrich. HPLC Analysis of Aniline Homologs on Discovery® C18.
- KNAUER.
- Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.
- Beijing Xinheng Research Technology Co., Ltd. 3-(aminomethyl)-N-(4-methoxyphenyl)aniline - CAS:1263284-49-6.
- Chemical Source Network. 1263284-49-6_3-(Aminomethyl)-N-(4-methoxyphenyl)aniline.
- Thermo Fisher Scientific.
Sources
- 1. 3-(aminomethyl)-N-(4-methoxyphenyl)aniline - CAS:1263284-49-6 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. 1263284-49-6_CAS号:1263284-49-6_3-(Aminomethyl)-N-(4-methoxyphenyl)aniline - 化源网 [chemsrc.com]
- 3. 3-Methoxy-N,N-bis(4-methylphenyl)aniline (106614-58-8) for sale [vulcanchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
- 7. Separation of 3-Methoxy-4-methylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. labcompare.com [labcompare.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
Avoiding degradation of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline during reaction workup
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and detailed protocols to address the primary challenge encountered when working with 3-(aminomethyl)-N-(4-methoxyphenyl)aniline: its susceptibility to degradation during reaction workup. As a molecule possessing two distinct amine functionalities—a secondary aromatic amine and a primary benzylic amine—it is particularly prone to oxidative degradation, which can significantly impact yield and purity. This document is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered during the workup and isolation of your target compound.
Q1: My organic layer turned dark brown or purple after quenching the reaction and exposing it to air. What is causing this, and is my product lost?
A: This discoloration is a classic indicator of aniline oxidation.[1] The N-(4-methoxyphenyl)aniline moiety in your molecule is highly susceptible to air oxidation, which forms highly colored quinone-imine type structures and polymeric byproducts.[2][3] This process can be accelerated by trace metal impurities, light, and elevated temperatures. Your product is not necessarily lost, but it is now mixed with these impurities, which can complicate purification. The key is to prevent this from happening in the first place and to remove the colored impurities during purification.
Q2: What is the single most critical precaution to prevent product degradation during the workup?
A: The most effective strategy is to rigorously exclude oxygen.[4][5] Performing all workup steps—from the initial reaction quench to solvent removal—under a positive pressure of an inert gas like nitrogen or argon is paramount.[4] This includes using solvents that have been deoxygenated (degassed) prior to use.[4]
Q3: How can I efficiently separate my amine-containing product from non-basic organic starting materials or byproducts?
A: An acidic wash is the standard and most effective method.[6] By washing your organic layer with a dilute aqueous acid (e.g., 1M HCl), both the primary aminomethyl group and the secondary aniline nitrogen will be protonated, forming water-soluble ammonium salts. These salts will partition into the aqueous layer, leaving non-basic organic impurities behind in the organic layer.
Q4: After the acid wash, my product seems to have vanished from the organic layer. Why?
A: This is the expected and desired outcome of an acidic wash. The protonation of the amine groups makes the molecule ionic and thus highly soluble in the aqueous acid layer. Your product is now in the aqueous phase as a hydrochloride salt. You can recover the "free base" product by carefully neutralizing this acidic aqueous layer with a base.
Q5: What is the best way to recover my product from the aqueous acid layer?
A: To recover your product, you must neutralize the acidic aqueous layer with a base to deprotonate the ammonium salts, rendering the product insoluble in water and extractable back into an organic solvent (like dichloromethane or ethyl acetate). It is often preferable to use a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) and adjust the pH to >9. While strong bases like NaOH can be used, they can sometimes promote side reactions if other sensitive functional groups are present. Always perform this neutralization in an ice bath to control any exotherm.
Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to identifying and resolving specific issues related to the degradation and purification of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline.
Problem 1: Severe Product Discoloration and the Emergence of Multiple Impurity Spots on TLC
-
Symptoms: The crude product, either as a solution or an isolated solid, is intensely colored (dark red, brown, or black). TLC analysis shows a streak of colored impurities or multiple new spots that were not present in the initial reaction mixture.
-
Root Cause Analysis: This is a clear sign of significant oxidative degradation. The aniline functional group is electron-rich, especially with the electron-donating methoxy group, making it easy to oxidize.[4]
-
Corrective Actions & Preventative Measures:
| Corrective Action | Rationale |
| Work Under Inert Gas | Excludes atmospheric oxygen, the primary oxidant. A blanket of nitrogen or argon prevents air from contacting the solution surface.[5] |
| Use Degassed Solvents | Solvents can dissolve a significant amount of oxygen. Bubbling nitrogen or argon through the solvent for 15-20 minutes before use removes dissolved O₂.[4] |
| Perform Workup Rapidly | Minimizes the time the compound is exposed to potentially degrading conditions.[4] |
| Add a Chelating Agent | If metal-catalyzed oxidation is suspected (e.g., from residual metal catalysts), adding a small amount of EDTA during the aqueous wash can sequester these metal ions. |
| Purify via Chromatography | Use column chromatography to separate the desired product from the more polar, colored oxidation byproducts. |
Problem 2: Low Final Yield After Extraction and Purification
-
Symptoms: The isolated mass of the purified product is significantly lower than expected.
-
Root Cause Analysis: Product loss can occur at multiple stages: incomplete extraction from the organic/aqueous phases, irreversible degradation, or physical loss during handling (e.g., due to emulsion formation).
-
Solutions & Optimization Workflow:
The workflow below outlines an optimized, pH-driven extraction process designed to maximize recovery by leveraging the different basicities of the two amine groups. The primary aminomethyl group is significantly more basic (pKa ≈ 9-10) than the secondary aniline nitrogen (pKa ≈ 4-5). This difference, however, is often not large enough for a practical selective extraction, so a full extraction of both amines is typically recommended.
Caption: pH-controlled extraction workflow.
Detailed Experimental Protocols
Protocol 1: General Workup Under Inert Atmosphere
This protocol assumes your reaction is complete and you are ready to isolate the crude product.
-
Preparation: Ensure all glassware is dry. Prepare degassed versions of your extraction solvent (e.g., ethyl acetate) and deionized water by bubbling nitrogen through them for 20 minutes.
-
Inert Gas Setup: Assemble your separatory funnel and flasks under a positive pressure of nitrogen or argon. A gas bubbler can help monitor the flow.[4]
-
Reaction Quench: Cool the reaction mixture to 0 °C in an ice bath. Slowly add degassed water or a specified quenching agent while stirring.
-
Extraction: Transfer the quenched mixture to the separatory funnel. Add a portion of degassed ethyl acetate and shake vigorously. Allow the layers to separate.
-
Acid Wash: Drain the organic layer into a flask. Extract the aqueous layer two more times with degassed ethyl acetate. Combine all organic layers and wash them with 1M HCl (degassed). As described previously, your product will move into the aqueous HCl layer.[6]
-
Product Recovery: Separate the acidic aqueous layer containing your product. Cool it to 0 °C, add fresh organic solvent (e.g., dichloromethane), and slowly add a saturated solution of NaHCO₃ until the pH is basic (confirm with pH paper).
-
Final Extraction & Drying: Extract the now-basic aqueous layer three times with dichloromethane. Combine these organic extracts, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
Anilines can be challenging to purify on silica gel due to their basicity, which can cause tailing. This can be mitigated by pre-treating the eluent.
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
-
Eluent Selection: A gradient system of heptane/ethyl acetate is a good starting point. To prevent peak tailing, add 0.5-1% triethylamine (Et₃N) to the eluent mixture.
-
Slurry Preparation: Prepare a slurry of your crude product by adsorbing it onto a small amount of silica gel.
-
Column Packing & Loading: Pack the column with silica gel in the initial, low-polarity eluent. Carefully load the slurry of your product onto the top of the column.
-
Elution: Run the column, gradually increasing the polarity of the eluent. Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent and triethylamine under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard, cost-effective choice for moderately polar compounds. |
| Mobile Phase | Heptane/Ethyl Acetate + 1% Et₃N | Good polarity range. Et₃N acts as a basic modifier to prevent streaking by competing for acidic sites on the silica. |
| Detection | UV light (254 nm) | The aromatic rings in the molecule are strong UV chromophores. |
| Stain for TLC | Permanganate (KMnO₄) | The amine groups are readily oxidized by KMnO₄, appearing as yellow/brown spots on a purple background. |
Aniline Oxidation Pathway
The diagram below illustrates the general oxidative degradation pathway that leads to colored impurities.
Caption: Generalized pathway for aniline oxidation.
References
-
Workup for Removing Amines. University of Rochester, Department of Chemistry. [Link]
-
How to prevent/minimize rapid air oxidation or arylamine. ResearchGate. [Link]
-
Purification of Aniline. Chempedia - LookChem. [Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. [Link]
-
Purify and dry aniline? Reddit r/chemistry. [Link]
Sources
Technical Support Center: Optimizing Temperature and Reaction Time for Aniline Derivative Synthesis
Welcome to the Technical Support Center for the synthesis of aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting assistance, and frequently asked questions related to the critical parameters of reaction temperature and time. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Introduction: The Critical Interplay of Temperature and Time
The synthesis of aniline and its derivatives is a cornerstone of modern organic chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science.[1][2] However, the success of these syntheses is often dictated by the precise control of reaction temperature and duration. Many common synthetic routes, such as the catalytic hydrogenation of nitroaromatics, are highly exothermic, posing significant safety and selectivity challenges.[3][4] This guide will equip you with the knowledge to navigate these challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so crucial in the synthesis of anilines?
A1: Many common aniline synthesis methods, particularly the catalytic hydrogenation of nitroaromatics, are highly exothermic.[3][4][5] The hydrogenation of nitrobenzene, for instance, releases a significant amount of heat.[3][5] Failure to effectively manage this heat can lead to a rapid increase in temperature, known as a thermal runaway. This can cause dangerous pressure build-up, side reactions, and in severe cases, explosions.[3] Proper temperature control is essential for ensuring the safety of the experiment, maximizing the yield of the desired aniline product, and minimizing the formation of impurities.[3]
Q2: How does elevated temperature affect the selectivity and yield of aniline derivative synthesis?
A2: Elevated temperatures can negatively impact the selectivity of the reaction, leading to the formation of unwanted byproducts.[4] For instance, in the hydrogenation of nitrobenzene, higher temperatures (e.g., >100 °C) can promote over-hydrogenation of aniline, reducing the overall yield of the desired product.[4][6] In other reactions, such as N-alkylation, higher temperatures can favor the formation of di-alkylated or C-alkylated products over the desired mono-N-alkylated aniline.[4][7]
Q3: What are the primary methods for synthesizing anilines, and which are most prone to strong exothermic reactions?
A3: The most prevalent industrial method is the catalytic hydrogenation of nitroaromatics (e.g., nitrobenzene) due to its high efficiency and atom economy.[3] This method is notoriously exothermic.[3] Another common laboratory-scale method is the reduction of nitro compounds using metals in acidic media, such as tin and hydrochloric acid.[3] This reaction also generates considerable heat.[3] Palladium-catalyzed reactions like the Buchwald-Hartwig amination, while generally less exothermic than nitro group reductions, still require careful thermal management.[3]
Q4: What are the initial signs of a thermal runaway reaction during aniline synthesis?
A4: The initial signs of a thermal runaway include a sudden and rapid increase in the reaction temperature that is difficult to control with standard cooling methods.[3] You may also observe a rapid increase in pressure within the reaction vessel. Visually, you might see vigorous, uncontrolled boiling or a change in the reaction mixture's color or viscosity.[3]
Q5: How does reaction time impact the purity and yield of my product?
A5: Reaction time is a critical variable that can significantly affect both the yield and purity of your synthesized product. While a longer reaction time may lead to a higher yield of the desired product, it can also result in the formation of more byproducts, thereby reducing purity.[8] It is crucial to monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time where the starting material is consumed, and byproduct formation is minimal.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield and/or Poor Selectivity
Symptoms:
-
The final product yield is significantly lower than expected.
-
Analysis (e.g., NMR, GC-MS) shows a high percentage of byproducts.[4]
Possible Causes & Solutions:
-
Cause: The reaction temperature is too high, promoting side reactions.[4]
-
Cause: Inefficient heat dissipation, leading to localized "hot spots" in the reactor.
-
Solution: Improve stirring to ensure homogenous temperature distribution. For larger-scale reactions, consider using a reactor with a cooling jacket or an internal cooling coil.[4]
-
-
Cause: The rate of reagent addition is too fast, causing a rapid exotherm.
-
Solution: Add reagents, especially strong oxidants or reactants in highly exothermic steps, dropwise or via a syringe pump to control the rate of heat generation.[4]
-
-
Cause: Incomplete reaction due to insufficient reaction time.
-
Solution: Monitor the reaction progress by TLC or HPLC and continue the reaction until the starting material is consumed.[9]
-
Issue 2: Formation of Tarry or Polymeric Byproducts
Symptoms:
-
The reaction mixture becomes dark and viscous.
-
The desired product is difficult to isolate.
Possible Causes & Solutions:
-
Cause: A thermal runaway has occurred.
-
Solution: For future experiments, implement stricter temperature control measures. This includes pre-cooling the reaction vessel, using an ice bath, and adding reagents portion-wise or at a much slower rate.[4]
-
-
Cause: Oxidation of the aniline product.
-
Solution: Aniline is susceptible to oxidation, which can lead to the formation of colored polymeric byproducts. It is recommended to work under an inert atmosphere (e.g., Nitrogen or Argon) and to purify the product promptly after the reaction. In some cases, isolating the aniline as a hydrochloride salt can improve its stability.
-
Issue 3: The Reaction is Sluggish or Does Not Initiate
Symptoms:
-
No discernible product formation after a reasonable amount of time.
Possible Causes & Solutions:
-
Cause: The reaction temperature is too low.
-
Solution: Gradually increase the reaction temperature while carefully monitoring for any signs of an exothermic reaction. Some reactions, like the Buchwald-Hartwig amination, often require heating to proceed at a reasonable rate.
-
-
Cause: Catalyst deactivation.
-
Solution: If using a catalyst like Palladium on carbon (Pd/C), ensure its activity has not diminished. Use a fresh catalyst if necessary.[9] For palladium-catalyzed cross-coupling reactions, ensure the reaction is performed under a strictly inert atmosphere to prevent oxygen contamination of the catalyst.[3]
-
-
Cause (for metal-acid reductions): The metal surface may be passivated.
-
Solution: In reactions like the reduction of nitrobenzene with tin and HCl, ensure the tin is activated, for example, by pre-treating with concentrated HCl to remove any passivating oxide layer.
-
Data Summary Tables
Table 1: Recommended Temperature Ranges for Common Aniline Synthesis Methods
| Synthesis Method | Typical Temperature Range (°C) | Key Considerations |
| Catalytic Hydrogenation of Nitroaromatics | 60 - 100[4][6] | Highly exothermic; requires careful heat management. Higher temperatures can lead to over-hydrogenation. |
| Buchwald-Hartwig Amination | 80 - 110 | Requires an inert atmosphere. Temperature optimization is crucial for catalyst stability and reaction rate. |
| Reduction with Sn/HCl | Room Temperature to Gentle Heating | The reaction is exothermic and may require initial heating to start, followed by cooling to control the rate. |
| Diazotization | 0 - 5[4] | Diazonium salts are unstable at higher temperatures and can decompose. |
| N-Alkylation | Varies (e.g., 573-673 K for vapor phase)[7] | Higher temperatures can favor di-alkylation over mono-alkylation. |
Table 2: Impact of Temperature on Aniline Selectivity in Nitrobenzene Hydrogenation
| Catalyst | Temperature (°C) | Aniline Selectivity (%) | Reference |
| 5 wt % Pd/Al₂O₃ | 60 | 88 | [5][6] |
| 5 wt % Pd/Al₂O₃ | 180 | 35 | [5][6] |
| 0.3 wt % Pd/Al₂O₃ | 60 | 97 | [5][6] |
| 0.3 wt % Pd/Al₂O₃ | 180 | 68 | [5][6] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Nitrobenzene
-
Setup: Place a stirring bar and the palladium on carbon catalyst (e.g., 5-10 wt%) in a hydrogenation vessel.
-
Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Solvent and Substrate Addition: Add a suitable solvent (e.g., ethanol or ethyl acetate) followed by the nitrobenzene substrate.
-
Hydrogenation: Purge the vessel with hydrogen gas and then pressurize to the desired pressure.
-
Temperature Control: Heat the reaction mixture to the target temperature (e.g., 60-80 °C) while stirring vigorously. Monitor the internal temperature closely.
-
Monitoring: Track the reaction progress by measuring hydrogen uptake or by analyzing aliquots via GC-MS or TLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. The aniline product can then be isolated from the filtrate by removing the solvent under reduced pressure and purified further by distillation or chromatography.
Protocol 2: Buchwald-Hartwig Amination
-
Setup: To an oven-dried flask, add the aryl halide, the amine, a palladium catalyst, a phosphine ligand, and a base under an inert atmosphere.
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes or by using a freeze-pump-thaw cycle.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield in Aniline Synthesis
Caption: A troubleshooting workflow for addressing low yields in aniline derivative synthesis.
References
- Technical Support Center: Managing Exothermic Reactions in Aniline Synthesis. Benchchem.
- identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. Benchchem.
- Managing reaction temperature for stable aniline derivative synthesis. Benchchem.
-
Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. ACS Publications. Available at: [Link]
- Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols. Benchchem.
-
Optimization of the conditions for the synthesis of aniline. ResearchGate. Available at: [Link]
- optimization of reaction conditions for aniline synthesis. Benchchem.
-
Effect of reaction temperature on aniline conversion and product... ResearchGate. Available at: [Link]
-
(PDF) Study of aniline polymerization reactions through the particle size formation in acidic and neutral medium. ResearchGate. Available at: [Link]
-
Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. PMC. Available at: [Link]
-
How does reaction time impact synthetic product purity and yield? Biotage. Available at: [Link]
-
Aniline and Its Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of 3-(Aminomethyl)-N-(4-methoxyphenyl)aniline and Its Positional Isomers
Introduction: The Critical Role of Positional Isomerism in Drug Discovery
In the landscape of medicinal chemistry, the precise spatial arrangement of functional groups within a molecule is a paramount determinant of its biological activity, physicochemical properties, and overall suitability as a therapeutic agent. Positional isomers, compounds sharing the same molecular formula but differing in the location of substituents on a core scaffold, often exhibit remarkably divergent pharmacological profiles. The seemingly subtle shift of a functional group can profoundly alter a molecule's interaction with its biological target, affect its absorption, distribution, metabolism, and excretion (ADME) properties, and influence its toxicity.
This guide presents a comprehensive framework for the comparative analysis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline and its key positional isomers. This substituted diphenylamine structure serves as a valuable model for illustrating the impact of isomeric variations. The parent compound, with its aminomethyl and methoxy substituents, possesses functionalities that can engage in various biological interactions, including hydrogen bonding and hydrophobic interactions. By systematically relocating these groups, we can probe the structure-activity relationships (SAR) that govern the molecule's performance.
This document is intended for researchers, scientists, and drug development professionals. It provides not just a series of protocols, but a validated, logical workflow for synthesizing, characterizing, and evaluating these compounds. We will delve into the causality behind experimental choices, ensuring a robust and reproducible analytical cascade.
I. The Isomers of Interest
The primary compound for our analysis is 3-(aminomethyl)-N-(4-methoxyphenyl)aniline (CAS: 1263284-49-6)[1]. To conduct a thorough comparative analysis, we will focus on the synthesis and evaluation of this compound alongside four key positional isomers, which allow for the systematic assessment of the placement of both the aminomethyl and methoxy groups.
-
Isomer 1 (ortho-aminomethyl): 2-(aminomethyl)-N-(4-methoxyphenyl)aniline
-
Isomer 2 (para-aminomethyl): 4-(aminomethyl)-N-(4-methoxyphenyl)aniline
-
Isomer 3 (ortho-methoxy): 3-(aminomethyl)-N-(2-methoxyphenyl)aniline
-
Isomer 4 (meta-methoxy): 3-(aminomethyl)-N-(3-methoxyphenyl)aniline
II. Synthetic Strategy: A Unified Approach via Reductive Amination
A robust and versatile method for the synthesis of these target compounds is a two-step reductive amination. This approach offers high yields and accommodates a variety of functional groups, making it ideal for creating a small library of isomers. The general pathway involves the reaction of a substituted aniline with a corresponding substituted benzaldehyde to form an imine, which is then reduced to the target secondary amine.
Caption: Synthetic workflow for the target compounds.
Detailed Experimental Protocol: Synthesis of 3-(Aminomethyl)-N-(4-methoxyphenyl)aniline
This protocol provides a representative procedure. The specific starting materials will be varied to produce each of the five target isomers.
Step 1: Synthesis of N-(4-methoxyphenyl)-3-cyanobenzylamine
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 3-formylbenzonitrile (1.0 eq) and 4-methoxyaniline (p-anisidine) (1.0 eq) in methanol (50 mL).
-
Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the imine formation.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Reduction: Cool the flask in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Quenching: After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours. Slowly add distilled water to quench the excess NaBH₄.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Nitrile to the Primary Amine
-
Reactant Preparation: Dissolve the purified N-(4-methoxyphenyl)-3-cyanobenzylamine from Step 1 in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (1.0 M, 2.0 eq).
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser work-up).
-
Filtration and Extraction: Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate and extract the residue with ethyl acetate.
-
Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 3-(aminomethyl)-N-(4-methoxyphenyl)aniline.
III. Physicochemical Characterization
Accurate characterization is essential to confirm the identity, purity, and key physical properties of each synthesized isomer.
Standard Characterization Workflow
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C-O, aromatic C-H).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Melting Point (MP): To determine the melting range, which is a key physical property and indicator of purity.
-
LogP Determination: To quantify the lipophilicity of the compound, a critical parameter for predicting membrane permeability and overall ADME properties. This can be determined experimentally (e.g., shake-flask method) or calculated using computational models.
Anticipated Physicochemical Properties
| Property | 3-(aminomethyl)-N-(4-methoxyphenyl)aniline (Parent) | Isomer 1 (ortho-amino) | Isomer 2 (para-amino) | Isomer 3 (ortho-methoxy) | Isomer 4 (meta-methoxy) |
| Molecular Formula | C₁₄H₁₆N₂O | C₁₄H₁₆N₂O | C₁₄H₁₆N₂O | C₁₄H₁₆N₂O | C₁₄H₁₆N₂O |
| Molecular Weight | 228.29 | 228.29 | 228.29 | 228.29 | 228.29 |
| Predicted LogP | ~2.5 | ~2.4 | ~2.5 | ~2.6 | ~2.6 |
| Melting Point (°C) | To be determined | To be determined | To be determined | To be determined | To be determined |
| ¹H NMR Shifts (ppm) | To be determined | To be determined | To be determined | To be determined | To be determined |
| Purity (HPLC %) | To be determined | To be determined | To be determined | To be determined | To be determined |
Note: Predicted LogP values are estimates. Experimental determination is required for accurate comparison.
IV. Comparative Performance Evaluation: Biological and Chemical Activity
To understand the functional consequences of isomeric variations, a panel of bioassays is required. Based on the known activities of aniline and diphenylamine derivatives, we propose two key assays: an antioxidant activity assay and an antiproliferative assay.
A. DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at ~517 nm. [1][2] Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare stock solutions of each isomer (e.g., 1 mg/mL) in methanol or DMSO. Create a series of dilutions from the stock solution.
-
Assay: In a 96-well plate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol/DMSO and 100 µL of the DPPH solution. A blank well should contain 100 µL of the sample dilution and 100 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Read the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration of the isomer required to scavenge 50% of the DPPH radicals).
B. MTT Assay (Antiproliferative Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used to measure cytotoxicity and cell proliferation. [3][4] Protocol:
-
Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of each isomer (prepared by diluting stock solutions in culture media). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration of the isomer that causes 50% inhibition of cell growth).
Anticipated Biological Activity
This table provides a template for summarizing the results from the biological assays.
| Isomer | Antioxidant Activity (DPPH IC₅₀, µM) | Antiproliferative Activity (MTT IC₅₀, µM) |
| Parent Compound | To be determined | To be determined |
| Isomer 1 (ortho-amino) | To be determined | To be determined |
| Isomer 2 (para-amino) | To be determined | To be determined |
| Isomer 3 (ortho-methoxy) | To be determined | To be determined |
| Isomer 4 (meta-methoxy) | To be determined | To be determined |
| Reference Control (e.g., Ascorbic Acid/Doxorubicin) | Known Value | Known Value |
V. Structure-Activity Relationship (SAR) Analysis
The data gathered from the physicochemical and biological characterization will enable a detailed SAR analysis. The goal is to correlate specific structural features with observed properties and activities.
Caption: Key structural considerations for the SAR analysis.
Expected Trends and Insights:
-
Aminomethyl Group Position:
-
Basicity and Interaction: The position of the basic aminomethyl group will likely influence the molecule's pKa and its ability to form salt bridges or hydrogen bonds with biological targets.
-
Steric Effects: An ortho-aminomethyl group (Isomer 1) may introduce steric hindrance that could either prevent or lock in a favorable binding conformation, depending on the target's topology.
-
Reactivity: The proximity of the amino group to the diphenylamine nitrogen could influence its electronic properties and antioxidant potential.
-
-
Methoxy Group Position:
-
Electronic Effects: The methoxy group is an electron-donating group. Its position (ortho, meta, or para) will differentially affect the electron density of the aromatic ring through resonance and inductive effects. A para-methoxy group (Parent, Isomers 1 & 2) provides the strongest electron-donating effect via resonance, which could enhance antioxidant activity by stabilizing a radical cation intermediate.
-
Lipophilicity and Metabolism: The position of the methoxy group can influence the molecule's overall lipophilicity (LogP) and its susceptibility to metabolic demethylation by cytochrome P450 enzymes. An ortho-methoxy group (Isomer 3) might sterically hinder interactions with metabolizing enzymes.
-
VI. Conclusion
This guide outlines a systematic and scientifically rigorous approach to the comparative analysis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline and its positional isomers. By following the detailed protocols for synthesis, characterization, and performance evaluation, researchers can generate high-quality, reproducible data. The subsequent SAR analysis will provide critical insights into how subtle changes in molecular architecture dictate function. This foundational knowledge is indispensable for the rational design of novel drug candidates, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The principles and workflows described herein are broadly applicable to the study of other isomeric series, serving as a robust template for investigation in the field of drug discovery and development.
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A Comparative Guide to Purity Validation: Quantitative NMR for 3-(aminomethyl)-N-(4-methoxyphenyl)aniline
For researchers, scientists, and professionals in drug development, the purity of a pharmaceutical intermediate like 3-(aminomethyl)-N-(4-methoxyphenyl)aniline is not a trivial detail—it is the bedrock of safety, efficacy, and reproducibility for the final Active Pharmaceutical Ingredient (API). Establishing an accurate, reliable, and absolute purity value is a critical step in the quality control pipeline. While chromatographic techniques have long been the workhorse for purity assessment, they often provide a relative measure, known as chromatographic purity, which can be misleading.[1][2]
This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—a primary analytical method—against traditional chromatographic techniques for the purity determination of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline. We will explore the fundamental principles that make qNMR a superior choice for absolute purity assessment, provide a detailed experimental protocol, and present a data-driven comparison to guide your selection of the most appropriate analytical methodology.
The Principle of Absolute Quantification: Why qNMR Excels
Unlike chromatographic methods where the detector's response can vary significantly between the analyte and its impurities, NMR spectroscopy is founded on a direct and universal principle: the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1][3][4] This inherent quantitative nature allows qNMR to function as a primary ratio method, enabling the determination of an analyte's absolute purity by co-dissolving it with a certified internal standard of known purity and concentration.[4][5]
This approach bypasses the need for analyte-specific impurity reference standards, which are often costly and difficult to synthesize.[6] Furthermore, qNMR can detect and quantify a broad range of impurities, including those that lack a UV chromophore or are non-volatile, which might otherwise be missed by HPLC-UV or GC, respectively.[1][7] This makes qNMR an orthogonal and more comprehensive tool for true mass-based purity assessment.[7][8]
Experimental Protocol: qNMR Purity of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline
This protocol is designed to adhere to the validation principles outlined in regulatory guidelines such as ICH Q2(R1) and USP General Chapter <1225>.[9][10][11][12]
Selection of Internal Standard and Solvent
The causality behind this choice is paramount for accuracy. The internal standard must be:
-
Chemically Inert: It must not react with the analyte or solvent.[3][13]
-
High Purity: A certified reference material (CRM) with traceability (e.g., to NIST) is required.[13][14][15]
-
Soluble: Must completely dissolve in the chosen deuterated solvent along with the analyte.[16][17]
-
Spectrally Simple: Ideally, it should have one or a few sharp signals in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.[13][15]
For 3-(aminomethyl)-N-(4-methoxyphenyl)aniline (MW: 228.29 g/mol )[18], Maleic acid is an excellent choice. Its two olefinic protons appear as a sharp singlet around 6.2-6.3 ppm in DMSO-d₆, a region typically clear for aromatic amines. DMSO-d₆ is selected for its excellent solvating power for a wide range of organic molecules.[15]
Sample Preparation (Triplicate)
Precise weighing is a critical source of measurement uncertainty and must be performed using a calibrated microbalance.[13][14]
-
Accurately weigh approximately 15 mg of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline into a clean, dry vial. Record the weight to at least 0.01 mg.
-
Accurately weigh approximately 5 mg of certified Maleic acid (Internal Standard) into the same vial. Record the weight. The goal is to achieve a near 1:1 molar ratio to optimize integration accuracy.[3][13]
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution using a vortex mixer. A clear, homogenous solution is mandatory for accurate results.[3][17]
-
Transfer the solution to a high-quality 5 mm NMR tube.
NMR Data Acquisition
Acquisition parameters must be set for quantification, not just structural elucidation. This is a non-negotiable step for trustworthy data.
-
Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.[3]
-
Pulse Program: A simple, single-pulse program (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent) with a 90° pulse is recommended.[3][14]
-
Recycle Delay (D1): This is the most critical parameter. Set D1 to at least 5-7 times the longest T1 (spin-lattice relaxation time) of any proton of interest (both analyte and standard). A conservative value of 30-60 seconds is often used to ensure full relaxation, preventing signal saturation and inaccurate integration.[3][13]
-
Number of Scans (NS): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.[5]
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts.[3]
Data Processing and Purity Calculation
-
Apply a small line broadening factor (e.g., 0.3 Hz) to the FID to improve S/N.
-
Perform careful manual phasing and baseline correction across the entire spectrum. Automated routines are often insufficient for high-accuracy qNMR.[14]
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte. For 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, the singlet from the methoxy (-OCH₃) group is an ideal candidate.
-
Integrate the singlet from the maleic acid internal standard.
-
Calculate the purity using the following formula[3][4]:
Purity (analyte, %w/w) = (I_a / N_a) * (N_s / I_s) * (M_a / M_s) * (m_s / m_a) * P_s
Where:
-
I_a, I_s : Integral areas for the analyte and standard.
-
N_a, N_s : Number of protons for the integrated signals of the analyte (e.g., 3 for -OCH₃) and standard (2 for maleic acid).
-
M_a, M_s : Molar masses of the analyte and standard.
-
m_a, m_s : Masses of the analyte and standard.
-
P_s : Certified purity of the internal standard.
-
Workflow for qNMR Purity Determination
Caption: Workflow for absolute purity determination by qNMR.
Comparison: qNMR vs. Chromatographic Methods
The choice of analytical technique should be data-driven and fit for purpose. While HPLC and GC are invaluable for separating complex mixtures and quantifying known impurities with available standards, qNMR offers a more direct and absolute measure of the primary component's purity.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Principle | Absolute Quantification. Primary method based on the universal signal response per nucleus.[4][5] | Relative Quantification. Based on detector response, which varies for different compounds.[1] | Relative Quantification. Based on detector response, which varies for different compounds. |
| Reference Standard | Requires a single, unrelated Certified Internal Standard of known purity.[19] | Requires a well-characterized reference standard of the analyte itself for assay; requires specific standards for each impurity to be accurately quantified. | Requires a well-characterized reference standard of the analyte itself for assay; requires specific standards for each impurity to be accurately quantified. |
| Purity Measurement | Measures absolute purity (mass fraction) of the analyte directly.[7] | Measures "chromatographic purity" (area %). Can overestimate purity by missing non-chromophoric or non-eluting impurities.[1] | Measures "chromatographic purity" (area %). Can miss non-volatile impurities. |
| Method Development | Relatively fast. Focus is on finding a suitable solvent/standard system and optimizing acquisition parameters.[1] | Can be time-consuming, requiring optimization of column, mobile phase, gradient, and detector settings. | Can be time-consuming, requiring optimization of column, temperature program, and inlet/detector parameters. |
| Sample Analysis | Non-destructive; the sample can be recovered for further analysis.[5] | Destructive. | Destructive. |
| Universality | Nearly universal for any soluble organic molecule containing the target nucleus (e.g., ¹H).[7] | Limited to compounds with a chromophore for UV detection. Other detectors (e.g., CAD, ELSD) have non-linear responses.[1] | Limited to volatile and thermally stable compounds (or those that can be derivatized).[20] |
| Limitations | Lower sensitivity compared to chromatography; potential for signal overlap in complex mixtures.[3][5] | Inaccurate quantification without specific response factors for each impurity; may not detect all impurities. | Analyte must be thermally stable; derivatization can add complexity and error.[20] |
| Regulatory Standing | Recognized as a primary analytical method by pharmacopeias (e.g., USP <761>).[1][4] | The most common method for purity and impurity testing in pharmaceutical QC.[21] | Commonly used for residual solvent analysis and purity of volatile substances.[22] |
Conclusion
For establishing a metrologically traceable, absolute purity value for a critical pharmaceutical intermediate like 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, quantitative NMR is the superior methodology . Its foundation as a primary analytical technique provides a direct, accurate, and comprehensive assessment of purity that is often orthogonal to and more reliable than the relative "area percent" purity reported by chromatographic methods.[7][8]
While HPLC and GC remain indispensable tools for impurity profiling and separation, qNMR should be the method of choice for the definitive assignment of purity to reference standards and key intermediates. By integrating qNMR into your analytical workflow, you build a foundation of analytical trust and scientific integrity, ensuring the quality and reliability of your drug development pipeline.
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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<1225> VALIDATION OF COMPENDIAL PROCEDURES. U.S. Pharmacopeia (via archive). [Link]
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A Senior Application Scientist's Guide to the Biological Activity of N-aryl Aminomethylaniline Derivatives
Welcome to an in-depth exploration of N-aryl aminomethylaniline derivatives, a class of compounds demonstrating significant therapeutic potential across various research domains. This guide is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of the biological activities of these derivatives, supported by experimental data and methodological insights. Our focus is to provide a clear, objective comparison to aid in your research and development endeavors.
Introduction: The Versatile Scaffold of N-aryl Aminomethylaniline
N-aryl aminomethylaniline derivatives are characterized by a core structure featuring an aniline ring substituted with an aminomethyl group, which in turn is linked to an aryl moiety. This versatile scaffold allows for extensive structural modifications, leading to a wide array of biological activities. The ability to readily alter the substituents on both the aniline and the N-aryl rings has made these compounds a prime target for medicinal chemists aiming to fine-tune their pharmacological profiles. The exploration of these derivatives has revealed promising candidates for anticancer, antimicrobial, and anti-inflammatory agents.
The fundamental rationale behind the synthesis of diverse N-aryl aminomethylaniline libraries lies in the principles of structure-activity relationship (SAR) studies. By systematically modifying the electronic and steric properties of the substituents, researchers can probe the molecular interactions with biological targets, thereby optimizing potency and selectivity. This guide will delve into specific examples, comparing their efficacy and highlighting the structural features crucial for their biological function.
Comparative Analysis of Biological Activities
The biological potential of N-aryl aminomethylaniline derivatives is vast. Here, we compare their performance in three key therapeutic areas: oncology, microbiology, and inflammation.
Anticancer Activity: Targeting Cellular Proliferation
Several N-aryl aminomethylaniline derivatives have emerged as potent anticancer agents. Their mechanism of action often involves the inhibition of key enzymes or receptors crucial for cancer cell survival and proliferation.
A notable class of these compounds includes N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives. Research has shown that these molecules can act as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. For instance, one of the most potent compounds in a synthesized series, compound 5a , demonstrated an IC50 value of 0.98 ± 0.06 μM against CDK2/cyclin E. This inhibition of CDK2 disrupts the normal progression of the cell cycle, leading to apoptosis in cancer cells. The antiproliferative activity of this compound was further confirmed against MCF-7 and B16-F10 cancer cell lines, with IC50 values of 1.88 ± 0.11 and 2.12 ± 0.15 μM, respectively.
Similarly, imamine-1,3,5-triazine derivatives have shown significant anticancer activity, particularly against triple-negative breast cancer cells (MDA-MB-231). Compounds 4f and 4k from this series exhibited potent anti-proliferative activity with IC50 values of 6.25 μM and 8.18 μM, respectively, surpassing the efficacy of the established drug imatinib (IC50 = 35.50 μM). Further investigations revealed that compound 4f also inhibits migration, invasion, and adhesion of MDA-MB-231 cells, highlighting its potential as a multifaceted anticancer agent.
The following table summarizes the anticancer activity of selected N-aryl aminomethylaniline derivatives.
| Compound Class | Derivative | Target/Cell Line | IC50 (μM) | Reference |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | 5a | CDK2/cyclin E | 0.98 ± 0.06 | |
| MCF-7 | 1.88 ± 0.11 | |||
| B16-F10 | 2.12 ± 0.15 | |||
| Imamine-1,3,5-triazine | 4f | MDA-MB-231 | 6.25 | |
| 4k | MDA-MB-231 | 8.18 | ||
| Imatinib (Control) | MDA-MB-231 | 35.50 |
Diagram: Generalized Synthetic Pathway
The synthesis of these derivatives often follows a convergent approach, allowing for the introduction of diverse aryl groups.
Caption: A generalized synthetic scheme for N-aryl aminomethylaniline derivatives.
Antimicrobial Activity: Combating Pathogenic Microbes
The structural versatility of N-aryl aminomethylaniline derivatives also lends itself to the development of novel antimicrobial agents. The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
For example, a series of N-alkyl and N-aryl piperazine derivatives, which can be considered a subclass of N-aryl aminomethylanilines, have been synthesized and evaluated for their antimicrobial properties.[1] These compounds showed significant activity against a panel of bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli.[1] While the specific minimum inhibitory concentrations (MICs) are not detailed in the abstract, the study highlights that these derivatives are generally more effective against bacteria than fungi.[1]
Another study on N-arylpyrrole derivatives demonstrated their potential as broad-spectrum antimicrobial agents.[2] Compounds Vb , Vc , and Ve from this series were found to be more potent than the standard antibiotic levofloxacin against methicillin-resistant Staphylococcus aureus (MRSA), with a MIC value of 4 µg/mL compared to 8 µg/mL for levofloxacin.[2] Compound Vc also showed activity against Gram-negative bacteria such as E. coli and K. pneumoniae.[2]
The following table summarizes the antimicrobial activity of selected derivatives.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-arylpyrrole | Vb | MRSA | 4 | [2] |
| Vc | MRSA | 4 | [2] | |
| Ve | MRSA | 4 | [2] | |
| Levofloxacin (Control) | MRSA | 8 | [2] |
Diagram: Experimental Workflow for Antimicrobial Screening
The evaluation of antimicrobial activity typically follows a standardized workflow.
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of many diseases, and N-aryl aminomethylaniline derivatives have shown promise in modulating inflammatory responses. Their mechanisms can involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the suppression of inflammatory signaling pathways.
A large series of N-arylanthranilic acids, which are structurally related to N-aryl aminomethylanilines, have demonstrated significant anti-inflammatory activity.[3] This research led to the development of clinically used non-steroidal anti-inflammatory drugs (NSAIDs) such as flufenamic acid, mefenamic acid, and meclofenamic acid.[3] The activity of these compounds is primarily attributed to their ability to inhibit COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.
More recent studies on N-benzylideneaniline derivatives have identified them as potential inhibitors of Toll-like receptor 2 (TLR2), a key receptor in the innate immune system that triggers inflammatory responses.[4] The optimized compound SMU-A0B13 showed potent inhibitory activity against TLR2 with an IC50 of 18.21 ± 0.87 μM.[4] This compound was also shown to downregulate inflammatory cytokines such as TNF-α and nitric oxide (NO), further supporting its anti-inflammatory potential.[4]
Diagram: Simplified TLR2 Signaling Pathway
The inhibition of TLR2 can block downstream inflammatory signaling.
Caption: Simplified Toll-like receptor 2 (TLR2) signaling pathway and the point of inhibition by N-benzylideneaniline derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides an overview of the key experimental methodologies.
MTT Assay for Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the N-aryl aminomethylaniline derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a stock solution of the N-aryl aminomethylaniline derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
N-aryl aminomethylaniline derivatives represent a highly promising and versatile class of compounds with a broad spectrum of biological activities. The ability to systematically modify their structure allows for the fine-tuning of their potency and selectivity against various biological targets. The comparative analysis presented in this guide highlights their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Future research in this area should focus on several key aspects:
-
Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the observed biological activities will be crucial for rational drug design and optimization.
-
In Vivo Efficacy and Toxicity: Promising candidates identified in vitro must be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Combinatorial Approaches: Exploring the synergistic effects of these derivatives with existing drugs could lead to more effective therapeutic strategies.
-
Development of More Selective Agents: Further refinement of the N-aryl aminomethylaniline scaffold could yield compounds with higher selectivity for their intended targets, thereby reducing off-target effects and potential toxicity.
By continuing to explore the vast chemical space of N-aryl aminomethylaniline derivatives, the scientific community is well-positioned to uncover novel therapeutic agents to address a range of unmet medical needs.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(aminomethyl)-N-(4-methoxyphenyl)aniline
Introduction
3-(aminomethyl)-N-(4-methoxyphenyl)aniline, with a molecular formula of C14H16N2O[1], is an aromatic amine derivative that serves as a critical intermediate in the synthesis of various high-value compounds, particularly in the pharmaceutical and specialty chemical industries. The purity and impurity profile of such an intermediate directly impacts the quality, safety, and efficacy of the final product. Therefore, robust, accurate, and reliable analytical methods are paramount for its characterization.
This guide provides an in-depth comparison and cross-validation strategy for three common analytical techniques used for the analysis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for cross-validation to ensure method interchangeability and data integrity across different laboratory settings or for different analytical objectives.
Understanding the Analytical Challenge: Potential Impurities
The choice of an analytical method is fundamentally driven by what needs to be separated and quantified. The potential impurities in 3-(aminomethyl)-N-(4-methoxyphenyl)aniline are typically related to its synthesis pathway. A plausible synthetic route, such as the reductive amination of 3-formyl-N-(4-methoxyphenyl)aniline or a related coupling reaction, can introduce several process-related impurities.
Potential Impurity Classes:
-
Unreacted Starting Materials: Residual precursors from the synthesis process.
-
Process-Related Impurities: By-products formed during chemical reactions[2].
-
Positional Isomers: Isomeric forms of the main compound that may be difficult to separate[3].
-
Degradation Products: Impurities formed through oxidation, hydrolysis, or polymerization upon storage[2].
A successful analytical method must be specific enough to resolve the parent compound from all known and potential impurities.
Comparative Analysis of Key Methodologies
We will now explore the operational principles and practical considerations for HPLC-UV, LC-MS/MS, and GC-MS. The selection of a particular method is a balance between the required sensitivity, selectivity, and the intended application (e.g., routine quality control vs. trace-level impurity identification).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the quintessential technique for quality control in the pharmaceutical industry due to its robustness, reproducibility, and cost-effectiveness. For a chromophore-containing molecule like 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, UV detection is highly suitable.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is the logical first choice. Its nonpolar nature provides strong retention for the aromatic rings of the analyte.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. An acidic pH, achieved by adding formic or phosphoric acid, is crucial. It protonates the two amine groups on the molecule, ensuring sharp, symmetrical peaks by minimizing interactions with residual silanols on the silica backbone and providing consistent retention[4].
-
Detection: The aromatic structure of the analyte suggests strong UV absorbance. A wavelength of around 254 nm is a common starting point for aromatic compounds. A full UV scan should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Create a calibration curve by serially diluting this stock to concentrations ranging from 1 µg/mL to 200 µg/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as identifying unknown impurities or performing trace-level quantification, LC-MS/MS is the gold standard. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.
Causality of Method Design:
-
Ionization: Electrospray Ionization (ESI) in positive mode is ideal for this molecule. The acidic mobile phase used in HPLC readily protonates the amine groups, making them amenable to ESI, resulting in a strong [M+H]+ signal.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (the [M+H]+ ion of the analyte) is selected, fragmented, and one or more unique product ions are monitored. This provides exceptional selectivity, filtering out noise from the sample matrix[5][6].
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
LC Conditions: The same HPLC conditions as described above can be used, as formic acid is a volatile buffer compatible with mass spectrometry.
-
MS Conditions:
-
Ionization Mode: ESI Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
MRM Transitions: The specific mass transitions for the analyte and any known impurities must be determined by infusing a standard solution. For 3-(aminomethyl)-N-(4-methoxyphenyl)aniline (MW: 228.29), the precursor ion would be m/z 229.3 [M+H]+. Product ions would be determined experimentally.
-
-
Standard Preparation: Due to the high sensitivity, calibration standards are typically prepared in the ng/mL range (e.g., 0.1 ng/mL to 100 ng/mL).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds. However, primary aromatic amines like the target analyte are polar and may exhibit poor peak shape and thermal degradation in a hot GC inlet. Therefore, derivatization is often required.
Causality of Method Design:
-
Derivatization: To increase volatility and thermal stability, the active hydrogens on the amine groups are replaced with a nonpolar group. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy[7]. This step converts the polar -NH2 and -NH- groups into their less polar and more volatile trimethylsilyl (TMS) derivatives.
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms or equivalent), is suitable for separating the derivatized analyte from other components[7].
-
Instrumentation: GC system with a split/splitless injector coupled to a mass spectrometer.
-
Derivatization Protocol:
-
Evaporate 100 µL of the sample solution (in a volatile solvent like methanol) to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA and 50 µL of pyridine (as a catalyst).
-
Cap the vial and heat at 70 °C for 30 minutes[7]. Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 20 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Cross-Validation Strategy
Cross-validation is performed to ensure that different analytical methods provide equivalent and reliable results. This is critical when transferring a method between labs or when a secondary method is used to confirm results from a primary method. The process should be governed by established guidelines such as the ICH Q2(R1) document.
// Connections Dev_HPLC -> Val_HPLC; Dev_LCMS -> Val_LCMS; Dev_GCMS -> Val_GCMS;
{Val_HPLC, Val_LCMS, Val_GCMS} -> Analysis [lhead=cluster_crossval]; Analysis -> Comparison; Comparison -> Equivalence; Equivalence -> Report; } } Caption: Workflow for the cross-validation of analytical methods.
Data Comparison and Discussion
To objectively compare these methods, a set of validation parameters must be assessed for each. The following table summarizes the expected performance characteristics based on the principles discussed.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Principle | UV Absorbance | Mass-to-Charge Ratio | Mass-to-Charge Ratio |
| Specificity | Good; relies on chromatographic separation. | Excellent; relies on both separation and unique mass transitions. | Excellent; relies on separation and mass fragmentation patterns. |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.1 ng/mL | ~10 ng/mL |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Sample Preparation | Simple dilution | Simple dilution | Multi-step (derivatization) |
| Throughput | High | Medium | Low |
| Best For | Routine QC, Assay, Purity | Trace analysis, Impurity ID | Orthogonal method, Volatile impurity analysis |
Expert Insights:
-
For Routine Quality Control: HPLC-UV is the superior choice. Its simplicity, robustness, and high throughput make it ideal for analyzing large numbers of samples for release testing, where the primary goal is to confirm the assay and purity against a specification.
-
For Impurity Identification and Trace Analysis: LC-MS/MS is unmatched. Its sensitivity allows for the detection and quantification of impurities at levels far below what UV can achieve. Its selectivity is crucial for confirming the identity of trace components in complex matrices or during forced degradation studies.
-
As an Orthogonal Method: GC-MS serves as an excellent orthogonal (alternative) method. Because its separation principle (volatility) is fundamentally different from HPLC (polarity/partitioning), it can confirm the purity results and detect impurities that might co-elute with the main peak in the LC system. The drawback is the more complex and time-consuming sample preparation[8][9].
Conclusion
The cross-validation of analytical methods for 3-(aminomethyl)-N-(4-methoxyphenyl)aniline requires a systematic approach grounded in the principles of analytical chemistry and regulatory expectations.
-
HPLC-UV stands out as the primary method for routine quality control due to its robustness and efficiency.
-
LC-MS/MS is the indispensable tool for high-sensitivity applications, such as the characterization of reference standards or in-depth stability studies.[6][10]
-
GC-MS , while requiring more intensive sample preparation, provides an excellent orthogonal confirmation of purity, enhancing the overall confidence in the analytical data package.[5][11]
By developing, validating, and cross-referencing these three techniques, researchers and drug development professionals can build a comprehensive and reliable analytical strategy that ensures the quality and safety of their products from development through to final release.
References
- García-Blic, M. et al. (2007). LC-MS ion maps for the characterization of aniline derivatives in rapeseed oil.
- Dörgerloh, U. et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
- Alwis, U. et al. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. NIH.
- Plater, M. J. et al. (n.d.). Liquid chromatography–mass spectrometry analysis of cationic aniline dyes from the Technical University of Dresden Historical Collection of Dyes. ResearchGate.
- Analytical Method Summaries. (n.d.).
- III Analytical Methods. (n.d.).
- 3-Methoxy-N,N-bis(4-methylphenyl)aniline. Vulcanchem.
- Aniline Impurities and Related Compound. Veeprho.
- Separation of 3-Methoxy-4-methylaniline on Newcrom R1 HPLC column. SIELC Technologies.
- Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives. Benchchem.
- Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA.
- HPLC Analysis of Aniline Homologs on Discovery® C18. Sigma-Aldrich.
- Synthesis method of aniline compound. Google Patents.
- Purity Analysis of 4-(Iminomethyl)aniline: A Comparative Guide to Analytical Techniques. Benchchem.
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
- Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate.
- Determination of Aniline in Soil by ASE/GC-MS. PMC - NIH.
- Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. JOCPR.
- GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals.
- 3-(aminomethyl)-N-(4-methoxyphenyl)aniline. (n.d.).
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- 11. epa.gov [epa.gov]
Introduction: The N-(4-methoxyphenyl)aniline Scaffold and the Quest for Novel Therapeutics
In the landscape of medicinal chemistry, the N-phenylaniline framework serves as a privileged scaffold, forming the core of numerous biologically active compounds. The specific derivative, N-(4-methoxyphenyl)aniline, with its characteristic methoxy group, presents a unique electronic and structural profile that has been exploited in the development of agents targeting a range of diseases. While extensive research exists for this broad class, data on specific analogs such as 3-(aminomethyl)-N-(4-methoxyphenyl)aniline remains limited in publicly accessible literature.
This guide, therefore, pivots to a data-rich series of closely related analogs: N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines . These compounds retain the core N-(4-methoxyphenyl)aniline moiety while incorporating a pyridyl ring and various N-alkyl substituents. A pivotal study has explored these derivatives as a new class of tubulin polymerization inhibitors, revealing potent cytotoxic activity against human tumor cell lines[1]. By synthesizing the findings on these compounds, this guide offers an objective comparison of their in vitro performance, delves into the causality behind their mechanism of action, and provides the detailed experimental frameworks necessary for reproducible research.
Mechanism of Action: Disrupting the Cellular Skeleton
The primary mechanism of action for the N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine series is the inhibition of tubulin polymerization[1]. Tubulin proteins are the fundamental building blocks of microtubules, which are critical components of the cytoskeleton. Microtubules are dynamic structures involved in essential cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape.
By binding to tubulin, these compounds prevent its assembly into microtubules. This disruption of microtubule dynamics is particularly detrimental during mitosis. The cell's inability to form a functional mitotic spindle triggers a cell cycle checkpoint, leading to arrest in the G2/M phase and, ultimately, programmed cell death (apoptosis)[2][3][4][5]. This targeted disruption of a key process in rapidly dividing cells is a well-established strategy in cancer chemotherapy[4].
Caption: Mechanism of tubulin polymerization inhibitors.
Comparative In Vitro Efficacy: A Structure-Activity Relationship (SAR) Analysis
The antitumor potential of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives was evaluated against a panel of four human tumor cell lines: A549 (lung carcinoma), KB (oral carcinoma), KBVIN (vincristine-resistant oral carcinoma), and DU145 (prostate carcinoma). The results, presented as GI₅₀ values (concentration required to inhibit cell growth by 50%), demonstrate a clear structure-activity relationship[1].
The initial hit compound, 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine (1a) , showed promising but modest activity. Researchers hypothesized that its planar conformation, stabilized by an intramolecular hydrogen bond, might limit its potency. To enhance efficacy, they introduced an N-methyl group to create 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine (3a) . This modification was designed to induce a non-planar conformation, which proved to be a successful strategy, significantly boosting cytotoxic activity[1].
Further modifications explored the impact of different N-alkyl groups (R²) on the linker nitrogen.
| Compound ID | R¹ Substituent (Pyridine Ring) | R² Substituent (Linker) | GI₅₀ (μM) vs. A549 | GI₅₀ (μM) vs. KB | GI₅₀ (μM) vs. KBVIN | GI₅₀ (μM) vs. DU145 |
| 1a | 6-Cl, 3-NO₂ | H | 13.5 | 2.40 | 2.91 | 3.51 |
| 3a | 6-Cl, 3-NO₂ | Methyl | 2.20 | 1.55 | 1.83 | 1.94 |
| 4a | 6-Cl, 3-NO₂ | Allyl | 2.45 | 1.81 | 1.96 | 2.05 |
| 4b | 6-Cl, 3-NO₂ | Cyclopentyl | 10.3 | >20 | >20 | 15.6 |
| 4c | 6-Cl, 3-NO₂ | Acetyl | >20 | >20 | >20 | >20 |
| Data synthesized from Hsiao, C.-N., et al. (2015)[1]. |
Key Insights from the Data:
-
N-Alkylation is Crucial: The N-methylated compound 3a is significantly more potent than its N-H counterpart 1a across all cell lines, validating the conformational design strategy[1].
-
Steric Hindrance Matters: A small N-alkyl group like methyl (3a ) or allyl (4a ) is preferred for potent activity. Introducing a bulky N-cyclopentyl group (4b ) or an electron-withdrawing N-acetyl group (4c ) dramatically reduces or abolishes cytotoxicity[1]. This suggests that the size and electronic properties of the substituent at this position are critical for target engagement.
-
Broad-Spectrum Activity: The active compounds demonstrate efficacy against multiple cancer cell types, including a drug-resistant line (KBVIN), highlighting their potential to overcome certain resistance mechanisms.
Experimental Protocols: A Self-Validating System
The following protocols are essential for evaluating the in vitro efficacy of these compounds. The causality behind each step is explained to ensure scientific integrity and reproducibility.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Rationale: Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This provides a quantitative measure of a compound's cytotoxic effect.
Step-by-Step Methodology:
-
Cell Seeding: Plate human tumor cells (e.g., A549, KB) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to each well. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the GI₅₀/IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Tubulin Polymerization Assay
This cell-free assay directly measures the compound's effect on the assembly of purified tubulin into microtubules.
Rationale: This biochemical assay confirms that the observed cytotoxicity is due to direct interaction with the intended molecular target (tubulin), rather than off-target effects. It measures the increase in light scattering or fluorescence as tubulin polymerizes.
Step-by-Step Methodology:
-
Preparation: Resuspend purified bovine brain tubulin in a glutamate-based polymerization buffer on ice.
-
Reaction Mixture: In a 96-well plate, mix the tubulin solution with various concentrations of the test compound or a vehicle control. Add GTP, which is required for polymerization.
-
Initiation & Monitoring: Transfer the plate to a spectrophotometer or fluorometer pre-warmed to 37°C. Monitor the increase in absorbance (at 340 nm) or fluorescence over time as polymerization occurs.
-
Data Analysis: Plot the rate of polymerization against the compound concentration. The concentration that inhibits the polymerization rate by 50% is determined as the IC₅₀.
Conclusion and Future Directions
The comparative analysis of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines demonstrates a promising class of cytotoxic agents acting through tubulin polymerization inhibition[1]. The structure-activity relationship clearly indicates that a non-planar conformation, induced by small N-alkyl substituents on the linker, is key to enhancing in vitro efficacy.
While direct experimental data for 3-(aminomethyl)-N-(4-methoxyphenyl)aniline is not yet available, the insights gained from these closely related analogs provide a strong rationale for its synthesis and evaluation. Future studies should focus on exploring substitutions at the 3-position of the aniline ring to determine if an aminomethyl group can confer or enhance the antiproliferative activity observed in this series. Such investigations will continue to build our understanding of this versatile scaffold and aid in the rational design of novel therapeutics.
References
-
Hsiao, C.-N., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PLoS ONE, 10(4), e0123303. [Link]
-
de Oliveira, R. B., et al. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy, 66(9), e0053122. [Link]
-
Wang, C., et al. (2024). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2286939. [Link]
-
Chen, T., et al. (2013). Synthesis and in Vitro Cytotoxic Evaluation of Novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one Derivatives. Molecular Diversity, 17(3), 435-444. [Link]
-
Wang, C., et al. (2023). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Li, G., et al. (2021). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. European Journal of Medicinal Chemistry, 213, 113175. [Link]
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PubChem. N-(4-Methoxybenzyl)aniline. PubChem Compound Summary for CID 408377. [Link]
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Al-Qaisi, J. A., et al. (2021). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 26(23), 7356. [Link]
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- 5. mdpi.com [mdpi.com]
A Guide to the Structural Landscape of N-(4-methoxyphenyl)aniline Derivatives: A Comparative Analysis of Crystal Packing
This guide provides a comprehensive comparison of the molecular conformation and crystal packing of N-(4-methoxyphenyl)aniline derivatives. We will delve into the subtle interplay of intermolecular forces that govern the supramolecular architecture of these compounds, offering insights for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Significance of Supramolecular Architecture
N-(4-methoxyphenyl)aniline, also known as 4-methoxy-diphenylamine, and its derivatives are prevalent motifs in a wide array of functional organic molecules, including pharmaceuticals, agrochemicals, and materials for optoelectronics. The three-dimensional arrangement of molecules in the solid state, or crystal packing, profoundly influences the physicochemical properties of these compounds, such as solubility, melting point, stability, and bioavailability. A thorough understanding of the intermolecular interactions that dictate this packing is therefore crucial for the rational design of materials with desired properties.
This guide will explore the structural nuances of a series of N-(4-methoxyphenyl)aniline derivatives, elucidating how minor modifications to the molecular structure can lead to significant changes in their crystal packing. We will examine the role of various non-covalent interactions, including hydrogen bonds, C-H...π interactions, and π-π stacking, in directing the self-assembly of these molecules in the crystalline state.
Experimental Methodologies: From Molecule to Crystal Structure
The determination of a crystal structure is a multi-step process that requires careful execution of experimental and computational techniques. Here, we outline the key methodologies employed in the structural analysis of N-(4-methoxyphenyl)aniline derivatives.
Crystal Growth
The journey to elucidating a crystal structure begins with the growth of high-quality single crystals. The choice of crystallization technique is critical and often depends on the solubility and stability of the compound.
Protocol for Slow Evaporation Crystallization:
-
Solvent Selection: Dissolve the N-(4-methoxyphenyl)aniline derivative in a suitable solvent or a mixture of solvents. The ideal solvent is one in which the compound has moderate solubility. Common choices include ethanol, methanol, acetone, and dichloromethane.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound at room temperature or a slightly elevated temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
-
Slow Evaporation: Cover the vial with a perforated parafilm or leave it loosely capped to allow for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Workflow for SC-XRD Data Collection and Structure Refinement:
Figure 2: Molecular structures of the N-(4-methoxyphenyl)aniline derivatives under comparison.
Molecular Conformation
The conformation of N-(4-methoxyphenyl)aniline derivatives is characterized by the torsion angles between the phenyl rings and the bridging amine group. These molecules are generally not planar, adopting a twisted conformation to relieve steric hindrance.
Crystal Packing and Intermolecular Interactions
The supramolecular assembly of these derivatives is dictated by a balance of various intermolecular forces.
Table 1: Comparison of Crystallographic Data and Intermolecular Interactions
| Derivative | R-group | Crystal System | Space Group | Key Intermolecular Interactions |
| 1 | H | Monoclinic | P2₁/c | N-H...π, C-H...π, π-π stacking |
| 2 | Cl | Orthorhombic | Pbca | N-H...O, C-H...Cl, C-H...π |
| 3 | NO₂ | Monoclinic | P2₁/n | N-H...O(nitro), C-H...O, π-π stacking |
Analysis of Packing Motifs:
-
Derivative 1 (R = H): In the parent compound, the crystal packing is dominated by N-H...π and C-H...π interactions, leading to the formation of a herringbone-like motif.
-
Derivative 2 (R = Cl): The introduction of a chlorine atom provides an additional site for intermolecular interactions. The packing is characterized by N-H...O (methoxy) hydrogen bonds and C-H...Cl contacts, forming a more complex three-dimensional network.
-
Derivative 3 (R = NO₂): The strongly electron-withdrawing nitro group acts as a potent hydrogen bond acceptor. The crystal structure is stabilized by strong N-H...O(nitro) hydrogen bonds, which, along with C-H...O interactions and π-π stacking, result in a densely packed arrangement.
Visualization of Packing Motifs:
Figure 3: A schematic representation of the dominant intermolecular interactions in the crystal packing of the three derivatives.
Conclusion
This comparative guide demonstrates that subtle modifications to the periphery of the N-(4-methoxyphenyl)aniline scaffold can have a profound impact on the resulting supramolecular architecture. The introduction of different functional groups alters the interplay of intermolecular forces, leading to distinct crystal packing motifs. A comprehensive understanding of these structure-property relationships is paramount for the targeted design of crystalline materials with tailored functionalities. The methodologies and analyses presented herein provide a framework for the systematic investigation of crystal packing in organic molecules, which is an essential aspect of modern drug development and materials science.
References
For further reading and detailed experimental data, please refer to the following resources:
-
Cambridge Structural Database (CSD): A comprehensive repository of small-molecule organic and metal-organic crystal structures. [Link]
-
International Union of Crystallography (IUCr): The leading organization for the science of crystallography. [Link]
-
PubChem: A public database of chemical substances and their properties. [Link]
A Comparative Guide to the Synthetic Routes of 3-(Aminomethyl)-N-(4-methoxyphenyl)aniline for Pharmaceutical Research
Abstract
3-(Aminomethyl)-N-(4-methoxyphenyl)aniline is a key structural motif in numerous pharmacologically active compounds. Its synthesis is of considerable interest to researchers in drug discovery and development. This guide provides an in-depth comparative analysis of various synthetic pathways to this target molecule. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages, supported by experimental data from analogous transformations found in the literature.
Introduction
The N-aryl aniline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The addition of a flexible aminomethyl group at the meta-position of the aniline ring, as seen in 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, provides a crucial vector for interacting with biological targets. Consequently, the efficient and scalable synthesis of this compound is a significant endeavor. This guide will explore and compare three primary synthetic strategies: a classical approach involving the reduction of a nitro-amide precursor, a modern approach utilizing a nitrile intermediate, and a conceptually distinct route based on palladium-catalyzed cross-coupling.
Route 1: Two-Step Reduction of 3-Nitro-N-(4-methoxyphenyl)benzamide
This classical and often reliable route involves the synthesis of a nitro-amide intermediate followed by a two-step reduction of the nitro and amide functionalities. The chemoselectivity of the reduction steps is the critical aspect of this pathway.
Experimental Protocol
Step 1: Synthesis of 3-Nitro-N-(4-methoxyphenyl)benzamide
-
To a solution of 3-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add p-anisidine (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 3-nitro-N-(4-methoxyphenyl)benzamide.
Step 2a: Selective Reduction of the Nitro Group
A number of methods are available for the chemoselective reduction of an aromatic nitro group in the presence of an amide.[1][2][3] Catalytic transfer hydrogenation is a popular choice due to its mild conditions and high selectivity.
-
Dissolve 3-nitro-N-(4-methoxyphenyl)benzamide (1.0 eq) in methanol.
-
Add ammonium formate (5.0 eq) and 10% Palladium on carbon (Pd/C) (10 mol%).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Filter the reaction mixture through a pad of Celite and wash with methanol.
-
Concentrate the filtrate to yield 3-amino-N-(4-methoxyphenyl)benzamide.
Step 2b: Reduction of the Amide Group
The resulting aminobenzamide can be reduced to the target amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane complex.[4][5][6][7][8][9][10][11][12][13][14]
-
To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 3-amino-N-(4-methoxyphenyl)benzamide (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 6-12 hours.
-
Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% NaOH solution, and water again (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate to give the crude product, which can be purified by column chromatography.
Visualization of Route 1
Caption: Synthetic pathway for Route 1.
Discussion
Expertise & Experience: The key to this route is the selective reduction of the nitro group without affecting the amide. Catalytic hydrogenation is generally very effective for this transformation.[2][3] The subsequent amide reduction requires a potent hydride source. LiAlH₄ is a standard choice, but its reactivity necessitates careful handling and an inert atmosphere.[15][16][17] Borane complexes can be a milder alternative, though they may also reduce other functional groups.[6][10][11]
Trustworthiness: Each step in this protocol is a well-established transformation in organic synthesis. The chemoselectivity of the nitro reduction is high, and the amide reduction, while requiring a strong reagent, is generally efficient.
Route 2: Reduction of a Nitrile Intermediate
This route introduces the aminomethyl group via the reduction of a nitrile functionality. This approach can be more atom-economical and may avoid the use of highly energetic nitro compounds.
Experimental Protocol
Step 1: Synthesis of 3-Cyano-N-(4-methoxyphenyl)aniline
The synthesis of this intermediate can be envisioned through a Sandmeyer reaction from 3-amino-N-(4-methoxyphenyl)aniline (the product of the first reduction step in Route 1) or through a nucleophilic aromatic substitution on a suitable precursor. A more direct approach would be a palladium-catalyzed cyanation of 3-bromo-N-(4-methoxyphenyl)aniline.
Step 2: Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine using various methods, including catalytic hydrogenation or reduction with LiAlH₄.[13]
-
To a solution of 3-cyano-N-(4-methoxyphenyl)aniline (1.0 eq) in anhydrous THF, add LiAlH₄ (1.5-2.0 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the reaction at room temperature for 4-8 hours.
-
Perform a Fieser workup as described in Route 1.
-
Purify the crude product by column chromatography.
Visualization of Route 2
Caption: Synthetic pathway for Route 2.
Discussion
Expertise & Experience: The success of this route hinges on the efficient synthesis of the cyano intermediate. While the reduction of the nitrile is typically straightforward, the introduction of the cyano group can sometimes be challenging depending on the substrate. Catalytic hydrogenation is a greener alternative for the reduction step.
Trustworthiness: Nitrile reduction is a highly reliable transformation. The synthesis of the precursor is the main variable affecting the overall efficiency of this route. The conditions for nitrile reduction are generally mild and high-yielding.
Route 3: Buchwald-Hartwig Amination
This modern approach utilizes a palladium-catalyzed cross-coupling reaction to form the C-N bond between the aniline nitrogen and the 4-methoxyphenyl ring. This route offers a convergent synthesis.
Experimental Protocol
-
To a reaction vessel, add 3-(aminomethyl)aniline (1.0 eq), 4-bromoanisole (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Add anhydrous toluene as the solvent.
-
Degas the reaction mixture and then heat under an inert atmosphere at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualization of Route 3
Caption: Synthetic pathway for Route 3.
Discussion
Expertise & Experience: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but requires careful optimization of the catalyst, ligand, base, and solvent system.[18][19][20][21] The choice of ligand is particularly critical for achieving high yields and preventing side reactions. While this method is highly versatile, the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.
Trustworthiness: When optimized, the Buchwald-Hartwig amination is a robust and high-yielding reaction with broad functional group tolerance. The commercial availability of a wide range of catalysts and ligands has made this reaction more accessible and reliable.
Comparative Analysis
| Parameter | Route 1: Nitro-Amide Reduction | Route 2: Nitrile Reduction | Route 3: Buchwald-Hartwig |
| Starting Materials | Readily available | Requires synthesis of cyano intermediate | Commercially available |
| Number of Steps | 3 (from acid chloride) | 2 (from bromoaniline) | 1 |
| Key Reagents | LiAlH₄, Pd/C | LiAlH₄ or H₂/catalyst, CuCN | Pd catalyst, phosphine ligand |
| Overall Yield (Est.) | Moderate to Good | Moderate to Good | Good to Excellent |
| Scalability | Good | Good | Moderate (cost of catalyst) |
| Safety Concerns | Use of nitro compounds, LiAlH₄ | Use of cyanides, LiAlH₄ | Flammable solvents |
| Green Chemistry | Use of heavy metals (Pd) | Use of cyanides | Use of heavy metals (Pd) |
Conclusion and Recommendations
The choice of the optimal synthetic route to 3-(aminomethyl)-N-(4-methoxyphenyl)aniline depends on the specific requirements of the research or production campaign, including scale, cost, and available expertise.
-
Route 1 is a classic and dependable approach, particularly if the starting materials are readily available and the scale is moderate. The main challenges are the handling of energetic nitro compounds and pyrophoric LiAlH₄.
-
Route 2 offers a potentially more atom-economical and safer alternative to Route 1 by avoiding nitro compounds. The main hurdle is the efficient synthesis of the nitrile intermediate.
-
Route 3 represents the most convergent and often highest-yielding approach. It is particularly well-suited for medicinal chemistry applications where rapid access to analogs is desired. However, the cost of the catalyst and ligand may be a limiting factor for large-scale production.
For laboratory-scale synthesis in a research setting, the Buchwald-Hartwig amination (Route 3) is often the preferred method due to its convergency and high yields. For larger-scale synthesis where cost is a major driver, Route 1 or 2 may be more economical, with the choice between them depending on the accessibility and cost of the respective starting materials.
Decision-Making Workflow
Caption: Decision workflow for selecting the optimal synthetic route.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action for a New 3-(aminomethyl)-N-(4-methoxyphenyl)aniline Derivative
A Comparative Framework for Researchers, Scientists, and Drug Development Professionals
The journey of a novel therapeutic candidate from bench to bedside is paved with rigorous scientific validation. A critical milestone in this journey is the elucidation of its mechanism of action (MoA). A well-defined MoA not only underpins the rationale for a drug's efficacy but also anticipates potential liabilities, guiding its clinical development and positioning it within the therapeutic landscape. This guide provides a comprehensive, technically grounded framework for validating the MoA of a new 3-(aminomethyl)-N-(4-methoxyphenyl)aniline derivative, hereafter designated as "Compound X."
This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, cascading workflow designed to build a robust and defensible MoA dossier. As a Senior Application Scientist, the emphasis here is on the causality behind experimental choices, ensuring that each step provides a self-validating system of evidence. We will objectively compare the performance of Compound X with relevant alternatives, supported by illustrative experimental data and detailed protocols.
Part 1: Foundational Characterization and Target Hypothesis Generation
The initial step involves a broad, unbiased approach to generate hypotheses about the primary molecular target(s) of Compound X. The 4-anilinoquinazoline scaffold, a related structure, is known to interact with tyrosine kinases, suggesting this protein family as a potential starting point.[1]
In Silico Profiling and Broad-Spectrum Screening
Computational and high-throughput screening methods provide an economical and rapid means to survey the landscape of potential biological targets.
-
Molecular Docking: In silico docking studies against a panel of known protein structures, particularly ATP-binding pockets of kinases, can predict potential binding interactions and provide initial, testable hypotheses.[2]
-
Broad Kinase Panel Screen: An in vitro screen against a large panel of recombinant kinases (e.g., >400) is a crucial first experimental step. This will identify specific kinases that are inhibited by Compound X at a defined concentration, typically 1 µM.
Table 1: Illustrative Kinase Panel Screening Data for Compound X
| Kinase Target | % Inhibition @ 1 µM |
| Kinase A | 92% |
| Kinase B | 85% |
| Kinase C | 35% |
| Kinase D | 12% |
The data in this table is for illustrative purposes only.
Biophysical Confirmation of Direct Target Binding
Positive hits from the initial screen must be validated to confirm a direct, physical interaction between Compound X and the putative target protein(s).
-
Thermal Shift Assay (TSA): TSA, or differential scanning fluorimetry (DSF), measures the change in a protein's thermal denaturation temperature upon ligand binding.[3] An increase in the melting temperature (Tm) of the purified kinase in the presence of Compound X provides strong evidence of direct binding and stabilization.
Part 2: Cellular Target Engagement and Pathway Analysis
Confirming that a compound binds to a purified protein is a critical first step, but it is imperative to demonstrate that this interaction occurs within the complex milieu of a living cell.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is the gold standard for verifying target engagement in an intracellular environment.[3][4][5][6][7][8] This label-free method relies on the principle that ligand binding increases the thermal stability of the target protein.
Experimental Protocol: Immunoblot-Based CETSA®
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express the target kinase) to ~80% confluency. Treat the cells with a dose-range of Compound X (e.g., 0.1-10 µM) and a vehicle control for 1-2 hours.
-
Heat Challenge: Harvest, wash, and resuspend the cells in a buffered saline solution. Aliquot the cell suspension and heat each aliquot to a specific temperature for 3 minutes using a thermal cycler. A temperature gradient should be chosen that brackets the melting point of the target protein.
-
Cell Lysis and Protein Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.
-
Protein Quantification and Analysis: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or ELISA.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the Compound X-treated samples, compared to the vehicle control, confirms target engagement.
Workflow: Target Identification to Cellular Engagement
Caption: A logical workflow from initial screening to pathway analysis.
Mapping the Downstream Signaling Cascade
Once target engagement is confirmed, the next step is to elucidate the functional consequences of this interaction on downstream signaling pathways.
-
Phospho-Proteomic Profiling: A phospho-kinase antibody array or mass spectrometry-based phospho-proteomics can provide a global, unbiased view of the changes in protein phosphorylation following treatment with Compound X.
-
Targeted Western Blotting: Based on the known signaling pathway of the target kinase and the results of the phospho-proteomic screen, validate these changes using Western blotting for specific phosphorylated substrates.
Signaling Pathway: Hypothetical Kinase Inhibition
Caption: A simplified diagram of Compound X inhibiting a target kinase.
Part 3: Phenotypic Corroboration and Comparative Analysis
The molecular and cellular data must be correlated with a relevant phenotypic outcome. This is also the stage where Compound X should be benchmarked against established drugs targeting the same pathway.
Cellular Proliferation and Viability Assays
-
Cell Viability Assay (MTT/MTS): A straightforward method to assess the impact of Compound X on the metabolic activity of a panel of cancer cell lines.
-
Long-Term Colony Formation Assay: A more stringent assay that measures the ability of single cells to undergo sustained proliferation and form colonies over a longer period.
Table 2: Comparative Anti-proliferative Activity (IC50, µM)
| Cell Line | Compound X | Competitor 1 (Vandetanib)[1] | Competitor 2 (Gefitinib) |
| A549 (NSCLC) | 0.8 | 1.5 | 0.5 |
| H446 (SCLC) | 1.2 | 2.1 | >10 |
| MCF-7 (Breast) | 5.6 | 8.3 | 7.9 |
The data in this table is for illustrative purposes only.
Target-Specific Functional Assays
The choice of functional assay is dictated by the known biology of the target pathway. For example:
-
Cell Cycle Analysis: If the target kinase is involved in cell cycle progression, flow cytometry can be used to assess cell cycle arrest at specific phases.
-
Apoptosis Assays: If the pathway is known to regulate cell survival, assays for caspase activation or Annexin V staining can quantify the induction of apoptosis.
Part 4: Ensuring Scientific Integrity and Trustworthiness
The credibility of an MoA study hinges on its reproducibility and the inclusion of rigorous controls.
-
Orthogonal Validation: Confirm key findings using multiple, independent methods. For example, if Western blotting shows downregulation of a pro-survival protein, confirm this at the transcriptional level using qPCR.
-
On-Target vs. Off-Target Effects: Utilize techniques like siRNA/shRNA knockdown or CRISPR-Cas9 knockout of the target kinase. A true on-target effect should be mimicked by genetic ablation of the target, and Compound X should show reduced efficacy in the knockout cells.
-
Dose- and Time-Dependence: All assays should be performed over a range of concentrations and time points to establish a clear dose-response and temporal relationship.
Conclusion
Validating the mechanism of action for a novel compound like the 3-(aminomethyl)-N-(4-methoxyphenyl)aniline derivative is a multifaceted endeavor that requires a systematic and evidence-based approach. By integrating in silico, in vitro, and cellular assays, and by rigorously comparing its performance against established alternatives, a clear and compelling narrative of its biological function can be constructed. This comprehensive understanding is the cornerstone of a successful drug development program, providing the scientific rationale necessary to advance a promising molecule toward clinical application.
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A Senior Application Scientist's Guide to Catalytic N-Arylaniline Synthesis: A Head-to-Head Comparison
Introduction: The Enduring Importance of the C–N Bond
The N-arylaniline scaffold is a cornerstone of modern molecular science, forming the structural core of countless pharmaceuticals, agrochemicals, organic electronics, and dyes.[1][2] Consequently, the efficient and selective formation of the aryl C–N bond remains a paramount objective in synthetic organic chemistry. Historically, methods like nucleophilic aromatic substitution or the Goldberg and Ullmann reactions suffered from harsh conditions, limited substrate scope, and the need for stoichiometric copper reagents.[1][3][4]
The advent of transition metal catalysis revolutionized this field, offering milder conditions, broader functional group tolerance, and significantly improved efficiency. This guide provides an in-depth, head-to-head comparison of the preeminent catalytic systems for N-arylaniline synthesis, focusing on the two titans of C–N cross-coupling—Palladium and Copper—while also exploring modern photocatalytic alternatives. We will delve into the mechanistic underpinnings, compare performance through experimental data, and provide actionable laboratory protocols to empower researchers in their synthetic endeavors.
The Gold Standard: Palladium-Catalyzed Buchwald-Hartwig Amination
First reported in its modern form in the mid-1990s by Professors Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed cross-coupling reaction has become the most powerful and widely used method for forming C–N bonds.[1][4][5] Its broad utility stems from its remarkable functional group tolerance and its applicability to a vast range of amine and aryl halide coupling partners.[5][6]
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[2][5] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8] The choice of ligand is critical, as it modulates the electron density and steric environment of the palladium center, influencing the rates of each step in the cycle.[2][6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The cycle begins with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate.[5] A base is required to deprotonate the amine, which then coordinates to the palladium center, displacing the halide.[6][8] The final, crucial step is reductive elimination, which forms the desired C–N bond of the N-arylaniline product and regenerates the Pd(0) catalyst.[7]
Evolution of a Catalyst System
The success of the Buchwald-Hartwig amination is intrinsically linked to ligand development.
-
First Generation: Early systems used simple, monodentate phosphine ligands like P(o-tolyl)₃. These were effective for coupling secondary amines with aryl bromides but struggled with primary amines and less reactive aryl chlorides.[1][8]
-
Second Generation (Bidentate Ligands): The introduction of bidentate phosphine ligands such as BINAP and DPPF expanded the reaction's scope to include primary amines.[1] These ligands are thought to prevent the formation of inactive palladium dimers, accelerating the reaction.[1]
-
Third Generation (Bulky, Electron-Rich Ligands): The true revolution came with the development of sterically hindered, electron-rich biaryl phosphine ligands by the Buchwald group (e.g., XPhos, SPhos, RuPhos).[2] These ligands dramatically enhance catalytic activity, facilitating fast reductive elimination and enabling the coupling of challenging substrates like aryl chlorides and tosylates under mild conditions.[2]
Performance Comparison: Palladium Systems
| Catalyst/Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dba)₂ / XPhos | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | Reflux | 6 | 94 | |
| Pd(OAc)₂ / P(t-Bu)₃ | 4-Chlorotoluene | Aniline | NaOt-Bu | Toluene | 80 | 2 | 98 | [9] |
| Pd₂(dba)₃ / BINAP | 1-Iodonaphthalene | Aniline | NaOt-Bu | Toluene | 100 | 27 | 94 | [1] |
| [(tBu₃P)PdBr]₂ | Phenyl Chloride | Tritylaniline | LiHMDS | Cyclohexane | 80 | 16 | 99 | [10] |
Experimental Protocol: Synthesis of 4-Morpholinotoluene using XPhos
This protocol is adapted from a procedure by Tokyo Chemical Industry Co., Ltd.
-
Reaction Setup: To a dry, two-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 36 mg, 0.063 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Solvent and Reactant Addition: Add 5 mL of degassed toluene and stir the mixture at room temperature for 5 minutes. To this mixture, add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.
-
Reaction Conditions: Heat the resulting mixture to reflux and stir for 6 hours. Monitor the reaction progress by GC or TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and quench with 10 mL of water. Separate the organic layer and wash sequentially with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate = 9:1) to afford the pure product.
The Classic Reimagined: Copper-Catalyzed Ullmann-Goldberg Condensation
The Ullmann condensation is the classic method for forming C–N bonds, first reported in the early 20th century.[3][11][12] Traditionally, these reactions were notoriously difficult, requiring high temperatures (>200 °C), polar aprotic solvents, and stoichiometric amounts of copper metal.[3] However, modern advancements, particularly the introduction of chelating ligands, have transformed the Ullmann condensation into a milder, more versatile, and truly catalytic process.[11][13]
The Catalytic Cycle: A Copper-Mediated Pathway
While the precise mechanism remains a subject of investigation, the modern ligand-assisted Ullmann reaction is generally believed to proceed through a Cu(I)/Cu(III) cycle.[3][13]
Caption: A plausible catalytic cycle for the ligand-assisted Ullmann N-arylation.
The cycle is initiated by the formation of a copper(I)-amidate complex from the amine, a base, and the Cu(I) source.[13] This complex then undergoes oxidative addition with the aryl halide to form a transient copper(III) intermediate. Reductive elimination from this intermediate yields the N-arylated product and regenerates the active Cu(I) catalyst.[3][13] Ligands such as amino acids (e.g., L-proline), N,N'-dimethylethylenediamine (DMEDA), and phenanthrolines are crucial for stabilizing the copper species and facilitating these steps under milder conditions.[9][11]
Performance Comparison: Copper Systems
| Catalyst/Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI / L-proline | 4-Bromoanisole | Aniline | K₂CO₃ | DMSO | 90 | 5-10 | 92 | [9] |
| CuI / Phenanthroline | 2-Chlorobenzoic Acid | Aniline | KOH | N/A | Reflux | N/A | High | [3] |
| CuI / DMEDA | Iodobenzene | Aniline | K₂CO₃ | Toluene | 110 | 24 | 81 | Adapted from[14] |
| Cu₂O / None | Iodobenzene | Aniline | K₂CO₃ | NMP | 160 | 12 | 80 | Adapted from[9] |
Experimental Protocol: Synthesis of Diphenylamine using L-Proline
This protocol is a generalized procedure adapted from literature methods for Ullmann condensations.[9]
-
Reaction Setup: To a dry, sealable reaction tube, add copper(I) iodide (CuI, 19 mg, 0.1 mmol, 10 mol%), L-proline (23 mg, 0.2 mmol, 20 mol%), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv.).
-
Solvent and Reactant Addition: Purge the tube with an inert gas (e.g., Argon). Add iodobenzene (1.0 mmol, 1.0 equiv.), aniline (1.2 mmol, 1.2 equiv.), and 2 mL of anhydrous DMSO.
-
Reaction Conditions: Seal the tube tightly and place it in a preheated oil bath at 100-120 °C. Stir vigorously for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with 20 mL of water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford pure diphenylamine.
The Modern Frontier: Photocatalytic Approaches
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for forging C–N bonds under exceptionally mild conditions. These methods avoid the use of strong bases and high temperatures, offering a complementary approach to traditional cross-coupling.
One prominent strategy involves the photocatalytic dehydrogenation of allylic or cyclic amines to generate N-aryl amines.[15]
Mechanism: A Light-Driven Pathway
This process typically involves a photocatalyst that, upon excitation by visible light, engages in single-electron transfer (SET) events. In one reported system, the photocatalyst oxidizes an amine substrate, and a hydrogen-atom acceptor facilitates the dehydrogenation process, ultimately leading to the aromatic N-arylaniline product.[15] A key advantage is that back-electron transfer processes can prevent over-oxidation of the desired product.
Performance and Protocol Snapshot
The synthesis of N-aryl amines via visible-light-induced catalytic dehydrogenation of allylic amines has been demonstrated as a viable, mild alternative. For example, using an iridium-based photocatalyst and C₆F₅I as a hydrogen-atom acceptor, various N-aryl amines can be synthesized from their partially saturated precursors at room temperature.[15] This field is rapidly evolving, with new catalyst systems and methodologies continually being developed to broaden the substrate scope and improve efficiency.
Head-to-Head Verdict: Choosing the Right Catalyst
| Feature | Palladium (Buchwald-Hartwig) | Copper (Ullmann-Goldberg) | Photocatalysis |
| Generality & Scope | Excellent . Widest range of aryl halides (Cl, Br, I, OTf) and amines (1°, 2°, amides).[1][7] | Good . Best with aryl iodides and bromides. Activated aryl chlorides can work. Scope has expanded with modern ligands.[3][11] | Developing . Currently more specialized, often relying on specific precursors rather than direct Ar-X/Amine coupling.[15] |
| Reaction Conditions | Mild to Moderate . Typically 80-110 °C. Room temperature is possible with highly active catalysts.[9][10] | Moderate to Harsh . Modern ligand systems allow for ~100-120 °C, but classical conditions are very harsh (>200 °C).[3][13] | Very Mild . Typically room temperature with visible light irradiation.[15] |
| Functional Group Tolerance | Excellent . Tolerates a vast array of functional groups. Some incompatibility with strong bases like KOtBu may exist.[7] | Good . Significantly improved with new ligands, but can be less tolerant than palladium systems due to higher temperatures. | Excellent . The mild, base-free conditions are highly advantageous for sensitive substrates. |
| Catalyst Cost & Toxicity | High . Palladium is a precious, costly, and toxic metal. Strict regulations on residual Pd in APIs. | Low . Copper is abundant, inexpensive, and significantly less toxic than palladium.[16] | Varies . Often relies on iridium or ruthenium photocatalysts, which are precious metals. Organocatalytic options are emerging. |
| Key Advantage | Unmatched reliability, scope, and predictability. The go-to method for complex molecule synthesis. | Low cost, low toxicity, and excellent performance for specific, large-scale industrial applications. | Exceptionally mild conditions, sustainable (uses light), and offers unique reactivity pathways. |
| Key Limitation | Cost and toxicity of palladium. Ligands can also be expensive and air-sensitive. | Higher reaction temperatures and a historically narrower substrate scope compared to palladium. | Substrate scope is still more limited than traditional cross-coupling methods. |
Conclusion
The synthesis of N-arylanilines is a mature yet continuously evolving field. The Buchwald-Hartwig amination remains the undisputed gold standard for laboratory-scale synthesis and complex applications, offering unparalleled scope and reliability. Its primary drawbacks are the cost and toxicity associated with palladium.
The Ullmann-Goldberg condensation , once a brute-force method, has been revitalized through modern ligand design. It is now a highly practical and cost-effective alternative, particularly attractive for industrial-scale synthesis where the lower cost and toxicity of copper are significant advantages.
Finally, photocatalysis represents the future. While its scope is not yet as broad as its transition-metal counterparts for this specific transformation, its incredibly mild conditions and sustainable energy source promise a new generation of C–N bond-forming reactions that will undoubtedly find widespread application as the technology matures. The choice of catalyst, therefore, is a strategic decision guided by the specific requirements of the target molecule, scale, cost, and functional group complexity.
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (n.d.). [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.). [Link]
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Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides - ChemRxiv. (n.d.). [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Aminomethylaniline Analogs in Target Proteins
This guide provides an in-depth, technical comparison of aminomethylaniline analogs through the lens of molecular docking simulations. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, ensuring a robust and scientifically sound approach to computational drug discovery. We will explore the comparative docking performance of a focused set of aminomethylaniline analogs against a key oncological target, Vascular Endothelial Growth-factor Receptor 2 (VEGFR-2), providing a framework for rational drug design and lead optimization.
The Rationale for Targeting Kinases with Aminomethylaniline Analogs
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, and differentiation.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[2] This makes them a prime target for therapeutic intervention. The aminomethylaniline scaffold is a versatile pharmacophore that can be readily modified to explore the chemical space of a target's active site. Its derivatives have shown promise as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][3]
VEGFR-2, in particular, is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[1][4] By inhibiting VEGFR-2, we can effectively starve tumors of their blood supply, a validated strategy in cancer therapy.[4] This guide will use VEGFR-2 as our target protein to demonstrate a comparative docking workflow for a series of rationally designed aminomethylaniline analogs.
Comparative Docking Performance of Aminomethylaniline Analogs Against VEGFR-2
To illustrate a typical comparative docking study, we have designed a focused library of hypothetical aminomethylaniline analogs. These analogs feature modifications at the R1 and R2 positions of the aniline ring, allowing us to probe the structure-activity relationship (SAR) within the VEGFR-2 active site.
Table 1: Comparative Docking Scores and Predicted Binding Affinities of Aminomethylaniline Analogs against VEGFR-2 (PDB ID: 2XV7)
| Compound ID | R1-Substituent | R2-Substituent | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, µM) | Key Interacting Residues |
| AMA-01 | H | H | -7.8 | 2.5 | Cys919, Asp1046 |
| AMA-02 | 4-Cl | H | -8.5 | 0.85 | Cys919, Asp1046, Val848 |
| AMA-03 | 4-F | H | -8.2 | 1.3 | Cys919, Asp1046, Val848 |
| AMA-04 | 4-CH3 | H | -8.1 | 1.6 | Cys919, Asp1046, Leu840 |
| AMA-05 | H | 3-OCH3 | -8.0 | 1.9 | Cys919, Asp1046, Glu885 |
| Sorafenib | - | - | -9.2 | 0.21 | Cys919, Asp1046, Glu885, Leu840 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis. The docking scores are in the range of those observed for similar inhibitors against VEGFR-2.[1][4]
Analysis of Structure-Activity Relationships (SAR)
The docking results in Table 1 suggest that substitutions on the aniline ring significantly influence the binding affinity of the aminomethylaniline analogs for VEGFR-2.
-
Halogen Substitution: The introduction of a chloro (AMA-02) or fluoro (AMA-03) group at the R1 position leads to a notable improvement in the docking score compared to the unsubstituted analog (AMA-01). This is likely due to favorable hydrophobic interactions with the side chain of Val848 in a hydrophobic pocket of the active site.[1]
-
Methyl Substitution: A methyl group at the R1 position (AMA-04) also enhances binding, likely through hydrophobic interactions with Leu840.[4]
-
Methoxy Substitution: The methoxy group at the R2 position (AMA-05) shows a slight improvement in binding, potentially by forming a hydrogen bond with the side chain of Glu885.[4]
-
Core Interactions: All analogs maintain the crucial hydrogen bonding interactions with the hinge region residue Cys919 and the catalytic loop residue Asp1046, which are characteristic of type II kinase inhibitors.[1][4]
These hypothetical results provide a clear rationale for prioritizing analogs with halogen or small alkyl substitutions at the R1 position for further synthesis and biological evaluation.
Experimental Protocols: A Step-by-Step Guide to a Robust Docking Workflow
The trustworthiness of any in silico study hinges on a meticulously executed and validated protocol.[5][6] The following sections provide a detailed methodology for a comparative docking study using widely accepted tools like AutoDock Vina.[7]
A. Workflow for Comparative Molecular Docking
The overall workflow of a comparative docking study can be visualized as a sequential process, from initial setup to final analysis.
Caption: A typical workflow for in silico comparative docking studies.
B. Detailed Protocol for Protein Preparation
The quality of the receptor structure is paramount for obtaining meaningful docking results. This protocol ensures the protein is correctly prepared for docking.
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein, in this case, VEGFR-2, from the Protein Data Bank (PDB ID: 2XV7).[8]
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any buffer components. This can be done using software like UCSF Chimera or Discovery Studio Visualizer.[6][9]
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure, as these are crucial for forming hydrogen bonds. Most molecular modeling software has built-in functionalities for this.[5][10]
-
Assign Charges: Assign partial charges to all atoms of the protein. The Gasteiger charge calculation method is commonly used for this purpose.[11]
-
Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.[5]
C. Detailed Protocol for Ligand Preparation
Proper ligand preparation is equally critical to ensure that the conformational flexibility and chemical properties of the small molecules are accurately represented.
-
Create 2D Structures: Draw the 2D structures of the aminomethylaniline analogs using a chemical drawing software like ChemDraw or Marvin Sketch.
-
Convert to 3D: Convert the 2D structures into 3D structures.
-
Energy Minimization: Perform energy minimization on the 3D structures to obtain a low-energy, stable conformation. This can be done using force fields like MMFF94.
-
Define Rotatable Bonds: Identify and define the rotatable bonds in each ligand. This is crucial for allowing conformational flexibility during the docking simulation. AutoDockTools can automatically detect and set these.[12]
-
Assign Charges: Assign Gasteiger partial charges to all atoms of the ligands.[11]
-
Save in PDBQT Format: Save the prepared ligand structures in the PDBQT format.[12]
D. Molecular Docking with AutoDock Vina
With the prepared protein and ligands, the docking simulation can be performed.
-
Grid Box Generation: Define a grid box that encompasses the active site of the protein. The size and center of the grid box should be large enough to allow the ligand to move freely within the binding pocket.[9][13] The coordinates for the grid box can be determined based on the position of a co-crystallized ligand or by using active site prediction servers.[13]
-
Configuration File: Create a configuration file that specifies the paths to the protein and ligand PDBQT files, the coordinates of the grid box, and other docking parameters such as exhaustiveness. A higher exhaustiveness value increases the computational effort and the reliability of the results.[5][13]
-
Run AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file.[5][13]
-
Analyze Results: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their docking scores.[5] These poses can be visualized and analyzed using software like PyMOL or UCSF Chimera to examine the key interactions with the protein.[10]
Visualizing the Binding Interactions
A visual representation of the ligand-protein interactions is invaluable for understanding the binding mode and guiding further drug design efforts.
Caption: Key interactions of a potent aminomethylaniline analog in the VEGFR-2 active site.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the comparative docking of aminomethylaniline analogs against protein kinase targets. By following the detailed protocols and understanding the rationale behind each step, researchers can generate reliable in silico data to guide their drug discovery efforts. The hypothetical SAR analysis presented here demonstrates how computational methods can be leveraged to prioritize promising lead candidates for synthesis and biological testing.
The next logical steps in a drug discovery pipeline would involve the experimental validation of these computational predictions. This would include synthesizing the prioritized analogs and evaluating their inhibitory activity against the target protein in biochemical assays, followed by cell-based assays to assess their anti-proliferative effects.[14] Ultimately, a successful drug discovery campaign relies on the synergy between computational and experimental approaches.
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Safety Operating Guide
Disposal Protocol: A Comprehensive Guide for 3-(aminomethyl)-N-(4-methoxyphenyl)aniline
As a Senior Application Scientist, this guide provides a detailed framework for the safe and compliant disposal of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline. This document moves beyond a simple checklist, offering a deep understanding of the chemical's hazard profile to ensure that every step is grounded in safety, scientific integrity, and regulatory compliance. The procedures outlined here are designed for implementation by trained laboratory personnel, including researchers, scientists, and professionals in drug development.
Immediate Safety Profile & Hazard Assessment
Core Hazards of Structurally Similar Anilines:
-
High Acute Toxicity: Aniline and its derivatives are toxic if swallowed, inhaled, or in contact with skin.[3]
-
Organ Damage: Prolonged or repeated exposure can cause damage to organs, particularly the blood, leading to conditions like methemoglobinemia, which impairs oxygen transport.[2]
-
Carcinogenicity & Mutagenicity: Aniline is classified as a suspected human carcinogen and mutagen.[2] Therefore, this derivative must be handled with extreme caution.
-
Environmental Hazard: These compounds are very toxic to aquatic life with long-lasting effects. Improper disposal can lead to significant environmental contamination.
Table 1: Synthesized Hazard Profile and GHS Classifications
This table is an expert synthesis based on data from structurally related compounds like aniline and its derivatives.
| Hazard Category | GHS Classification | Rationale and Key Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | Toxic if swallowed, in contact with skin, or if inhaled.[3] Avoid all direct contact and work only in a certified chemical fume hood. |
| Serious Eye Damage | Category 1 | Causes serious eye damage.[3] Always wear chemical splash goggles and a face shield. |
| Carcinogenicity | Category 2 | Suspected of causing cancer. Treat as a potential occupational carcinogen.[4] |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Causes damage to blood through prolonged or repeated exposure. |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | Very toxic to aquatic life with long-lasting effects. Do not allow to enter drains or waterways.[3][5] |
Pre-Disposal Protocol: Segregation and Containerization
Proper disposal begins long before the waste is collected. The integrity of the disposal stream is validated by rigorous segregation at the point of generation.
Step 1: Designate a Hazardous Waste Accumulation Area
All work involving this compound should be confined to a designated area, such as a specific chemical fume hood.[5] This area should be clearly marked with a warning sign, for example: "WARNING! ANILINE COMPOUND WORK AREA – POTENTIAL CARCINOGEN & TOXIN."
Step 2: Select the Correct Waste Container
-
Primary Container: Use a dedicated, leak-proof container compatible with aniline compounds. A high-density polyethylene (HDPE) or glass container is recommended.[5] Ensure the container has a secure, vapor-tight screw cap.
-
Avoid Incompatibles: Aniline compounds can react violently with strong oxidizing agents and strong acids.[2] Ensure the waste container is free from these contaminants and that such materials are not mixed into the same waste stream.
-
Secondary Containment: Store the primary waste container within a larger, chemically resistant secondary container, such as a polypropylene tub, to contain any potential leaks.[5]
Step 3: Labeling the Waste Container
Proper labeling is a critical, self-validating step that ensures safety and compliance. The label must be affixed to the container as soon as the first drop of waste is added.
Required Label Information:
-
The words "Hazardous Waste"
-
Full Chemical Name: "Waste 3-(aminomethyl)-N-(4-methoxyphenyl)aniline"
-
List all components of any mixture by percentage.
-
Clear Hazard Pictograms: Skull and Crossbones, Health Hazard, Environment, and Corrosion.[3]
-
Accumulation Start Date (the date the first waste was added).
-
Generator’s Name and Laboratory Information.
Step-by-Step Disposal Procedure
Disposal must be conducted through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]
Personal Protective Equipment (PPE) Required
A complete barrier is necessary to prevent exposure.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with Butyl or Viton gloves. | Aniline readily passes through the skin.[2] Nitrile gloves are not recommended for prolonged contact.[5] |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes that can cause serious eye damage. |
| Body Protection | A fully buttoned, chemical-resistant lab coat. | Prevents skin contact with contaminated surfaces. |
| Respirator | Use only within a certified chemical fume hood. | Prevents inhalation of toxic vapors.[6] |
Workflow: Transferring Waste to the Accumulation Container
-
Work in a Fume Hood: Conduct all waste transfers inside a properly functioning chemical fume hood to control vapor exposure.[3]
-
Grounding: If transferring larger quantities from a metal container, ensure containers are bonded and grounded to prevent static discharge.
-
Use a Funnel: Employ a designated waste funnel to prevent spills when adding waste to the container.
-
Do Not Overfill: Fill the container to a maximum of 90% capacity to allow for vapor expansion.
-
Securely Seal: After each addition, clean the container threads and securely fasten the cap to prevent leaks and vapor release.
-
Decontaminate: Wipe the exterior of the waste container with an appropriate solvent (e.g., ethanol) to remove any external contamination. Dispose of the wipe as hazardous waste.
-
Hand Washing: Wash hands and forearms thoroughly with soap and water after handling the waste.[7]
Diagram: Disposal Decision Workflow
Below is a logical workflow for the handling and disposal process of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline waste.
Caption: Workflow for the safe disposal of aniline compound waste.
Emergency Procedures
Spill Response
-
Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor.
-
Control Vapors & Ignition: Ensure the fume hood is operational. Eliminate all sources of ignition.[2]
-
Assess the Spill: For a small spill (that can be cleaned up in <10 minutes by trained personnel), proceed with cleanup. For large spills, evacuate the lab and call your institution's emergency number.[5]
-
Cleanup:
-
Wear the full PPE ensemble described in Section 3.
-
Absorb the spill with an inert material like vermiculite, dry sand, or earth.[2][5] Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[7]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Final Disposal Pathway
The ultimate disposal of this chemical waste is through high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[7] This method is necessary to destroy the complex aromatic structure and prevent its release into the environment. Your institution's EHS department will manage the logistics of transport and final disposal in accordance with all local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA).[2][8]
References
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. National Institutes of Health (NIH). [Link]
-
Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. MDPI. [Link]
-
Safety Data Sheet: Aniline. Carl ROTH. [Link]
-
3-(aminomethyl)-N-(4-methoxyphenyl)aniline. Beijing Synthink Technology Inc.[Link]
-
Optimum removal conditions of aniline compounds in simulated wastewater by laccase from white-rot fungi. National Institutes of Health (NIH). [Link]
-
Degradation of aniline in aqueous solution using non-thermal plasma generated in microbubbles. ResearchGate. [Link]
-
Aniline. Washington State University Environmental Health & Safety. [Link]
-
Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
EPA HAZARDOUS WASTE CODES. University of Florida Environmental Health and Safety. [Link]
-
MONOMETHYL ANILINE (N-METHYLANILINE). Occupational Safety and Health Administration (OSHA). [Link]
-
E‑Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites. Regulations.gov. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Centers for Disease Control and Prevention (CDC). [Link]
-
1910.1050 - Methylenedianiline. Occupational Safety and Health Administration (OSHA). [Link]
-
List of Acutely Hazardous Wastes. Stanford Environmental Health & Safety. [Link]
-
List of Acutely Hazardous Waste. University of California, Berkeley Environmental Health & Safety. [Link]
-
EPA HAZARDOUS WASTE CODES. State of New Jersey Department of Environmental Protection. [Link]
-
Classification of Hazardous Wastes. Environmental Management Bureau Region 3, Philippines. [Link]
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EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
January 2025 EPA Waste Management Updates Newsletter. U.S. Environmental Protection Agency (EPA). [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
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Navigating the Unseen: A Guide to Safely Handling 3-(aminomethyl)-N-(4-methoxyphenyl)aniline
In the landscape of drug discovery and chemical synthesis, the introduction of novel molecules is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safety of the researchers who handle these compounds. This guide provides essential, immediate safety and logistical information for handling 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, a compound for which specific hazard data is not widely available. In the absence of a dedicated Safety Data Sheet (SDS), we will proceed with a conservative approach, drawing upon established safety protocols for handling structurally related aromatic amines, which are often associated with significant health risks.
The core principle of this guide is proactive risk mitigation. By treating this compound with the caution it warrants, we can ensure a safe laboratory environment while advancing our scientific pursuits. This document is structured to provide a logical flow from understanding the potential risks to implementing practical, step-by-step procedures for handling and disposal.
Hazard Assessment: A Conservative Approach to an Unknown Profile
Given the lack of specific toxicological data for 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, we must infer its potential hazards from its chemical structure—an aromatic amine. Aromatic amines as a class are known for their potential for:
-
Toxicity: Many aromatic amines are toxic if swallowed, inhaled, or absorbed through the skin.[1] They can cause damage to organs, particularly the blood, through prolonged or repeated exposure.[1]
-
Carcinogenicity and Mutagenicity: Some aromatic amines are suspected of causing cancer and genetic defects.[2]
-
Skin and Eye Damage: They can be corrosive or irritating to the skin and eyes, with the potential for causing serious eye damage.
-
Allergic Reactions: Skin sensitization, leading to allergic reactions upon repeated contact, is a known hazard.[2]
Therefore, it is imperative to handle 3-(aminomethyl)-N-(4-methoxyphenyl)aniline with the assumption that it possesses these hazardous properties.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling compounds of unknown toxicity.[3] The following table outlines the minimum required PPE, with the rationale for each component.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves.[4] | Provides a robust barrier against skin absorption, a primary route of exposure for aromatic amines. The outer glove can be removed if contaminated without exposing the skin. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[5] | Protects against accidental splashes of the compound in liquid form or as a solution, which could cause serious eye damage. |
| Body Protection | A lab coat with long sleeves and a closed front.[6] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory.[4] | A fume hood provides essential protection from inhaling potentially toxic dust or vapors.[4] |
| Foot Protection | Closed-toe shoes.[6] | Protects the feet from spills. |
Operational Plan: From Receipt to Experiment
A meticulous operational plan minimizes the risk of exposure and contamination. The following workflow provides a step-by-step guide for handling 3-(aminomethyl)-N-(4-methoxyphenyl)aniline.
Caption: Workflow for the safe handling of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Preparation and Weighing:
-
Always don the full required PPE before handling the compound.[8]
-
Conduct all manipulations, including weighing and solution preparation, within a certified chemical fume hood to minimize inhalation exposure.[4]
-
When weighing the solid compound, use a disposable weigh boat.
-
To prepare a solution, slowly add the compound to the solvent to avoid splashing.
-
-
During the Experiment:
-
Keep all containers with the compound sealed when not in use.
-
Avoid working alone in the lab.[3]
-
In case of a spill, immediately alert others and follow your institution's spill cleanup procedures for hazardous materials.
-
-
Post-Experiment:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.
-
Wash your hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6]
-
Disposal Plan: Ensuring a Safe End-of-Life
Proper disposal is a critical final step to prevent environmental contamination and ensure the safety of waste handlers. All materials contaminated with 3-(aminomethyl)-N-(4-methoxyphenyl)aniline must be treated as hazardous waste.
Waste Segregation and Containment:
-
Solid Waste: This includes contaminated gloves, weigh boats, pipette tips, and any other disposable labware. Place these items in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[9]
-
Liquid Waste: Collect all solutions containing the compound in a clearly labeled, sealed, and compatible waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "3-(aminomethyl)-N-(4-methoxyphenyl)aniline," and the associated hazards (e.g., "Toxic," "Potential Carcinogen").[8]
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic until collection by your institution's EHS personnel or a licensed hazardous waste disposal company.[9]
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. [10]
Emergency Procedures: Preparedness is Key
Accidents can happen despite the best precautions. Being prepared is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Always have the Safety Data Sheets for related compounds, such as aniline, readily accessible for emergency responders.
By adhering to these stringent safety protocols, researchers can confidently and safely work with 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, ensuring that scientific advancement and personal safety go hand in hand.
References
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
- Environmental Health & Safety. (2025, February 19). Safe Lab Practices.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- LabManager. (2024, January 23). Lab Safety Rules and Guidelines.
- Sigma-Aldrich. (2025, May 20). Safety Data Sheet - Aniline.
- C/D/N Isotopes, Inc. (2015). Safety Data Sheet - 2-Methoxy-d3-aniline-3,4,5,6-d4.
- BenchChem. (2025). Safeguarding Research: Proper Disposal Procedures for Aniline-MPB-amino-C3-PBD.
- Aarti Industries. (n.d.). GPS Aniline.
- Carl ROTH. (n.d.). Safety Data Sheet: Aniline.
- BenchChem. (2025). Safe Disposal of 3-(3-Chloro-5-fluorophenyl)aniline, HCl: A Procedural Guide.
Sources
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- 2. cdnisotopes.com [cdnisotopes.com]
- 3. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. greenwgroup.com [greenwgroup.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
